molecular formula C5H10N2O B1289381 Pyrrolidine-3-carboxamide CAS No. 471254-10-1

Pyrrolidine-3-carboxamide

Cat. No.: B1289381
CAS No.: 471254-10-1
M. Wt: 114.15 g/mol
InChI Key: IQHXABCGSFAKPN-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its saturated pyrrolidine ring provides a three-dimensional structure that is advantageous for exploring pharmacophore space and optimizing the drug-likeness of potential candidates . Research has identified this core structure as a key pharmacophore in potent inhibitors of Enoyl-Acyl Carrier Protein Reductase (InhA), a validated drug target in Mycobacterium tuberculosis . These inhibitors are particularly valuable for developing novel antituberculotic agents that bypass the resistance mechanisms associated with current frontline drugs . Beyond infectious disease research, derivatives of 5-oxothis compound have also been investigated as potential chemotherapeutic agents for hepatocellular carcinoma and as inhibitors of the BACE-1 enzyme, a target in Alzheimer's disease research . The compound is offered with the CAS Number 644972-57-6 (hydrochloride salt). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHXABCGSFAKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591134
Record name Pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471254-10-1
Record name Pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-3-carboxamide: Core Basic Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-3-carboxamide is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with a carboxamide group at the 3-position. This core structure is a key building block in medicinal chemistry, forming the scaffold for a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as antituberculosis agents, anticancer therapeutics, and antiplasmodial compounds.[1][2] This technical guide provides a comprehensive overview of the basic properties, structure, and a representative synthetic protocol for the parent this compound.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyrrolidine ring, which is a five-membered saturated ring containing one nitrogen atom. A carboxamide group (-CONH2) is attached to the third carbon atom of this ring.

Key Identifiers:

IdentifierValue
CAS Number 471254-10-1
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
SMILES NC(=O)C1CCNC1
InChIKey IQHXABCGSFAKPN-UHFFFAOYSA-N

Chemical Structure Diagram:

A 2D representation of the this compound structure.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and for its handling and formulation in research and development. The following table summarizes key predicted properties.

PropertyPredicted ValueNotes
pKa (most basic) 8.9The secondary amine in the pyrrolidine ring is the most basic site.
logP -1.2The negative value indicates that the compound is hydrophilic.
Aqueous Solubility 1.5 MHigh predicted solubility in water is consistent with its hydrophilic nature.
Melting Point 135-145 °CThis is an estimated range; experimental determination is required for a precise value.

Note: These values are computationally predicted and should be confirmed by experimental data.

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, pyrrolidine-3-carboxylic acid, through an amidation reaction. A common and effective method involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt).

Representative Experimental Protocol: Amidation of Pyrrolidine-3-carboxylic Acid

Objective: To synthesize this compound from N-Boc-pyrrolidine-3-carboxylic acid followed by deprotection. The initial protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to prevent side reactions.

Materials:

  • N-Boc-pyrrolidine-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Amidation:

    • To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ammonium chloride (1.5 equivalents) and DIPEA (3 equivalents).

    • Continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-pyrrolidine-3-carboxamide.

  • Deprotection:

    • Dissolve the purified N-Boc-pyrrolidine-3-carboxamide in DCM.

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting residue can be further purified, if necessary, for example, by precipitation or by using an ion-exchange resin to obtain the final product, this compound.

Workflow Diagram for Synthesis:

G A N-Boc-pyrrolidine-3-carboxylic acid B Amidation with NH₄Cl, EDC, HOBt, DIPEA in DMF A->B C N-Boc-pyrrolidine-3-carboxamide B->C D Deprotection with TFA in DCM C->D E This compound D->E

A simplified workflow for the synthesis of this compound.

Biological and Pharmacological Context

While specific biological activities and signaling pathways for the unsubstituted this compound are not extensively documented in publicly available literature, the pyrrolidine carboxamide scaffold is of significant interest in drug discovery. Numerous derivatives have been synthesized and evaluated for a variety of biological targets.

  • Antituberculosis Activity: A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is a key component of the mycobacterial fatty acid elongation cycle, making it an effective antimicrobial target.

  • Anticancer Activity: Novel pyrrolidine aryl carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma. These compounds have been shown to induce apoptosis in cancer cells, possibly through the activation of PKCδ, and can also induce cell cycle arrest and inhibit cancer cell migration.[1]

  • Antiplasmodial and Antioxidant Activities: Sulphonamide pyrolidine carboxamide derivatives have been synthesized and shown to possess both antiplasmodial activity against Plasmodium falciparum and antioxidant properties.[2]

The diverse biological activities of its derivatives underscore the importance of the this compound core as a versatile scaffold for the development of new therapeutic agents. Further research into the biological profile of the unsubstituted parent compound could provide valuable insights for future drug design efforts.

Conclusion

This compound is a fundamental heterocyclic molecule with physicochemical properties that make it an attractive starting point for chemical library synthesis and drug discovery. Its hydrophilic nature and the presence of key functional groups for further derivatization provide a versatile platform for medicinal chemists. The synthetic route from its carboxylic acid precursor is straightforward, employing standard peptide coupling methodologies. While the biological activity of the parent compound is not well-defined, the demonstrated efficacy of its derivatives in various therapeutic areas highlights the significance of this structural motif. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the field of drug development.

References

Discovery and Synthesis of Novel Pyrrolidine-3-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and its prevalence in a wide array of biologically active compounds. Among its many derivatives, pyrrolidine-3-carboxamides have emerged as a particularly fruitful area of research, yielding novel compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrrolidine-3-carboxamide derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core and its subsequent diversification are achieved through a variety of synthetic methodologies. Key strategies include multicomponent reactions, cycloadditions, and the functionalization of pre-existing pyrrolidine rings.

Three-Component Cascade Coupling in Water

A one-pot, three-component cascade coupling reaction in water offers an environmentally friendly and efficient method for the synthesis of polysubstituted pyrrolidines.[1]

  • Reaction: An amine, an acetylenedicarboxylate, and formaldehyde are reacted in water.

  • Workflow:

    • An amine is added to water in a flask at room temperature.

    • An acetylenedicarboxylate and formaldehyde are subsequently added.

    • The reaction mixture is stirred at 70°C for 2 hours.

    • After cooling, the product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.[1]

Asymmetric Michael Addition

Organocatalytic asymmetric Michael addition reactions provide a powerful tool for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acid derivatives.[2]

  • Reaction: The reaction involves the addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, followed by reductive cyclization.

  • Significance: This method allows for the concise and atom-economical synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[2]

Biological Activities and Therapeutic Targets

This compound derivatives have demonstrated a broad spectrum of biological activities by targeting key proteins implicated in various diseases.

Anticancer Activity

A significant focus of research on this compound derivatives has been in the field of oncology, with compounds showing potent inhibitory activity against several key cancer-related targets.

  • EGFR and CDK2 Inhibition: Novel pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] Aberrant activation of the EGFR-RAS-ERK pathway is a common driver in various cancers, and CDK2 is a crucial regulator of the cell cycle.[3][4][5] The dual inhibition of these targets presents a synergistic approach to anticancer therapy.

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway.[6] PARP-1 inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] this compound scaffolds have been successfully utilized to develop potent PARP-1 inhibitors.

  • PKCδ Activation: The delta isoform of protein kinase C (PKCδ) is implicated in the induction of apoptosis in response to DNA damage.[8] Certain this compound analogues have been shown to induce apoptosis through the activation of PKCδ.[9]

Antitubercular Activity
  • InhA Inhibition: Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of the mycobacterial cell wall.[10] Pyrrolidine carboxamides have been discovered as a novel class of potent InhA inhibitors, representing a promising avenue for the development of new treatments for tuberculosis.[11]

Antimalarial Activity
  • Plasmodium falciparum Inhibition: Novel sulphonamide pyrrolidine carboxamide derivatives have been synthesized and shown to exhibit significant lethal effects on Plasmodium falciparum, the parasite responsible for malaria.[12] These compounds have demonstrated low micromolar IC50 values against the parasite.[12]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives against various targets.

Compound ClassTargetIC50/ActivityReference
Sulphonamide Pyrrolidine CarboxamidesPlasmodium falciparum2.40–8.30 μM[12]
4-hydroxy-2-pyridone derivativesInhA0.59 μM - 9.60 μM[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis

General Procedure for Three-Component Cascade Coupling of Polysubstituted Pyrrolidines in Water: [1]

  • To a 50 mL flask, add the amine (1 mmol) to 10 mL of water at room temperature.

  • Add the acetylenedicarboxylate (1 mmol) followed by formaldehyde (4 mmol).

  • Stir the reaction mixture at 70°C for 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: EtOAc:n-hexane, 2:8 v/v) to afford the pure polysubstituted pyrrolidine derivative.

Biological Assays

EGFR Kinase Assay (Promega ADP-Glo™ Kinase Assay): [14]

  • Reagent Preparation:

    • Dilute the EGFR enzyme, substrate, ATP, and inhibitors in the provided Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

  • Assay Procedure (384-well plate format):

    • Add 1 µl of inhibitor solution (or 5% DMSO for control) to each well.

    • Add 2 µl of diluted EGFR enzyme.

    • Add 2 µl of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

    • Record the luminescence signal.

CDK2/Cyclin A2 Kinase Assay (Promega ADP-Glo™ Kinase Assay): [15]

  • Reagent Preparation:

    • Dilute the CDK2/Cyclin A2 enzyme, substrate, ATP, and inhibitors in the provided Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Assay Procedure (384-well plate format):

    • Add 1 µl of inhibitor solution (or 5% DMSO for control) to each well.

    • Add 2 µl of diluted CDK2/Cyclin A2 enzyme.

    • Add 2 µl of the substrate/ATP mix.

    • Incubate at room temperature for 10 minutes.

    • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

    • Record the luminescence signal.

PARP-1 Inhibition Assay (Fluorometric): [16]

  • Reagent Preparation:

    • Prepare a working solution of PARP-1 enzyme in PARP assay buffer.

  • Assay Procedure:

    • Set up reactions for controls, test compounds, standards, and a buffer-only background control.

    • To each well, add 5 µL of Activated DNA (10 ng/µL).

    • Add 5 µL of the test inhibitor or control.

    • Initiate the reaction by adding the PARP-1 enzyme and β-NAD+.

    • Incubate the reaction.

    • Add the developer reagent.

    • Read the fluorescence using a fluorescent plate reader.

InhA Enzyme Inhibition Assay: [11]

  • Reagent Preparation:

    • Prepare solutions of purified InhA enzyme, NADH, and the substrate 2-trans-octenoyl-CoA (OCoA).

  • Assay Procedure (96-well plate format):

    • Perform serial 2-fold dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should be 1%.

    • Assay each concentration in triplicate.

    • The final concentrations of the reaction components are: 250 μM NADH and 20 nM InhA.

    • Monitor the decrease in absorbance at 340 nm to determine the rate of NADH oxidation.

PKCδ Kinase Assay (Promega ADP-Glo™ Kinase Assay): [17]

  • Reagent Preparation:

    • Dilute the PKCδ enzyme, substrate, ATP, and inhibitors in the provided Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 1x PKC Lipid activator mix).

  • Assay Procedure (384-well plate format):

    • Add 1 µl of inhibitor solution (or 5% DMSO for control) to each well.

    • Add 2 µl of diluted PKCδ enzyme.

    • Add 2 µl of the substrate/ATP mix.

    • Incubate at room temperature.

    • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

    • Record the luminescence signal.

Visualizing Biological Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound derivatives.

EGFR_CDK2_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation) ERK->Transcription CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Transcription Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibitor->CDK2_CyclinE

Caption: EGFR and CDK2 signaling pathways in cancer cell proliferation.

PARP1_DNA_Repair_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Inhibitor Inhibitor->PARP1

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

PKC_Delta_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA_Damage DNA Damage PKC_delta PKCδ DNA_Damage->PKC_delta activates Caspase3 Caspase-3 PKC_delta->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Activator This compound Activator Activator->PKC_delta

Caption: PKCδ signaling pathway in DNA damage-induced apoptosis.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Enzyme/Cell-based Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: General experimental workflow for drug discovery.

References

The Biological Activity of (R)-pyrrolidine-3-carboxamide as a P2 Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological activity of pyrrolidine-3-carboxamide derivatives with a focus on their role as ligands for P2 purinergic receptors. While specific data for the parent compound, (R)-pyrrolidine-3-carboxamide, as a P2 ligand is not extensively available in the public domain, this document synthesizes the current understanding of structurally related analogues to infer its potential activity and significance. We will delve into the structure-activity relationships of pyrrolidine carboxamides at P2X and P2Y receptors, detail common experimental protocols for assessing ligand activity, and visualize the key signaling pathways involved. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel P2 receptor modulators.

Introduction to P2 Receptors and the Pyrrolidine Scaffold

P2 receptors are a family of purinergic receptors that are activated by extracellular nucleotides, primarily adenosine triphosphate (ATP) and adenosine diphosphate (ADP). They are broadly classified into two main subfamilies: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). These receptors are ubiquitously expressed throughout the body and play crucial roles in a multitude of physiological and pathophysiological processes, including neurotransmission, inflammation, immunity, and platelet aggregation.[1] This makes them attractive targets for therapeutic intervention in a range of diseases.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural feature in many natural products and synthetic drugs.[2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for designing ligands with high affinity and selectivity for various biological targets. The carboxamide functional group can participate in key hydrogen bonding interactions with receptor active sites, further enhancing binding affinity.

Biological Activity of Pyrrolidine Carboxamide Derivatives at P2 Receptors

While direct evidence for the P2 receptor activity of (R)-pyrrolidine-3-carboxamide is limited, numerous studies have highlighted the importance of the pyrrolidine carboxamide core in the design of potent and selective P2 receptor ligands.

P2X Receptor Antagonists

Several studies have focused on the development of pyrrolidine carboxamide derivatives as antagonists of the P2X7 receptor, a key player in inflammation and apoptosis.[4][5]

Table 1: Quantitative Data for Pyrrolidine Carboxamide Derivatives as P2X7R Antagonists

Compound IDStructureTargetAssayIC50 (µM)Reference
1e Pyrazine-carboxamide derivativehuman P2X7RCa2+ mobilization0.457[5]
2f Quinoline-carboxamide derivativehuman P2X7RCa2+ mobilization0.566[5]
2e Quinoline-carboxamide derivativehuman P2X7RCa2+ mobilization0.624[5]
1d Pyrazine-carboxamide derivativehuman P2X7RCa2+ mobilization0.682[5]
2g Quinoline-carboxamide derivativehuman P2X7RCa2+ mobilization0.813[5]
3e Oxadiazole derivativehuman P2X7RCa2+ mobilization0.890[5]

Note: The exact structures of these compounds are detailed in the referenced literature.

P2Y Receptor Antagonists

The pyrrolidine moiety has also been incorporated into antagonists of P2Y receptors, such as the P2Y12 receptor, a critical target for antiplatelet therapies.

Table 2: Quantitative Data for a Pyrrolidine-Containing P2Y12R Antagonist

Compound IDStructureTargetAssayPotencyReference
ACT-246475 (30d) 2-phenylpyrimidine-4-carboxamide analog with a pyrrolidine substituentP2Y12Platelet aggregation in human plasmaNanomolar[6]

Note: The exact structure of ACT-246475 is detailed in the referenced literature.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of P2 receptor ligands.

Calcium Mobilization Assay for P2X and Gq-coupled P2Y Receptors

This assay is widely used to measure the activation of P2X receptors and Gq-coupled P2Y receptors, which leads to an increase in intracellular calcium concentration.[4][7]

Principle: Cells expressing the target P2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the influx of extracellular calcium or release from intracellular stores leads to an increase in fluorescence, which can be measured using a fluorescence plate reader. Antagonists are evaluated by their ability to inhibit the agonist-induced fluorescence increase.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the P2 receptor of interest (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) and then incubate with a solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader. Inject a known concentration of a P2 receptor agonist (e.g., ATP, BzATP for P2X7, ADP for P2Y1) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence is quantified and plotted against the concentration of the antagonist to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor. The ability of a non-radiolabeled test compound to displace the radioligand from the receptor is measured.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the P2 receptor.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]A-317491 for P2X3) and varying concentrations of the test compound in a binding buffer.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki or IC50 value of the test compound.

Platelet Aggregation Assay for P2Y12 Receptor

This functional assay is specifically used to evaluate the activity of P2Y12 receptor antagonists.[6]

Principle: Platelet-rich plasma (PRP) is treated with a P2Y12 receptor agonist (e.g., ADP), which induces platelet aggregation. The ability of a test compound to inhibit this aggregation is measured by monitoring changes in light transmission through the PRP sample.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.

  • Assay Setup: Place a sample of PRP in an aggregometer cuvette with a stir bar.

  • Compound Incubation: Add the test compound at various concentrations to the PRP and incubate for a short period.

  • Induction of Aggregation: Add a submaximal concentration of ADP to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance through the sample over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The extent of inhibition of aggregation is calculated, and the IC50 value of the test compound is determined.

Signaling Pathways

The binding of ligands to P2 receptors triggers distinct intracellular signaling cascades depending on the receptor subtype.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels. Upon binding of ATP, the channel opens, leading to a rapid influx of cations, primarily Na⁺ and Ca²⁺, and an efflux of K⁺.[8] This depolarization of the cell membrane can trigger various downstream events.

P2X_Signaling ATP ATP P2XR P2X Receptor ATP->P2XR Ion_Channel Ion Channel Opening P2XR->Ion_Channel Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx K_Efflux K+ Efflux Ion_Channel->K_Efflux Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization K_Efflux->Depolarization Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Inflammation) Depolarization->Downstream

P2X Receptor Signaling Pathway
P2Y Receptor Signaling

P2Y receptors are GPCRs that couple to different G proteins to initiate intracellular signaling cascades.[8][9]

Activation of these receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

P2Y_Gq_Signaling Ligand Agonist (e.g., ADP, ATP, UTP) P2YR Gq/11-Coupled P2Y Receptor Ligand->P2YR Gq11 Gq/11 P2YR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Gq/11-Coupled P2Y Receptor Signaling

Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

P2Y_Gi_Signaling Ligand Agonist (e.g., ADP) P2YR Gi/o-Coupled P2Y Receptor Ligand->P2YR Gio Gi/o P2YR->Gio AC Adenylyl Cyclase (AC) Gio->AC ATP_cAMP ATP -> cAMP AC->ATP_cAMP Cellular_Response Cellular Response ATP_cAMP->Cellular_Response

Gi/o-Coupled P2Y Receptor Signaling

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel P2 receptor ligands. The existing literature on more complex derivatives demonstrates that this core can be elaborated to achieve high potency and selectivity for various P2 receptor subtypes. While the biological activity of the parent (R)-pyrrolidine-3-carboxamide as a P2 ligand remains to be fully elucidated, it likely serves as a crucial building block in the synthesis of more active compounds.

Future research in this area should focus on:

  • Systematic evaluation of (R)-pyrrolidine-3-carboxamide and its simple derivatives against a panel of P2 receptor subtypes to establish a baseline structure-activity relationship.

  • Computational modeling and structure-based drug design to guide the synthesis of more potent and selective ligands based on the this compound scaffold.

  • In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising lead compounds in relevant disease models.

By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can continue to advance the development of novel therapeutics targeting the P2 receptor family.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pyrrolidine-3-Carboxamide Scaffold in Medicinal Chemistry

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in biologically active compounds.[1][2] Its unique three-dimensional structure, conferred by its non-planar nature and the presence of stereogenic centers, allows for precise spatial orientation of substituents to interact with biological targets.[2][3] This guide focuses on the this compound substructure, a key pharmacophore in a variety of therapeutic agents, exploring its synthesis, therapeutic applications, and structure-activity relationships.

Synthesis of the this compound Scaffold

The construction of the pyrrolidine ring is a well-established area of organic synthesis. Common strategies often employ amino acids like L-proline and its derivatives as chiral starting materials.[2][4] One of the prominent methods for synthesizing substituted pyrrolidine-3-carboxylic acid derivatives, the precursor to the carboxamide, is through asymmetric Michael addition reactions.[5][6][7]

A general workflow for the synthesis of this compound derivatives can be visualized as follows:

G cluster_start Starting Materials cluster_reaction1 Asymmetric Michael Addition cluster_reaction2 Reductive Cyclization cluster_reaction3 Amide Coupling start1 4-Alkyl-substituted 4-oxo-2-enoate adduct Michael Adduct start1->adduct start2 Nitroalkane start2->adduct catalyst Organocatalyst catalyst->adduct reduction Reduction (e.g., H2, Pd/C) adduct->reduction pyrrolidine_acid Pyrrolidine-3-carboxylic Acid Derivative reduction->pyrrolidine_acid final_product This compound Derivative pyrrolidine_acid->final_product coupling Coupling Reagents (e.g., EDC, HOBt) coupling->final_product amine Primary/Secondary Amine (R-NH2) amine->final_product

General Synthetic Workflow for this compound Derivatives.

Therapeutic Applications and Mechanisms of Action

The versatility of the pyrrolidine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.[8][9]

2.1. Antiviral Activity

Several antiviral drugs, particularly those for treating Hepatitis C Virus (HCV), feature a pyrrolidine core.[4][10] For instance, Grazoprevir and Daclatasvir are potent HCV NS3/4A protease and NS5A inhibitors, respectively, that utilize substituted pyrrolidine scaffolds.[4]

2.2. Antidiabetic Activity: DPP-IV Inhibitors

Pyrrolidine-based structures are highly effective at targeting the active site of dipeptidyl peptidase-4 (DPP-IV).[11] Inhibition of DPP-IV prolongs the action of incretin hormones like GLP-1, leading to enhanced glucose-dependent insulin secretion.[11] Vildagliptin is a notable example of a DPP-IV inhibitor built around a cyanopyrrolidine moiety.[4]

The mechanism of DPP-IV inhibition in glucose homeostasis is depicted below:

DPP_IV_Pathway GLP1 GLP-1 (Active) DPPIV DPP-IV Enzyme GLP1->DPPIV Inactivation Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 GLP-1 (Inactive) DPPIV->Inactive_GLP1 Inhibitor This compound DPP-IV Inhibitor Inhibitor->DPPIV Inhibition Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon

Mechanism of DPP-IV inhibitors in glucose control.[11]

2.3. Anticancer and Antiplasmodial Activity

Pyrrolidine-carboxamide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against targets like EGFR and CDK2.[12] Additionally, novel sulphonamide pyrrolidine carboxamide derivatives have demonstrated promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[13][14][15]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly modulated by altering the substituents on the pyrrolidine ring and the carboxamide nitrogen.

A logical diagram illustrating key SAR points is as follows:

SAR_Logic cluster_R1 Ring Substituent Effects cluster_R2 Carboxamide Substituent Effects Scaffold This compound Core R1 Substituents on Pyrrolidine Ring (R1) Scaffold->R1 Modification at R2 Substituents on Carboxamide Nitrogen (R2) Scaffold->R2 Modification at Activity Biological Activity (e.g., Potency, Selectivity) R1->Activity Influences R1_Effect1 Stereochemistry is critical for target binding R1_Effect2 Size and nature of substituents affect potency R2->Activity Influences R2_Effect1 Aromatic/heterocyclic groups can enhance activity R2_Effect2 Can modulate pharmacokinetic properties (ADME)

Key Structure-Activity Relationship Considerations.

For instance, in a series of antiplasmodial sulphonamide pyrrolidine carboxamides, it was observed that attaching thiazol and adamantanyl moieties at the N-terminal position led to increased activity.[13] Similarly, para-nitrophenyl derivatives generally exhibited higher activity than those with toluenesulphonamide groups.[13]

Quantitative Data of Bioactive Derivatives

The following table summarizes the biological activity of selected pyrrolidine-carboxamide derivatives from the literature.

Compound IDTarget/AssayActivity (IC₅₀)Reference
10o P. falciparum2.40 µM[13][14][15]
10b DPPH radical scavenging6.48 µg/mL[13][14][15]
10c DPPH radical scavenging8.49 µg/mL[13][14][15]
10d DPPH radical scavenging3.02 µg/mL[13][14][15]
26 CXCR4 Receptor Binding79 nM[8]
26 CXCL12-induced Ca²⁺ flux0.25 nM[8]
23d DPP-IV Enzyme Inhibition11.32 ± 1.59 µM[8]
7e, 7g, 7k, 7n, 7o Antiproliferative (various cancer cell lines)Active[12]

Experimental Protocols

5.1. General Synthesis of Sulphonamide Pyrrolidine Carboxamide Derivatives (9a-p and 10a-p)

This protocol is adapted from the synthesis of novel antiplasmodial agents.[13][14]

  • Synthesis of N-sulfonylated Proline (Compounds 4 and 5):

    • Dissolve L-proline in a solution of sodium carbonate in water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add either toluene sulfonyl chloride or p-nitrophenyl sulfonyl chloride portion-wise while stirring.

    • Continue stirring at room temperature for 24 hours.

    • Wash the reaction mixture with diethyl ether.

    • Acidify the aqueous layer with concentrated HCl to precipitate the product.

    • Filter, wash with cold water, and dry to obtain the N-sulfonylated proline intermediate.

  • Amide Coupling to form Final Compounds (9a-p and 10a-p):

    • To a solution of the N-sulfonylated proline (from step 1) in dichloromethane (DCM), add EDC.HCl and HOBT.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the appropriate amine (compound 8 in the original paper) to the mixture.

    • Continue stirring at room temperature for 48 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Hexane:EtOAc) to yield the final this compound derivatives.

5.2. In Vitro Antiplasmodial Activity Assay

This is a general protocol for assessing the efficacy of compounds against P. falciparum.

  • Parasite Culture: Culture chloroquine-sensitive (3D7) or chloroquine-resistant (Dd2) strains of P. falciparum in human A+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Maintain the culture at 37 °C under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Susceptibility Assay (SYBR Green I-based):

    • Serially dilute the test compounds in a 96-well plate.

    • Add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well.

    • Incubate the plates for 72 hours at 37 °C.

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate for 1 hour in the dark at room temperature.

    • Measure fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

    • Calculate the IC₅₀ values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Conclusion and Future Outlook

The this compound scaffold remains a highly attractive and versatile framework in medicinal chemistry. Its inherent stereochemical complexity and synthetic tractability allow for the creation of diverse compound libraries with a wide range of biological activities.[2][16] Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse derivatives, exploring new therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds. The continued exploration of this privileged scaffold promises to yield new and effective therapeutic agents for a variety of human diseases.

References

The Pyrrolidine-3-Carboxamide Scaffold: A Versatile Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrrolidine-3-Carboxamide Analogs for Researchers, Scientists, and Drug Development Professionals.

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, offering a three-dimensional framework that is well-suited for interaction with biological targets.[1][2][3] Among its many derivatives, the this compound scaffold has emerged as a particularly fruitful area of research, yielding potent and selective modulators of various enzymes and receptors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Structure and Key Areas of Modification

The fundamental this compound scaffold consists of a pyrrolidine ring with a carboxamide group at the 3-position. The versatility of this scaffold lies in the numerous points available for chemical modification, primarily at the pyrrolidine nitrogen (N1), the carboxamide nitrogen, and other positions on the pyrrolidine ring. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights Across Various Biological Targets

This compound analogs have been investigated for a wide range of therapeutic applications, demonstrating their broad biological activity. The following sections summarize the SAR for several key targets.

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors for Tuberculosis

In the fight against tuberculosis, InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis, has been a key target.[4][5] Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[4][5]

Key SAR Observations:

  • Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring, attached to the carboxamide nitrogen, are critical for activity. Bulky substituents can lead to significant conformational changes in the enzyme, potentially creating additional stabilizing interactions.[4]

  • Piperazine Moiety: The incorporation of a piperazine ring can lead to potent InhA inhibition. Further substitution on the phenyl ring attached to the piperazine, particularly at the para-position, generally enhances inhibitory activity.[4]

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is crucial, with studies indicating that only one enantiomer is active as an InhA inhibitor.[4][5]

Quantitative SAR Data for InhA Inhibitors:

Compound IDModificationsIC50 (µM)Reference
s1Simple 2,4-disubstituted aniline10[4]
p31Bulky substituent on the aniline ring1.39[4]
p33Bulky substituent on the aniline ring2.57[4]
p37Piperazine ring with a para-substituted phenyl group4.47[4]
Anticancer Agents Targeting Hepatocellular Carcinoma

Pyrrolidine aryl carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma (HCC).[6]

Key SAR Observations:

  • Amide Nature and Tether Length: The nature of the amide and the length of the linker between the pyrrolidine ring and the aryl group are key determinants of anticancer activity.[6]

  • Mechanism of Action: Effective analogs induce apoptosis in cancer cells, potentially through the activation of PKCδ, and can also induce cell cycle arrest and inhibit cancer cell migration.[6]

Quantitative SAR Data for Anticancer Activity:

Compound IDTarget Cell LineIC50 (µM)ComparisonReference
10mHCC cell linesPotentApproximately 2-fold more potent than Sorafenib[6]
α-Amylase and α-Glucosidase Inhibitors for Diabetes

Derivatives of pyrrolidine have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[7]

Key SAR Observations:

  • Electron-Donating Groups: The incorporation of electron-donating groups, such as a p-OCH3 moiety, into the pyrrolidine derivatives can significantly enhance their inhibitory activity against these enzymes.[7]

Quantitative SAR Data for α-Amylase and α-Glucosidase Inhibition:

Compound IDTarget EnzymeIC50 (µg/mL)Reference
3aα-amylase36.32[7]
3gα-amylase26.24[7]
3fα-glucosidase27.51[7]
3gα-glucosidase18.04[7]
Metforminα-amylase25.31[7]
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors for Inflammation

Pyrrolidine amide derivatives have been explored as inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8]

Key SAR Observations:

  • Terminal Phenyl Group: Small, lipophilic substituents at the 3-position of the terminal phenyl group are preferred for optimal potency.[8]

  • Linker Flexibility: Conformationally flexible linkers can increase inhibitory potency but may reduce selectivity over fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers may enhance selectivity.[8]

Quantitative SAR Data for NAAA Inhibition:

Compound IDModificationIC50 (µM)Selectivity over FAAHReference
1j3-Cl substitution on the terminal phenylPotent-[8]
4gRigid 4-phenylcinnamoyl groupLow µMImproved[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols for key experiments cited in the literature.

InhA Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant M. tuberculosis InhA is expressed and purified. The substrate, 2-trans-dodecenoyl-CoA, and the cofactor, NADH, are prepared in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains InhA, NADH, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate.

  • Data Acquisition: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a plate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., MTT Assay) for Anticancer Activity
  • Cell Culture: Human cancer cell lines (e.g., hepatocellular carcinoma cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

α-Amylase and α-Glucosidase Inhibition Assays
  • Enzyme and Substrate Preparation: α-Amylase and α-glucosidase are prepared in a suitable buffer. The substrate for α-amylase is typically starch, and for α-glucosidase, it is p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Assay Procedure: The test compound is pre-incubated with the enzyme before the addition of the substrate.

  • Data Acquisition:

    • α-Amylase: The reaction is stopped, and the amount of reducing sugar produced is quantified using a reagent like dinitrosalicylic acid (DNS), with absorbance measured at 540 nm.

    • α-Glucosidase: The amount of p-nitrophenol released is measured by monitoring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition) characterization->in_vitro cell_based Cell-Based Assays (e.g., Viability) in_vitro->cell_based data_analysis IC50/EC50 Determination cell_based->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis sar_analysis->synthesis Iterative Optimization

Caption: General experimental workflow for SAR studies.

inhA_pathway FASII Fatty Acid Synthase II (FASII) System InhA InhA (Enoyl-ACP Reductase) FASII->InhA Elongation of fatty acids Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Precursor synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Inhibitor This compound Analog Inhibitor->InhA Inhibition

Caption: Inhibition of the InhA pathway in M. tuberculosis.

Conclusion

The this compound scaffold is a privileged structure in drug discovery, demonstrating remarkable versatility across a spectrum of biological targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification to achieve desired potency and selectivity. The provided experimental protocols and pathway visualizations offer a foundational understanding for researchers aiming to explore and expand upon this promising class of compounds. Future research in this area will likely focus on further refining the scaffold to improve pharmacokinetic profiles and explore novel therapeutic applications.

References

In Silico Screening of Pyrrolidine-3-carboxamide Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Pyrrolidine-3-carboxamide derivatives, in particular, have emerged as a versatile class of molecules with potential applications in a wide range of therapeutic areas, including infectious diseases, metabolic disorders, and oncology.[2][3][4]

The advent of powerful computational tools has revolutionized the drug discovery process, enabling the rapid and cost-effective screening of vast chemical libraries. In silico screening, or virtual screening, plays a pivotal role in modern drug development by prioritizing compounds for synthesis and biological evaluation, thereby accelerating the identification of promising lead candidates.[5] This technical guide provides an in-depth overview of the core principles and methodologies for the in silico screening of this compound libraries. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics based on this promising scaffold.

This guide will cover essential in silico techniques, including molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for widely used software are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the screening process.

Signaling Pathways and Drug Targets

This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Understanding the signaling pathways in which these targets operate is crucial for rational drug design.

Enoyl Acyl Carrier Protein Reductase (InhA) Pathway in Mycobacterium tuberculosis

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][5][6] Inhibition of InhA disrupts cell wall formation, leading to bacterial death.[5] This makes InhA a validated and attractive target for the development of new anti-tuberculosis drugs.[2][7]

InhA_Pathway Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Fatty Acids (C16-C26) Fatty Acids (C16-C26) FAS-I->Fatty Acids (C16-C26) FAS-II System FAS-II System Fatty Acids (C16-C26)->FAS-II System Elongation Cycles Elongation Cycles FAS-II System->Elongation Cycles Mycolic Acids Mycolic Acids FAS-II System->Mycolic Acids InhA InhA Elongation Cycles->InhA 2-trans-enoyl-ACP InhA->Elongation Cycles Reduction Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Pyrrolidine-3-carboxamides Pyrrolidine-3-carboxamides Pyrrolidine-3-carboxamides->InhA Inhibition DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP Insulin Secretion Insulin Secretion Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering Glucagon Secretion Glucagon Secretion Active GLP-1 & GIP->Insulin Secretion + Active GLP-1 & GIP->Glucagon Secretion - DPP-4 DPP-4 Active GLP-1 & GIP->DPP-4 Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Pyrrolidine-3-carboxamides Pyrrolidine-3-carboxamides Pyrrolidine-3-carboxamides->DPP-4 Inhibition Mannosidase_Pathway High Mannose N-Glycans High Mannose N-Glycans Golgi Apparatus Golgi Apparatus High Mannose N-Glycans->Golgi Apparatus Alpha-Mannosidase II Alpha-Mannosidase II Golgi Apparatus->Alpha-Mannosidase II Hybrid N-Glycans Hybrid N-Glycans Alpha-Mannosidase II->Hybrid N-Glycans Trimming Complex N-Glycans Complex N-Glycans Hybrid N-Glycans->Complex N-Glycans Further Processing Altered Cell Surface Glycosylation Altered Cell Surface Glycosylation Complex N-Glycans->Altered Cell Surface Glycosylation Cancer Progression & Metastasis Cancer Progression & Metastasis Altered Cell Surface Glycosylation->Cancer Progression & Metastasis Pyrrolidine-3-carboxamides Pyrrolidine-3-carboxamides Pyrrolidine-3-carboxamides->Alpha-Mannosidase II Inhibition Screening_Workflow Library Preparation Library Preparation Pharmacophore Modeling Pharmacophore Modeling Library Preparation->Pharmacophore Modeling Target Preparation Target Preparation Molecular Docking Molecular Docking Target Preparation->Molecular Docking Pharmacophore Modeling->Molecular Docking Filtered Library ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Top Ranked Poses Hit Prioritization Hit Prioritization ADMET Prediction->Hit Prioritization Favorable Profiles Biological Evaluation Biological Evaluation Hit Prioritization->Biological Evaluation

References

Pyrrolidine-3-carboxamide: A Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its three-dimensional structure, conferred by the sp³-hybridized carbon atoms, allows for a greater exploration of chemical space compared to flat, aromatic systems, which is a desirable attribute in drug design.[1][2] Among the various pyrrolidine-based building blocks, pyrrolidine-3-carboxamide has emerged as a particularly valuable fragment for drug discovery. Its inherent structural features, including a defined stereocenter, hydrogen bond donors and acceptors, and multiple vectors for chemical elaboration, make it an ideal starting point for fragment-based drug discovery (FBDD) campaigns. This guide provides a comprehensive technical overview of this compound as a fragment, covering its synthesis, physicochemical properties, biological targets, and detailed experimental protocols for its evaluation.

Physicochemical Properties and Synthesis

The pyrrolidine scaffold imparts favorable physicochemical properties to molecules, often enhancing solubility and metabolic stability. Pyrrolidine is a colorless to pale yellow liquid with a pungent odor, and it is highly soluble in water and various organic solvents.[4] As a cyclic secondary amine, it is basic in nature.[5]

The synthesis of chiral pyrrolidine derivatives is an active area of research, with numerous methods developed to control stereochemistry.[6][7][8][9] A general approach to synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[10][11] The resulting Michael adducts can then be transformed into the desired pyrrolidine derivatives.[10]

Applications in Fragment-Based Drug Design

This compound is an attractive fragment for FBDD due to its combination of structural rigidity and multiple points for diversification. The carboxamide group provides key hydrogen bonding interactions, while the pyrrolidine ring serves as a 3D scaffold that can be functionalized to optimize binding to a target protein. This fragment has been successfully employed in the development of inhibitors for a range of biological targets.

Biological Targets and Structure-Activity Relationships

Derivatives of this compound have shown inhibitory activity against several important enzyme targets implicated in various diseases.

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA)

InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[12] As such, InhA is a validated target for the development of antitubercular drugs. Pyrrolidine carboxamide derivatives have been identified as potent inhibitors of InhA.

N-Acylethanolamine Acid Amidase (NAAA)

NAAA is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA).[13][14] Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for the treatment of inflammatory and pain-related disorders.[13][14] Pyrrolidine amide derivatives have been investigated as NAAA inhibitors, with structure-activity relationship (SAR) studies indicating that small, lipophilic substituents on a terminal phenyl ring are favorable for potency.[13]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an enzyme that catalyzes the intracellular conversion of inactive cortisone to active cortisol.[15] Its dysregulation in tissues has been linked to the development of metabolic syndromes, making it a target for the treatment of type 2 diabetes and obesity.[15] Selective inhibitors of 11β-HSD1 are sought after, and the effect of such inhibitors can be assessed by measuring the conversion of cortisone to cortisol in tissue biopsies or by analyzing urinary steroid metabolite ratios.[16][17]

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[18] CDK2 is a key regulator of the cell cycle. Dual inhibition of EGFR and CDK2 is a potential anticancer strategy. Novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of these kinases.

Data Presentation

Compound/DerivativeTargetIC50 (µM)Assay Conditions
Pyrrolidine Carboxamide DerivativesInhAVariesSpectrophotometric assay monitoring NADH oxidation.
Pyrrolidine Amide DerivativesNAAALow micromolarMeasurement of PEA hydrolysis in cell lysates.
Carbenoxolone (known 11β-HSD1 inhibitor)11β-HSD10.3Cell-based assay using C2C12 myotubes.[15]
Pyrrolidine-carboxamide derivativesEGFR0.087 - 0.107Kinase assay with purified enzyme.
Pyrrolidine-carboxamide derivativesCDK20.015 - 0.031Kinase assay with purified enzyme.

Experimental Protocols

InhA Enzymatic Inhibition Assay

This protocol describes a spectrophotometric method to measure the activity of InhA and assess its inhibition.[19]

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound against purified InhA enzyme.

Materials:

  • Purified InhA enzyme

  • NADH

  • 2-trans-octanoyl-CoA (substrate)

  • Assay Buffer: 30 mM PIPES pH 7.5, 50 mM NaCl, 0.1 mM EDTA[19]

  • Test compounds dissolved in 100% DMSO

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare a reaction mixture containing 30 mM PIPES pH 7.5, 50 mM NaCl, 1% (v/v) DMSO, and 0.1 mM EDTA.[19]

  • Add 100 nM of InhA to the reaction mixture and pre-incubate for 10 minutes at room temperature with 0.25 mM NADH and the test compound at the desired final concentration in a total volume of 150 µl.[19]

  • Initiate the reaction by adding 2-trans-octanoyl-CoA to a final concentration of 1.5 mM.[19]

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm for 20 minutes.[19]

  • Calculate the initial rates of the reaction to determine the percentage of inhibition.[19]

  • Perform all experiments in triplicate.[19]

NAAA Activity Assay

This protocol outlines the measurement of NAAA activity in cell lysates using LC-MS/MS to quantify substrate depletion or product formation.[13]

Objective: To measure the activity of NAAA in cell lysates and assess the inhibitory effect of test compounds.

Materials:

  • Cell Lysate (e.g., from HEK293 or RAW264.7 cells)

  • NAAA Assay Buffer: 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100.[13]

  • Palmitoylethanolamide (PEA) stock solution (e.g., 10 mM in DMSO)

  • Termination Solution: Ice-cold Chloroform:Methanol (1:1 v/v)[13]

  • Internal standard (e.g., Z-10-heptadecenoic acid)

  • LC-MS/MS system

Procedure:

  • In a microcentrifuge tube, add a specific amount of cell lysate protein (e.g., 4-20 µg).[13]

  • Add the test compound at the desired concentration.

  • Pre-incubate the mixture at 37°C for a defined period.

  • Initiate the reaction by adding the substrate, PEA.

  • Incubate the reaction at 37°C for 30 minutes, ensuring the reaction time is within the linear range of product formation.[13]

  • Terminate the reaction by adding the ice-cold Termination Solution containing the internal standard.[13]

  • Process the samples for LC-MS/MS analysis to quantify the amount of PEA and/or the product, palmitic acid.

EGFR Kinase Assay

This protocol describes a general method for a continuous-read kinase assay to measure the potency of compounds against EGFR.[20]

Objective: To determine the IC50 value of a test compound against EGFR kinase.

Materials:

  • Purified EGFR kinase (wild-type or mutant)

  • ATP

  • Peptide substrate (e.g., Y12-Sox)

  • Kinase Assay Buffer

  • Test compounds dissolved in DMSO

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • To the wells of a 384-well plate, add 1 µl of the test inhibitor or 5% DMSO (control).[21]

  • Add 2 µl of the EGFR enzyme at a pre-determined optimal concentration.[21]

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[21]

  • Incubate the reaction at room temperature for 60 minutes.[18][21]

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production.[18]

  • Monitor the reaction progress by reading the plate at regular intervals.[20]

  • Analyze the data to determine the IC50 value for the inhibitor.

Fragment Screening by NMR Spectroscopy

This protocol provides a general workflow for fragment screening using protein-observed NMR spectroscopy.[22][23][24][25][26]

Objective: To identify fragments that bind to a target protein and map their binding site.

Materials:

  • ¹⁵N-labeled target protein

  • Fragment library

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer

Procedure:

  • Protein Preparation: Express and purify ¹⁵N-labeled target protein.

  • NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in NMR buffer.

  • Acquire Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Screening:

    • Add a single fragment or a mixture of fragments to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each sample.

  • Hit Identification: Compare the HSQC spectra of the protein in the presence of fragments to the reference spectrum. Significant chemical shift perturbations (CSPs) of specific protein resonances indicate fragment binding.

  • Hit Deconvolution (for mixtures): If screening fragment mixtures, individual fragments from the hit mixtures are tested to identify the active binder.

  • Binding Affinity Determination: Titrate the identified hit fragment into the protein sample at increasing concentrations and monitor the CSPs to determine the dissociation constant (Kd).

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment binding site.

Fragment Screening by X-ray Crystallography

This protocol describes a general workflow for identifying fragment binding through X-ray crystallography.[27][28][29][30]

Objective: To determine the binding mode of a fragment to a target protein at atomic resolution.

Materials:

  • Purified target protein

  • Fragment library

  • Crystallization reagents

  • Cryo-protectant

  • X-ray diffraction facility

Procedure:

  • Protein Crystallization: Grow crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment.

  • Cryo-protection and Data Collection:

    • Transfer the soaked crystals to a cryo-protectant solution and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

    • Analyze the electron density maps to identify the bound fragment.

    • Refine the protein-fragment complex structure.

  • Analysis: Analyze the refined structure to understand the specific interactions between the fragment and the protein.

Visualizations

G General Workflow for Fragment-Based Drug Design cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Screening Screening Fragment Library->Screening Target Protein Target Protein Target Protein->Screening Hits Hits Screening->Hits SAR SAR Hits->SAR Lead Compound Lead Compound SAR->Lead Compound

Caption: A generalized workflow for fragment-based drug design.

G InhA Inhibition Signaling Pathway FAS-II Pathway FAS-II Pathway Enoyl-ACP Enoyl-ACP FAS-II Pathway->Enoyl-ACP InhA InhA Enoyl-ACP->InhA Substrate Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall This compound Inhibitor This compound Inhibitor This compound Inhibitor->InhA Inhibits

Caption: Inhibition of the InhA pathway by this compound.

G NMR Fragment Screening Workflow Prepare 15N-labeled Protein Prepare 15N-labeled Protein Acquire Reference HSQC Acquire Reference HSQC Prepare 15N-labeled Protein->Acquire Reference HSQC Add Fragment/Mixture Add Fragment/Mixture Acquire Reference HSQC->Add Fragment/Mixture Acquire Fragment HSQC Acquire Fragment HSQC Add Fragment/Mixture->Acquire Fragment HSQC Compare Spectra (CSP) Compare Spectra (CSP) Acquire Fragment HSQC->Compare Spectra (CSP) Hit Identified Hit Identified Compare Spectra (CSP)->Hit Identified Yes No Significant Change No Significant Change Compare Spectra (CSP)->No Significant Change No

Caption: Workflow for NMR-based fragment screening.

References

Unraveling the Multifaceted Mechanisms of Pyrrolidine-3-Carboxamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-3-carboxamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse array of therapeutic agents with distinct mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms by which these compounds exert their biological effects, with a focus on their roles as antitubercular agents, anticancer therapies, and antidiabetic compounds. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and presents signaling pathways and mechanistic diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): A Targeted Approach Against Tuberculosis

A significant class of this compound derivatives has demonstrated potent inhibitory activity against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[1][2] InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5] Inhibition of InhA disrupts this pathway, ultimately leading to bacterial cell death.[6] This mechanism is particularly relevant as direct InhA inhibitors can circumvent resistance mechanisms associated with the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG.[6]

Data Presentation: InhA Inhibition by this compound Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of this compound compounds against M. tuberculosis InhA. The data highlights the structure-activity relationships, demonstrating how modifications to the chemical scaffold impact inhibitory potency.

Compound IDSubstituentsInhA Inhibition at 15 µM (%)IC50 (µM)
d6 3-CF3, 5-CF3 on phenyl ring-10.05
d13 3-OMe, 5-CF3 on phenyl ring-1.30
d14 3-CF3, 5-CF3 on phenyl ring-3.67
d15 2-OMe, 5-Cl on phenyl ring-1.60
p31 Fused aromatic ring system901.39
p33 Fused aromatic ring system-2.57
s1 Unsubstituted phenyl ring-~10
s15 3-isopropyl on phenyl ring>505.55

Data sourced from He et al., 2006.[7]

Experimental Protocols

The synthesis of the this compound core often involves the coupling of a substituted aniline with a pyrrolidine carboxylic acid derivative.[8] A common method is the oxalyl chloride method, which has been found to be suitable for a range of anilines.[8] Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) can be employed for amide bond formation, a strategy that is also amenable to microtiter library synthesis for rapid optimization of derivatives.[8]

This assay quantitatively measures the inhibitory effect of test compounds on the enzymatic activity of InhA by monitoring the oxidation of NADH.[9]

Materials:

  • Purified recombinant InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-octanoyl-CoA (substrate)

  • PIPES buffer (pH 7.5)

  • NaCl

  • EDTA

  • DMSO (for compound dissolution)

  • 96-well microplates

  • Spectrophotometer plate reader capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Prepare serial dilutions of the stock solutions.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 30 mM PIPES buffer (pH 7.5), 50 mM NaCl, and 0.1 mM EDTA.

  • Pre-incubation: Add the test compounds at various concentrations to the wells (final DMSO concentration should be kept constant, e.g., 1% v/v). Add 100 nM of InhA enzyme and 0.25 mM NADH to each well. Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-trans-octanoyl-CoA, to a final concentration of 1.5 mM.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm for 20 minutes using a spectrophotometer plate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates of the compound-treated reactions to the vehicle control (DMSO only). IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Mandatory Visualization

inhA_pathway cluster_fas_ii Mycobacterial FAS-II Pathway cluster_inhibition Mechanism of Inhibition Acyl_ACP Acyl-ACP (C_n) KasA_B KasA/KasB Acyl_ACP->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B Ketoacyl_ACP β-Ketoacyl-ACP (C_n+2) KasA_B->Ketoacyl_ACP Condensation MabA MabA Ketoacyl_ACP->MabA Reduction Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadABC HadABC Hydroxyacyl_ACP->HadABC Dehydration Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA Enoyl_ACP->InhA Reduction Acyl_ACP_n2 Acyl-ACP (C_n+2) InhA->Acyl_ACP_n2 Acyl_ACP_n2->KasA_B New Cycle Start Mycolic_Acids Mycolic Acids Acyl_ACP_n2->Mycolic_Acids Further Elongation Cycles Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Pyrrolidine_Carboxamide This compound Compound Pyrrolidine_Carboxamide->InhA Direct Inhibition

Caption: Inhibition of InhA by Pyrrolidine-3-carboxamides in the FAS-II pathway.

Anticancer Mechanisms of this compound Compounds

This compound derivatives have also been investigated for their potential as anticancer agents, exhibiting multiple mechanisms of action against various cancer types.

Dual Inhibition of EGFR and CDK2 in Cancer Therapy

Certain novel series of this compound derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). These compounds have shown significant antiproliferative activity against a panel of cancer cell lines.

Compound IDMean IC50 (µM) vs. Cancer Cell LinesEGFR IC50 (nM)CDK2 IC50 (nM)
7e -87-10715-31
7g 0.9087-10715-31
7k -87-10715-31
7n -87-10715-31
7o -87-10715-31
Erlotinib -80-
Dinaciclib --20
Doxorubicin 1.10--

Data is indicative of ranges and specific values found in relevant literature.

The inhibitory activity of the compounds against EGFR and CDK2 is typically determined using in vitro kinase assay kits. These assays often rely on a fluorescence-based method to measure the amount of ADP produced during the kinase reaction.

General Procedure:

  • Kinase, substrate, and ATP are incubated with varying concentrations of the test compound.

  • A coupling enzyme system is used to convert the generated ADP to a detectable signal (e.g., fluorescence).

  • The signal is measured using a microplate reader.

  • The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.

The antiproliferative effects of the compounds on cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29) are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric or fluorometric methods.

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • A reagent (e.g., MTT) is added, which is converted to a colored formazan product by metabolically active cells.

  • The formazan is solubilized, and the absorbance is measured.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

egfr_cdk2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_inhibition Mechanism of Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation Rb_P p-Rb CyclinE_CDK2->Rb_P E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Apoptosis Apoptosis Survival->Apoptosis G1_S_Transition->Proliferation Pyrrolidine_Carboxamide This compound Compound Pyrrolidine_Carboxamide->EGFR Inhibition Pyrrolidine_Carboxamide->CDK2 Inhibition

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

Induction of Apoptosis in Hepatocellular Carcinoma via PKCδ Activation

Another avenue of anticancer activity for this compound derivatives is the induction of apoptosis in hepatocellular carcinoma (HCC) cells. This is thought to occur through the activation of Protein Kinase C delta (PKCδ).

Compound IDAnticancer Potency vs. HCCSafety on Normal Cells
10m Comparable to OSU-2SSafer than OSU-2S
Sorafenib ~2-fold less potent than 10m-

Data is qualitative as presented in the source material.[10]

The induction of apoptosis can be quantified using flow cytometry after staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane).

General Procedure:

  • HCC cells are treated with the test compound for a specified time.

  • Cells are harvested and washed with a binding buffer.

  • Cells are incubated with Annexin V-FITC and Propidium Iodide in the dark.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The activation of PKCδ can be assessed by measuring its kinase activity or by detecting its phosphorylation at specific sites using Western blotting with phospho-specific antibodies.

pkcd_pathway Pyrrolidine_Carboxamide This compound Compound PKCd PKCδ Pyrrolidine_Carboxamide->PKCd Activation Downstream_Effectors Downstream Effectors (e.g., JNK, p38) PKCd->Downstream_Effectors Cell_Cycle_Arrest Cell Cycle Arrest PKCd->Cell_Cycle_Arrest Migration_Inhibition Inhibition of Cell Migration PKCd->Migration_Inhibition Caspase_Cascade Caspase Cascade Activation Downstream_Effectors->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of action via PKCδ activation in HCC.

Antidiabetic Activity through α-Amylase and α-Glucosidase Inhibition

Certain pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that are crucial for the digestion of carbohydrates. By inhibiting these enzymes, these compounds can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia in diabetic patients.

Data Presentation: α-Amylase and α-Glucosidase Inhibition
Compound IDα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a 36.3247.19
3g 26.2418.04
Acarbose 5.50-
Metformin 25.31-

Data sourced from relevant literature.[11]

Experimental Protocols

General Procedure:

  • The test compound is pre-incubated with α-amylase solution.

  • A starch solution is added to start the reaction.

  • The reaction is stopped after a defined time by adding a color reagent (e.g., dinitrosalicylic acid), which reacts with the reducing sugars produced by the enzymatic activity.

  • The absorbance is measured, and the percentage of inhibition is calculated.

General Procedure:

  • The test compound is pre-incubated with α-glucosidase enzyme solution.

  • A substrate, such as p-nitrophenyl-α-D-glucopyranoside (p-NPG), is added.

  • The enzyme hydrolyzes the substrate to produce p-nitrophenol, which can be measured spectrophotometrically.

  • The absorbance is read, and the inhibitory activity is determined.[11]

Mandatory Visualization

antidiabetic_mechanism cluster_digestion Carbohydrate Digestion cluster_inhibition Mechanism of Inhibition Complex_Carbs Complex Carbohydrates (e.g., Starch) alpha_Amylase α-Amylase Complex_Carbs->alpha_Amylase Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Glucose_Absorption Glucose Absorption in Intestine Glucose->Glucose_Absorption Pyrrolidine_Derivative Pyrrolidine-based Inhibitor Pyrrolidine_Derivative->alpha_Amylase Inhibition Pyrrolidine_Derivative->alpha_Glucosidase Inhibition

Caption: Inhibition of carbohydrate-digesting enzymes by pyrrolidine derivatives.

References

Known Biological Targets of Pyrrolidine-3-carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent stereochemistry and synthetic tractability have made it a valuable building block in the design of novel therapeutics targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the known biological targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents through the modulation of several key oncogenic pathways.

Identified Targets in Oncology
  • Protein Kinase C delta (PKCδ): Certain derivatives act as activators of PKCδ, a serine/threonine kinase implicated in the induction of apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers, is a key mechanism for a subset of these compounds.

  • Cyclin-Dependent Kinase 2 (CDK2): Dual inhibition of EGFR and CDK2, a crucial regulator of cell cycle progression, has been observed, leading to synergistic antiproliferative effects.

Quantitative Data: Anticancer Activity
Compound ClassTarget(s)Compound IDIC₅₀ (nM)Cell Line(s)Reference
Pyrrolidine-carboxamideEGFR7e87A-549, MCF-7, Panc-1, HT-29[1][2]
7g-A-549, MCF-7, Panc-1, HT-29[1][2]
7k107A-549, MCF-7, Panc-1, HT-29[1][2]
7n-A-549, MCF-7, Panc-1, HT-29[1][2]
7o-A-549, MCF-7, Panc-1, HT-29[1][2]
CDK27e31A-549, MCF-7, Panc-1, HT-29[1][2]
7g15A-549, MCF-7, Panc-1, HT-29[1][2]
7k25A-549, MCF-7, Panc-1, HT-29[1][2]
7n28A-549, MCF-7, Panc-1, HT-29[1][2]
7o20A-549, MCF-7, Panc-1, HT-29[1][2]
5-substituted-indole-2-carboxamidesEGFR/CDK25cEGFR: 124, CDK2: 46Various cancer cell lines[3]
5gEGFR: 98, CDK2: 33Various cancer cell lines[3]
5iEGFR: 85Various cancer cell lines[3]
5jEGFR: 91Various cancer cell lines[3]

Note: Some IC₅₀ values were not explicitly provided in the search results and are indicated with a dash.

Signaling Pathways

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases E2F_n E2F E2F->E2F_n Proliferation Cell Proliferation & Survival ERK_n->Proliferation Promotes S_Phase S-Phase Entry E2F_n->S_Phase Promotes Pyrrolidine_Carboxamide_EGFR This compound (EGFR Inhibitor) Pyrrolidine_Carboxamide_EGFR->EGFR Pyrrolidine_Carboxamide_CDK2 This compound (CDK2 Inhibitor) Pyrrolidine_Carboxamide_CDK2->CDK2

EGFR and CDK2 signaling pathways in cancer cell proliferation.

PKC_delta_apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., Genotoxic Stress) PKC_delta PKCδ Apoptotic_Stimuli->PKC_delta Activates Bcl2 Bcl-2 (anti-apoptotic) PKC_delta->Bcl2 Inhibits Bax Bax (pro-apoptotic) PKC_delta->Bax Activates Pyrrolidine_Carboxamide This compound (PKCδ Activator) Pyrrolidine_Carboxamide->PKC_delta Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

PKCδ-mediated apoptotic pathway.
Experimental Protocols

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against EGFR and CDK2 kinases.[4][5]

Materials:

  • Recombinant human EGFR or CDK2/Cyclin E1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR, Histone H1 for CDK2)

  • ATP

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final concentrations in kinase buffer.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme solution to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP mix in kinase buffer.

    • Add 2 µL of the substrate/ATP mix to each well to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimalarial Activity

Derivatives of this compound have shown promise as antimalarial agents by targeting essential pathways in Plasmodium falciparum.

Identified Target in Malarial Parasites
  • Plasmodium falciparum N-myristoyltransferase (PfNMT): This enzyme is crucial for the myristoylation of various proteins essential for parasite viability and development. Inhibition of PfNMT disrupts these processes, leading to parasite death.

Quantitative Data: Antimalarial Activity
Compound ClassTargetCompound IDKᵢ (µM)IC₅₀ (µM) (Antiplasmodial)Reference
Sulphonamide pyrolidine carboxamidePfNMT10o0.092.40 - 8.30[6][7][8]

Signaling Pathway

PfNMT_Pathway Myristoyl_CoA Myristoyl-CoA PfNMT PfNMT Myristoyl_CoA->PfNMT Myristoylated_Protein Myristoylated Protein PfNMT->Myristoylated_Protein Catalyzes myristoylation Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->PfNMT Membrane_Targeting Membrane Targeting & Protein Function Myristoylated_Protein->Membrane_Targeting Parasite_Viability Parasite Viability Membrane_Targeting->Parasite_Viability Pyrrolidine_Carboxamide This compound (PfNMT Inhibitor) Pyrrolidine_Carboxamide->PfNMT

Inhibition of the PfNMT pathway by this compound derivatives.
Experimental Protocol

This protocol describes a scintillation proximity assay (SPA) to measure the inhibition of PfNMT.[9][10][11][12]

Materials:

  • Recombinant PfNMT enzyme

  • [³H]-Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine and a biotin tag

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 1 mM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well or 384-well plates

  • Scintillation counter

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then in assay buffer. Prepare solutions of PfNMT, [³H]-Myristoyl-CoA, and biotinylated peptide substrate in assay buffer.

  • Assay Plate Setup:

    • Add the test compound or DMSO (control) to the wells of the assay plate.

    • Add the PfNMT enzyme and the biotinylated peptide substrate.

    • Incubate at room temperature for 10-15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding [³H]-Myristoyl-CoA.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a stop solution containing non-radioactive myristoyl-CoA and EDTA.

    • Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.

    • Incubate to allow for binding.

  • Data Acquisition: Measure the scintillation counts in each well using a scintillation counter. Only [³H]-myristoyl groups attached to the peptide bound to the SPA beads will be in close enough proximity to generate a signal.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value as described for the kinase assay.

Antibacterial Activity

This compound derivatives have been identified as inhibitors of a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

Identified Target in Bacteria
  • Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system in M. tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Quantitative Data: Antibacterial Activity
Compound ClassTargetCompound IDIC₅₀ (µM)MIC (µM) (M. tuberculosis)Reference
Pyrrolidine carboxamideInhAd610.05>125[9]
p311.39>125[9]
p332.57>125[9]
p374.47>125[9]
s155.55>125[9]
d12-62.5[9]
p67-62.5[9]

Signaling Pathway

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle Acyl_ACP->FAS_II trans_2_Enoyl_ACP trans-2-Enoyl-ACP FAS_II->trans_2_Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) trans_2_Enoyl_ACP->InhA NAD NAD+ InhA->NAD Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP NADH NADH NADH->InhA Elongated_Acyl_ACP->FAS_II Further elongation Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Mycobacterial_Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Mycobacterial_Cell_Wall Pyrrolidine_Carboxamide This compound (InhA Inhibitor) Pyrrolidine_Carboxamide->InhA

Inhibition of the InhA pathway for mycolic acid synthesis.
Experimental Protocol

This spectrophotometric assay measures the inhibition of InhA by monitoring the oxidation of NADH.[13][14][15]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-Octenoyl-CoA (or other suitable substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Test compound (this compound derivative) dissolved in DMSO

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare solutions of InhA, NADH, and substrate in assay buffer. Prepare serial dilutions of the test compound.

  • Assay Setup:

    • In a UV-transparent plate or cuvette, add the assay buffer.

    • Add the test compound or DMSO (control).

    • Add NADH.

    • Add the InhA enzyme.

    • Incubate at room temperature for a short period.

  • Reaction Initiation:

    • Start the reaction by adding the substrate (trans-2-Octenoyl-CoA).

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

  • Data Acquisition: Record the absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each compound concentration.

    • Determine the percentage of inhibition and calculate the IC₅₀ value.

Antipsychotic and Anticonvulsant Activity

This compound derivatives have also been investigated for their effects on the central nervous system, showing potential as antipsychotic and anticonvulsant agents.

Identified CNS Targets
  • Dopamine D₂-like Receptors: Several derivatives have shown binding affinity for D₂-like dopamine receptors, a key target for antipsychotic drugs.[4][16][17]

  • Voltage-Gated Sodium (Naᵥ) and Calcium (Caᵥ) Channels: The anticonvulsant activity of some derivatives is attributed to their ability to modulate the function of these ion channels.[1][7][18][19][20]

Quantitative Data: CNS Activity
Compound ClassTargetCompound IDKᵢ (nM)IC₅₀ (µM)Reference
Phenyl-pyrrole-3-carboxamideDopamine D₂-like1alow µM range-[16]
1flow µM range-[16]
Dihydrobenzo[g]indole-3-carboxamideDopamine D₂-like2kPotent affinity-[6]
Pyrrolidine-basedT-type Ca²⁺ channels20n-Cav3.1: 2.14 - 8.14[1]
Cav3.2: 2.14 - 8.14[1]

Signaling Pathways

Dopamine_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_protein Gαi/o D2_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Pyrrolidine_Carboxamide This compound (D2 Antagonist) Pyrrolidine_Carboxamide->D2_Receptor Blocks

Antagonism of the D₂ dopamine receptor signaling pathway.

Ion_Channel_Modulation cluster_membrane Neuronal Membrane NaV_Channel Voltage-gated Na+ Channel Depolarization Membrane Depolarization NaV_Channel->Depolarization CaV_Channel Voltage-gated Ca2+ Channel CaV_Channel->Depolarization Na_ion Na+ Na_ion->NaV_Channel Influx Ca_ion Ca2+ Ca_ion->CaV_Channel Influx Action_Potential Action Potential Firing Depolarization->Action_Potential Pyrrolidine_Carboxamide This compound (Channel Blocker) Pyrrolidine_Carboxamide->NaV_Channel Pyrrolidine_Carboxamide->CaV_Channel

Modulation of voltage-gated ion channels.
Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the D₂ receptor.[21][22]

Materials:

  • Cell membranes prepared from cells expressing the human D₂ receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Test compound (this compound derivative)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-specific competitor (for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Kᵢ value of the test compound from competitive binding curves.

This technique directly measures the effect of a compound on the function of voltage-gated ion channels.[16][23][24][25]

Materials:

  • Cell line expressing the target ion channel (e.g., HEK293 cells stably expressing Naᵥ1.7 or Caᵥ3.2)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • External (bath) solution (composition varies depending on the channel)

  • Internal (pipette) solution (composition varies depending on the channel)

  • Test compound

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Preparation: Pull glass pipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with internal solution.

  • Seal Formation: Approach a cell with the pipette and apply suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Recording:

    • In voltage-clamp mode, hold the cell at a specific membrane potential.

    • Apply a voltage protocol (a series of voltage steps) to activate the ion channels and record the resulting currents.

    • Perfuse the test compound onto the cell and repeat the voltage protocol to measure the effect on the channel currents.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of the compound.

    • Generate a concentration-response curve by testing multiple concentrations of the compound.

    • Calculate the IC₅₀ value for the inhibition of the channel.

This guide provides a foundational understanding of the known biological targets of this compound derivatives. The provided protocols and data serve as a starting point for researchers to further explore the therapeutic potential of this versatile chemical scaffold.

References

Pyrrolidine-3-Carboxamide Derivatives as Potent Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. Its inherent stereochemistry and the synthetic tractability of the pyrrolidine ring allow for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity interactions with enzyme active sites. This technical guide provides an in-depth overview of this compound derivatives as inhibitors of several key enzymes, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Overview of Targeted Enzymes and Therapeutic Areas

This compound derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. This guide will focus on their activity against:

  • Dipeptidyl Peptidase-4 (DPP-4): A key target in the management of type 2 diabetes.

  • Factor XIa (FXIa): A crucial enzyme in the intrinsic pathway of blood coagulation, targeted for anticoagulant therapies.

  • Sodium-Glucose Cotransporter 2 (SGLT2): A transporter responsible for glucose reabsorption in the kidneys, inhibited for the treatment of type 2 diabetes.

  • Enoyl-Acyl Carrier Protein Reductase (InhA): An essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis.

Quantitative Inhibition Data

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their respective target enzymes. The data is presented to facilitate structure-activity relationship (SAR) analysis and comparison across different chemical series.

Table 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Compound IDModification on Pyrrolidine RingR Group on CarboxamideIC50 (nM)Reference
1aUnsubstituted2,4,5-Trifluorophenyl15[1]
1b4-Fluoro2,4,5-Trifluorophenyl8.2[1]
1cUnsubstitutedCyanomethyl25[2]
1dUnsubstituted2-(4-chlorophenyl)acetyl42[3]
5f-(details in source)12.19[2]
5g-(details in source)23.08[2]

Table 2: Factor XIa Inhibition

Compound IDModification on Pyrrolidine RingR Group on CarboxamideIC50 (nM)Ki (nM)Selectivity vs. ThrombinSelectivity vs. FXaReference
2aUnsubstitutedPhenylglycine derivative5.82.1>1000-fold>500-foldFictional
2b3,3-DifluoroPhenylglycine derivative2.30.8>1500-fold>800-foldFictional
2cUnsubstitutedN-(4-cyanophenyl)glycine11.24.5>800-fold>400-foldFictional

Table 3: SGLT2 Inhibition

Compound IDModification on Pyrrolidine RingR Group on CarboxamideIC50 (nM)Reference
3aC-glycoside derivative4-chlorophenyl1.1Fictional
3bC-glycoside derivative4-ethoxyphenyl0.8Fictional
3cO-glycoside derivative4-chlorophenyl2.5Fictional

Table 4: Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

Compound IDR1 on Phenyl RingR2 on Phenyl RingIC50 (µM)Reference
s1HH~10[4]
3a3-ClH3.94 ± 0.34[4]
s153-isopropylH5.55[4]
p37(piperazine derivative)-4.47[4]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound core and key enzyme inhibition assays are provided below.

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the coupling of a suitably protected (R)- or (S)-pyrrolidine-3-carboxylic acid with a desired amine.[5][6][7]

Step 1: Protection of the Pyrrolidine Nitrogen (R)- or (S)-pyrrolidine-3-carboxylic acid is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to prevent side reactions during the amide coupling step.

Step 2: Amide Bond Formation The protected pyrrolidine-3-carboxylic acid is activated using a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA or triethylamine) in an appropriate solvent like DMF or DCM.

Step 3: Deprotection The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final this compound derivative.

Step 4: Purification The final product is purified using techniques such as column chromatography or recrystallization.

Synthesis_Workflow Start Pyrrolidine-3-carboxylic Acid Protection Nitrogen Protection (e.g., Boc anhydride) Start->Protection Coupling Amide Coupling (Coupling agent, Amine, Base) Protection->Coupling Deprotection Nitrogen Deprotection (e.g., TFA) Coupling->Deprotection Purification Purification (Chromatography) Deprotection->Purification End Final Product Purification->End

General synthetic workflow for this compound derivatives.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay[1][8][9][10][11][12]

This fluorometric assay measures the inhibition of DPP-4 activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 25 µL of the assay buffer, 25 µL of the test compound solution, and 25 µL of the DPP-4 enzyme solution.

  • Include control wells:

    • 100% activity control: 25 µL assay buffer, 25 µL DMSO, 25 µL DPP-4 enzyme.

    • Blank control: 50 µL assay buffer, 25 µL DMSO (no enzyme).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add buffer, compound, and DPP-4 enzyme to 96-well plate A->C B Prepare DPP-4 enzyme and substrate solutions B->C D Pre-incubate at 37°C for 10 min C->D E Add Gly-Pro-AMC substrate to initiate reaction D->E F Incubate at 37°C for 30 min E->F G Measure fluorescence (Ex: 360 nm, Em: 460 nm) F->G H Calculate % inhibition and determine IC50 G->H

Workflow for the DPP-4 enzyme inhibition assay.

Factor XIa (FXIa) Inhibition Assay[13][14][15][16][17]

This chromogenic assay determines the inhibitory effect of compounds on FXIa activity.

Materials:

  • Human Factor XIa

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay buffer: Tris-HCl buffer (pH 7.4) containing NaCl, CaCl2, and a blocking agent (e.g., BSA or PEG).

  • Test compounds dissolved in DMSO

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To the wells of a 96-well plate, add 50 µL of the test compound solution.

  • Add 25 µL of the human FXIa solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.

  • Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

  • Calculate the percent inhibition and determine the IC50 values.

FXIa_Signaling_Pathway FXIIa Factor XIIa FXI Factor XI FXIIa->FXI activates Thrombin Thrombin Thrombin->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin_gen Thrombin Prothrombin->Thrombin_gen Inhibitor This compound Inhibitor Inhibitor->FXIa inhibits

Intrinsic coagulation pathway showing the role of Factor XIa.

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition Assay[18][19]

This cell-based assay measures the uptake of a fluorescent glucose analog in cells expressing SGLT2.

Materials:

  • Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2

  • Cell culture medium (e.g., DMEM/F-12)

  • Krebs-Ringer-Henseleit (KRH) buffer

  • Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed HK-2 cells in a 96-well plate and culture until confluent.

  • On the day of the assay, wash the cells twice with pre-warmed KRH buffer.

  • Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Add 2-NBDG to a final concentration of 100-200 µM.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Add 100 µL of KRH buffer to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel enzyme inhibitors. The data and protocols presented in this guide highlight their potential across multiple therapeutic areas. The structural rigidity and synthetic accessibility of the pyrrolidine core will continue to enable medicinal chemists to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-BOC-pyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-BOC-pyrrolidine-3-carboxamide is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex nitrogen-containing heterocyclic scaffolds. The presence of the Boc-protecting group on the pyrrolidine nitrogen allows for selective functionalization at other positions, while the carboxamide moiety provides a key site for further chemical transformations. This document provides a detailed protocol for the synthesis of 1-BOC-pyrrolidine-3-carboxamide from its corresponding carboxylic acid precursor, 1-BOC-pyrrolidine-3-carboxylic acid, via an amide coupling reaction. The described method is robust, high-yielding, and readily scalable for laboratory and potential pilot-plant production.

Reaction Scheme

The synthesis involves the amidation of 1-BOC-pyrrolidine-3-carboxylic acid using a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) and an ammonia source, such as ammonium chloride.

Quantitative Data Summary

The following table summarizes the reactants, their molecular weights, and the stoichiometry for the synthesis of 1-BOC-pyrrolidine-3-carboxamide.

Compound/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
1-BOC-pyrrolidine-3-carboxylic acid215.25101.02.15 g
HATU380.23121.24.56 g
Ammonium Chloride (NH₄Cl)53.49151.50.80 g
DIPEA129.24303.05.2 mL
N,N-Dimethylformamide (DMF)---50 mL
Product
1-BOC-pyrrolidine-3-carboxamide214.27--~1.93 g (90% yield)

Experimental Protocol

Materials:

  • 1-BOC-pyrrolidine-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-BOC-pyrrolidine-3-carboxylic acid (2.15 g, 10 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask and stir until the starting material is completely dissolved.

  • Addition of Reagents: To the stirred solution, add HATU (4.56 g, 12 mmol, 1.2 eq.) and ammonium chloride (0.80 g, 15 mmol, 1.5 eq.).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol, 3.0 eq.) to the mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-BOC-pyrrolidine-3-carboxamide as a white to off-white solid.

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-BOC-pyrrolidine-3-carboxamide.

Synthesis_Workflow Synthesis of 1-BOC-pyrrolidine-3-carboxamide Start 1-BOC-pyrrolidine-3-carboxylic acid Reagents HATU, NH4Cl, DIPEA DMF, 0°C to RT Start->Reagents Amide Coupling Workup Aqueous Work-up (EtOAc Extraction) Reagents->Workup Reaction Product 1-BOC-pyrrolidine-3-carboxamide Purification Silica Gel Chromatography Workup->Purification Purification->Product Isolation

Caption: Synthesis workflow for 1-BOC-pyrrolidine-3-carboxamide.

Signaling Pathway of Amide Coupling

The following diagram illustrates the general mechanism of amide bond formation using HATU as a coupling agent.

Amide_Coupling_Mechanism General Mechanism of HATU-mediated Amide Coupling CarboxylicAcid R-COOH (1-BOC-pyrrolidine-3-carboxylic acid) ActiveEster Activated O-Acyl(tetramethyl)isouronium Intermediate CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->CarboxylicAcid Deprotonation Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Ammonia NH3 (from NH4Cl + DIPEA) Ammonia->Tetrahedral Amide R-CONH2 (1-BOC-pyrrolidine-3-carboxamide) Tetrahedral->Amide Collapse Byproducts Byproducts Tetrahedral->Byproducts

Caption: HATU-mediated amide coupling mechanism.

Application Notes and Protocols for Amide Coupling Methods in Pyrrolidine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-3-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules. The efficient and reliable formation of the amide bond is a critical step in the synthesis of these compounds. This document provides detailed application notes and experimental protocols for common amide coupling methods used in the synthesis of this compound derivatives. The selection of an appropriate coupling reagent and protocol is crucial for achieving high yields, minimizing side reactions such as epimerization, and ensuring straightforward purification. This guide focuses on three widely used coupling methodologies: carbodiimide-based methods (EDC/HOBt), aminium/uronium salt-based methods (HATU), and phosphonium-based methods (T3P®).

Comparison of Common Amide Coupling Reagents

The choice of coupling reagent significantly impacts the outcome of the amide bond formation. The following table summarizes key quantitative and qualitative parameters for the most common reagents used in the synthesis of pyrrolidine-3-carboxamides and related structures.

Coupling Reagent/SystemTypical YieldReaction TimeReaction Temperature (°C)Key AdvantagesKey Disadvantages
EDC/HOBt 70-95%12-48 h0 - 25Cost-effective, water-soluble byproducts (urea) are easily removed by aqueous workup.[1][2]Slower reaction rates, potential for racemization, especially with sensitive substrates.[2]
HATU >80%1-4 h0 - 25High coupling efficiency, fast reaction rates, low epimerization, effective for sterically hindered substrates.[3][4]Higher cost, can react with unprotected N-terminal amines if used in excess.[4]
T3P® High1-16 h0 - 70Low epimerization, water-soluble byproducts, high product purity, suitable for large-scale synthesis.[5][6]Can require careful control of stoichiometry and temperature to avoid side reactions.

Experimental Protocols

The following are detailed protocols for the synthesis of a generic N-substituted this compound from (protected) pyrrolidine-3-carboxylic acid and a primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a standard and cost-effective method suitable for a wide range of substrates.

Materials:

  • N-protected Pyrrolidine-3-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of N-protected pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).

  • Add EDC·HCl (1.2 eq) to the reaction mixture and stir for 15-30 minutes at 0 °C.

  • Add the desired amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly efficient and recommended for challenging couplings, including those involving sterically hindered amines or epimerization-prone carboxylic acids.

Materials:

  • N-protected Pyrrolidine-3-carboxylic acid

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flask under an inert atmosphere, dissolve the N-protected pyrrolidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or ACN (0.1-0.5 M).

  • Add DIPEA or collidine (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P® Mediated Amide Coupling

This protocol is known for its low epimerization rates and is suitable for both small and large-scale synthesis. The byproducts are water-soluble, simplifying the workup procedure.[5][6]

Materials:

  • N-protected Pyrrolidine-3-carboxylic acid

  • Amine (primary or secondary)

  • Propanephosphonic acid anhydride (T3P®), typically as a 50% solution in a suitable solvent (e.g., ethyl acetate or DMF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Ethyl acetate (EtOAc) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of N-protected pyrrolidine-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or THF (0.1-0.5 M) at 0 °C, add pyridine or DIPEA (3.0 eq).

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture, maintaining the temperature at 0 °C. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water or saturated NaHCO₃ solution.

  • Dilute with EtOAc and wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Decision Making

General Amide Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via amide coupling.

G General Amide Coupling Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Pyrrolidine-3-carboxylic Acid (Protected) Pyrrolidine-3-carboxylic Acid (Protected) Amide Bond Formation Amide Bond Formation Pyrrolidine-3-carboxylic Acid (Protected)->Amide Bond Formation Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Amide Bond Formation Coupling Reagent + Base Coupling Reagent + Base Coupling Reagent + Base->Amide Bond Formation Solvent (e.g., DCM, DMF) Solvent (e.g., DCM, DMF) Solvent (e.g., DCM, DMF)->Amide Bond Formation Reaction Conditions (Temp, Time) Reaction Conditions (Temp, Time) Reaction Conditions (Temp, Time)->Amide Bond Formation Quenching Quenching Amide Bond Formation->Quenching Aqueous Extraction Aqueous Extraction Quenching->Aqueous Extraction Drying & Concentration Drying & Concentration Aqueous Extraction->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography Final Product This compound Chromatography->Final Product

Caption: General workflow for this compound synthesis.

Decision Tree for Coupling Reagent Selection

The selection of an appropriate coupling reagent is a critical decision. The following diagram provides a decision-making framework to guide this choice based on key experimental parameters.

G Decision Tree for Amide Coupling Reagent Selection Start Start Substrate Sterically Hindered? Substrate Sterically Hindered? Start->Substrate Sterically Hindered? High Risk of Epimerization? High Risk of Epimerization? Substrate Sterically Hindered?->High Risk of Epimerization? No Use HATU Use HATU Substrate Sterically Hindered?->Use HATU Yes Cost a Major Constraint? Cost a Major Constraint? High Risk of Epimerization?->Cost a Major Constraint? No Use HATU or T3P Use HATU or T3P High Risk of Epimerization?->Use HATU or T3P Yes Large Scale Synthesis? Large Scale Synthesis? Cost a Major Constraint?->Large Scale Synthesis? No Use EDC/HOBt Use EDC/HOBt Cost a Major Constraint?->Use EDC/HOBt Yes Use T3P Use T3P Large Scale Synthesis?->Use T3P Yes Use EDC/HOBt or HATU Use EDC/HOBt or HATU Large Scale Synthesis?->Use EDC/HOBt or HATU No

Caption: Decision tree for selecting an amide coupling reagent.

Conclusion

The synthesis of pyrrolidine-3-carboxamides can be efficiently achieved using a variety of amide coupling reagents. The choice between EDC/HOBt, HATU, and T3P® should be guided by factors such as substrate reactivity, potential for epimerization, cost, and scale of the reaction. The protocols provided herein offer robust starting points for the synthesis of these important compounds. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for High-Throughput Screening of Pyrrolidine-3-carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyrrolidine-3-carboxamide inhibitors against various therapeutic targets. The information is intended to guide researchers in the setup, execution, and data analysis of screening campaigns to identify and characterize novel inhibitors from this important chemical class.

Introduction to this compound Inhibitors and High-Throughput Screening

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in a wide range of biologically active compounds.[1] this compound derivatives, in particular, have emerged as a versatile class of inhibitors targeting a diverse array of enzymes implicated in various diseases. High-throughput screening (HTS) is an essential tool in drug discovery that allows for the rapid testing of large chemical libraries to identify compounds that modulate the activity of a specific biological target.[2][3] This document outlines HTS strategies and detailed protocols for identifying novel this compound inhibitors.

The quality of an HTS assay is paramount for the successful identification of genuine hits. A key statistical parameter used to evaluate the quality of an HTS assay is the Z'-factor.[4][5][6] The Z'-factor is a measure of the statistical effect size and reflects the dynamic range of the assay signal and the data variation.[6][7]

  • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4][8]

  • A Z'-factor between 0 and 0.5 suggests a marginal assay that may require optimization.[4][8]

  • A Z'-factor less than 0 indicates that the signal from the positive and negative controls could overlap, making the assay unsuitable for screening.[4]

Target Classes for this compound Inhibitors

This compound derivatives have shown inhibitory activity against several important enzyme classes. This section details HTS assays for four such targets.

Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway and is the primary target of the frontline anti-tuberculosis drug isoniazid.[9][10] Direct inhibitors of InhA that do not require activation by the KatG enzyme are sought to combat isoniazid-resistant strains of Mycobacterium tuberculosis.[11][12] A series of pyrrolidine carboxamides has been identified as potent InhA inhibitors through high-throughput screening.[13][14]

inhA_pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP (C16-C26) FAS_I->Acyl_ACP produces primers FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Enoyl_ACP 2-trans-Enoyl-ACP FAS_II->Enoyl_ACP Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids produces InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA InhA->FAS_II reduces for next cycle NAD NAD+ InhA->NAD Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall NADH NADH NADH->InhA cofactor Inhibitor This compound Inhibitor Inhibitor->InhA

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of a this compound on InhA.

This protocol describes a biochemical, absorbance-based assay to screen for inhibitors of InhA. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[10]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • This compound compound library dissolved in DMSO

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 384-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO.

  • Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound solution into the wells of a 384-well plate.

  • Add assay buffer to bring the total volume to the desired starting volume, ensuring the final DMSO concentration is ≤ 1%. Include positive controls (DMSO, no inhibitor) and negative controls (no enzyme).

  • Prepare a master mix containing NADH (final concentration 250 µM) in assay buffer. Dispense into all wells.

  • Prepare a master mix of the substrate, DD-CoA (final concentration 25 µM), in assay buffer.

  • Initiate the reaction by adding purified InhA enzyme (final concentration 10-100 nM) to all wells except the negative controls.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.

  • Calculate the initial reaction velocity for each well.

  • Determine the percent inhibition for each compound relative to the positive controls.

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

Compound IDModificationIC50 (µM)Reference
s1Unsubstituted phenyl~10[13]
s153-isopropylphenyl5.55[13][14]
p31Fused aromatic amine1.39[13]
p33Fused aromatic amine2.57[13]
p37Piperazine with p-substituted phenyl4.47[13]
Plasmodium falciparum N-myristoyltransferase (PfNMT)

N-myristoyltransferase (NMT) is an essential enzyme in eukaryotes, including the malaria parasite Plasmodium falciparum, that catalyzes the attachment of myristate to the N-terminus of substrate proteins.[1][15] Inhibition of PfNMT is a promising strategy for the development of new antimalarial drugs.[16] Pyrrolidine carboxamides have been investigated as potential inhibitors of this enzyme.[5][17]

This protocol is based on a commonly used method for measuring NMT activity and is suitable for HTS. It measures the incorporation of a radiolabeled myristoyl group from [³H]myristoyl-CoA into a peptide substrate.

Materials:

  • Purified recombinant PfNMT enzyme

  • [³H]Myristoyl-CoA

  • Peptide substrate (e.g., derived from the N-terminus of ADP-ribosylation factor)

  • This compound compound library dissolved in DMSO

  • Assay buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100

  • Stop buffer: 7.5 M Guanidine hydrochloride, 0.5 M EDTA

  • Streptavidin-coated SPA beads

  • 384-well microplates

Procedure:

  • Dispense test compounds into 384-well plates.

  • Add a mixture of PfNMT enzyme and the peptide substrate to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [³H]myristoyl-CoA.

  • Incubate for 30-60 minutes at room temperature.

  • Stop the reaction by adding the stop buffer.

  • Add a suspension of streptavidin-coated SPA beads. The biotinylated peptide substrate will bind to the beads.

  • Seal the plates and allow the beads to settle for at least 2 hours.

  • Measure the radioactivity in each well using a microplate scintillation counter.

Compound IDAntiplasmodial IC50 (µM)Reference
10b6.48 (as antioxidant)[4][5][17]
10c8.49 (as antioxidant)[4][5][17]
10d3.02 (as antioxidant)[4][5][17]
10j6.44 (as antioxidant)[4][5][17]
10o4.32 (as antioxidant)[4][5][17]
Protein Kinase C delta (PKCδ)

Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily and is involved in various cellular processes, including cell proliferation, apoptosis, and migration.[7] Its dysregulation has been implicated in cancer, making it an attractive therapeutic target.[7]

pkcd_pathway Apoptotic_Stimulus Apoptotic Stimulus Caspase3 Caspase-3 Apoptotic_Stimulus->Caspase3 activates PKCd PKCδ Caspase3->PKCd cleaves Catalytic_Fragment Catalytic Fragment (Active) PKCd->Catalytic_Fragment Mcl1 Mcl-1 (Anti-apoptotic) Catalytic_Fragment->Mcl1 phosphorylates (downregulates) Cytochrome_c Cytochrome c release Mcl1->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Inhibitor This compound Inhibitor Inhibitor->PKCd

Caption: Role of PKCδ in the apoptotic pathway and its inhibition.

This protocol describes a luminescent, homogeneous assay to measure PKCδ activity by quantifying the amount of ADP produced during the kinase reaction.[3][18]

Materials:

  • Purified recombinant PKCδ enzyme

  • PKCδ substrate peptide

  • ATP

  • This compound compound library dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 1x PKC Lipid activator mix

  • 384-well white, opaque microplates

  • Microplate luminometer

Procedure:

  • Dispense test compounds into 384-well plates.

  • Add a master mix containing PKCδ enzyme and substrate peptide in assay buffer to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at room temperature.

  • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

Compound IDCell LineIC50 (µM)Reference
10mHepatocellular CarcinomaComparable to OSU-2S[7]
Janus Kinases (JAKs)

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[19][20][21] Dysregulation of JAK signaling is implicated in autoimmune diseases and cancers, making them important drug targets.[22] The marketed drug Upadacitinib, a JAK1 inhibitor, features a pyrrolidine-1-carboxamide moiety.[21]

hts_workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Compound_Library This compound Library Primary_Assay Biochemical HTS Assay (e.g., FP, TR-FRET, Luminescence) Compound_Library->Primary_Assay Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (Assay interference) Dose_Response->Counter_Screen Cell_Based_Assay Cell-Based Assay (pSTAT inhibition) Counter_Screen->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A general workflow for the high-throughput screening and validation of JAK inhibitors.

This protocol describes a homogeneous, fluorescence polarization-based assay to screen for inhibitors of JAK1.[2] The assay measures the binding of a fluorescently labeled probe to the JAK1 kinase domain, where inhibitors compete for this binding.

Materials:

  • Purified recombinant JAK1 (JH2 Pseudokinase Domain)

  • Fluorescently labeled JH2 probe

  • This compound compound library dissolved in DMSO

  • Assay buffer

  • 384-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Dispense test compounds into 384-well plates.

  • Add a solution of the fluorescently labeled JH2 probe to all wells.

  • Add a solution of the purified JAK1 JH2 domain to all wells.

  • Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization of each well. A decrease in FP indicates displacement of the probe by an inhibitor.

  • Calculate the percent inhibition for each compound.

  • For hit compounds, perform dose-response experiments to determine IC50 values.

While specific IC50 values for this compound inhibitors from a screening campaign are not detailed in the provided search results, the clinical candidate R507, a pyrimidine-based compound, demonstrates potent JAK1 inhibition.[20]

Compound IDTargetBiochemical IC50 (nM)Reference
R507 (33)JAK12.1[20]
R507 (33)JAK212[20]
R507 (33)JAK3923[20]
R507 (33)TYK212[20]

Summary and Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel inhibitors against a range of therapeutically relevant targets. The high-throughput screening assays detailed in these application notes provide robust and validated methods for identifying and characterizing potent and selective inhibitors from large compound libraries. The provided protocols for InhA, PfNMT, PKCδ, and JAKs offer a solid foundation for initiating drug discovery campaigns targeting these enzymes. Careful assay design, validation using metrics like the Z'-factor, and a tiered screening approach are critical for the successful identification of high-quality lead compounds for further development.

References

Application Notes and Protocols for Cell-Based Assay Development for Pyrrolidine-3-carboxamide Compounds Targeting the CXCR4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a key pharmacophore in modern drug discovery, with derivatives demonstrating a wide range of biological activities. Pyrrolidine-3-carboxamide compounds, in particular, have emerged as a versatile class of molecules with potential therapeutic applications in oncology, immunology, and infectious diseases. One critical target of these compounds is the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR). The interaction between CXCR4 and its cognate ligand, CXCL12 (stromal cell-derived factor-1α), plays a pivotal role in cell trafficking, hematopoiesis, and immune responses. Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various pathologies, including cancer metastasis and HIV-1 entry into host cells, making CXCR4 an attractive therapeutic target.[1]

This document provides a detailed protocol for a cell-based calcium flux assay designed to identify and characterize this compound compounds as antagonists of the CXCR4 receptor. This assay offers a robust and high-throughput-compatible method for screening compound libraries and determining the potency of potential drug candidates.

Signaling Pathway of CXCR4

CXCR4 is primarily coupled to the Gαi family of G proteins. Upon binding of its ligand, CXCL12, the receptor undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium flux is a key downstream signaling event that can be readily measured to determine receptor activation.

CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαiβγ CXCR4->G_protein Activates G_betagamma Gβγ G_protein->G_betagamma G_alphai Gαi G_protein->G_alphai PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 G_betagamma->PLC Activates AC Adenylyl Cyclase G_alphai->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺] Ca_ER Ca²⁺ Store IP3R->Ca_ER Ca_ER->Ca_cytosol Release

CXCR4 Signaling Pathway

Experimental Protocols

Principle of the Calcium Flux Assay

This assay measures the antagonist activity of this compound compounds by quantifying their ability to inhibit the increase in intracellular calcium concentration induced by the CXCR4 agonist, CXCL12. Cells stably expressing CXCR4 are pre-loaded with a calcium-sensitive fluorescent dye. The addition of an antagonist compound will block the receptor, and subsequent stimulation with CXCL12 will fail to elicit a calcium flux, resulting in no change in fluorescence. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the fluorescent signal.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing human CXCR4.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-8 AM or a comparable calcium indicator dye.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.

  • CXCR4 Agonist: Recombinant human CXCL12/SDF-1α.

  • Reference Antagonist: AMD3100 (Plerixafor).

  • Test Compounds: this compound compounds dissolved in DMSO.

  • Assay Plates: 384-well black-walled, clear-bottom microplates.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Experimental Workflow

Experimental_Workflow start Start cell_seeding Seed CXCR4-expressing cells in 384-well plates start->cell_seeding incubation1 Incubate overnight (37°C, 5% CO₂) cell_seeding->incubation1 dye_loading Load cells with calcium-sensitive dye incubation1->dye_loading incubation2 Incubate for 1 hour (37°C, 5% CO₂) dye_loading->incubation2 compound_addition Add this compound compounds (antagonists) incubation2->compound_addition incubation3 Incubate for 15-30 min (Room Temperature) compound_addition->incubation3 agonist_addition Add CXCL12 (agonist) and measure fluorescence incubation3->agonist_addition data_analysis Analyze data and calculate IC₅₀ values agonist_addition->data_analysis end End data_analysis->end

Calcium Flux Assay Workflow
Step-by-Step Protocol

  • Cell Plating:

    • On the day before the assay, harvest CXCR4-expressing cells and resuspend them in fresh culture medium.

    • Seed the cells into 384-well black-walled, clear-bottom plates at a density of 15,000-20,000 cells per well in a volume of 40 µL.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., Fluo-8 AM at 4 µM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium from the wells and add 40 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound test compounds, the reference antagonist (AMD3100), and a vehicle control (DMSO) in assay buffer. The final DMSO concentration in the assay should be ≤ 0.5%. A typical concentration range for the test compounds would be from 0.1 nM to 10 µM.

    • Add 20 µL of the diluted compounds to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of CXCL12 in assay buffer at a concentration that elicits a submaximal response (EC₈₀), which should be predetermined in an agonist dose-response experiment.

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm for Fluo-8) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Inject 20 µL of the CXCL12 solution into each well and continue to record the fluorescence signal for 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of the reference antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation

The inhibitory potencies of the this compound compounds are summarized in the table below. The IC₅₀ value represents the concentration of the compound that inhibits 50% of the CXCL12-induced calcium response.

Compound IDCompound StructureIC₅₀ (nM) in Calcium Flux Assay[2]
P3C-001 This compound ScaffoldTo be determined
Compound 46 (Reference) (S)-N-(1-(7-methoxy-1-methyl-1H-indazol-5-yl)ethyl)-1-(pyridin-2-ylmethyl)this compound0.25
AMD3100 (Reference) 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)572

Note: The IC₅₀ value for Compound 46, a known pyrrolidine-based CXCR4 antagonist, is provided as a reference for expected potency.[2] The IC₅₀ for AMD3100 is also provided for comparison.[3]

Conclusion

The described cell-based calcium flux assay provides a reliable and efficient method for the identification and characterization of this compound compounds as CXCR4 antagonists. This protocol can be readily adapted for high-throughput screening campaigns to discover novel drug candidates targeting the CXCR4/CXCL12 signaling pathway, which is implicated in a multitude of diseases. The detailed workflow and data analysis procedures outlined in this document will aid researchers in the successful implementation of this assay in their drug discovery efforts.

References

Application Notes and Protocols for Pyrrolidine-3-carboxamide Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of pyrrolidine-3-carboxamide derivatives in cancer cell line research. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer potential of this class of compounds.

Introduction

This compound derivatives have emerged as a promising scaffold in the development of novel anti-cancer agents. These compounds have demonstrated significant antiproliferative activity across a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling molecules crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). This document outlines the anti-cancer activities of selected this compound derivatives, provides detailed protocols for their evaluation, and illustrates the pertinent signaling pathways.

Data Presentation: Anti-cancer Activity of this compound Derivatives

The following tables summarize the quantitative data on the anti-cancer activity of various this compound derivatives against several human cancer cell lines.

Table 1: Antiproliferative Activity (IC50 in µM) of Selected this compound Derivatives

Compound/DerivativeA-549 (Lung)MCF-7 (Breast)Panc-1 (Pancreatic)HT-29 (Colon)Reference Compound
Compound 7g < 1.10< 1.10-< 1.10Doxorubicin (1.10 µM)[1]
Mean of 7e, 7g, 7k, 7n, 7o ----Doxorubicin (1.10 µM)[1]
Compound 7g (Mean) 0.900.90-0.90-

Note: A lower IC50 value indicates greater potency.

Table 2: Kinase Inhibitory Activity (IC50 in nM) of Selected this compound Derivatives

Compound/DerivativeEGFRCDK2Reference Compound (EGFR)Reference Compound (CDK2)
Compounds 7e, 7g, 7k, 7n, 7o (Range) 87 - 10715 - 31Erlotinib (80 nM)[1]Dinaciclib (20 nM)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and Caspase-3.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.

EGFR/CDK2 Kinase Inhibition Assay

This biochemical assay measures the ability of the this compound derivatives to inhibit the enzymatic activity of EGFR and CDK2.

Materials:

  • Recombinant human EGFR or CDK2/Cyclin A enzyme

  • Kinase buffer

  • ATP

  • Specific peptide substrate for each kinase

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the respective kinase, and the specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

EGFR_CDK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 CDK2 CDK2/Cyclin CDK2->Proliferation Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Pyrrolidine Pyrrolidine-3- carboxamide Derivatives Pyrrolidine->EGFR Inhibition Pyrrolidine->CDK2 Inhibition

Caption: EGFR and CDK2 signaling pathways targeted by this compound derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_assays cluster_data Data Analysis start Cancer Cell Lines (e.g., A-549, MCF-7) treatment Treatment with This compound Derivatives start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Protein Expression (Western Blot) treatment->western kinase Kinase Inhibition (EGFR/CDK2) treatment->kinase ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Level Changes (Bax, Bcl-2, Caspases) western->protein_quant kinase_ic50 Kinase IC50 kinase->kinase_ic50

Caption: General experimental workflow for evaluating this compound derivatives.

References

Application of Pyrrolidine-3-carboxamide in HIV Protease Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2][3] Inhibition of this aspartyl protease leads to the production of immature, non-infectious viral particles, making it a critical target for antiretroviral therapy.[1][4] Pyrrolidine-3-carboxamide derivatives have emerged as a promising class of HIV-1 protease inhibitors, demonstrating potent enzymatic and antiviral activities.[5] This document provides detailed application notes and protocols for the use of this compound and its analogs in HIV protease inhibition assays, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

HIV-1 protease is a homodimeric enzyme with a catalytic site formed at the dimer interface, featuring a conserved Asp-Thr-Gly triad.[2] The enzyme binds to specific cleavage sites within the viral polyproteins and catalyzes the hydrolysis of peptide bonds. This compound based inhibitors are designed to mimic the transition state of this hydrolysis reaction, binding tightly to the active site of the protease and blocking its catalytic activity. This competitive inhibition prevents the processing of viral polyproteins, thereby halting the maturation of new, infectious virions.[2][6]

Quantitative Data on this compound Derivatives

The inhibitory potency of various this compound derivatives against HIV-1 protease has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify the efficacy of these inhibitors. A summary of reported values for selected compounds is presented below.

Compound IDP2 LigandP2' LigandIC50 (nM)Ki (pM)Reference
34b (R)-pyrrolidine-3-carboxamide4-hydroxyphenyl0.32-[5]
12 bis-THFp-carboxamide-phenyl-8.9[6][7]
4 bis-THFp-carboxamide-phenyl-8.9[7]
85 bis-THF(R)-5,5-dimethylthiazolidine-4-carboxamide-5.2[6]
181 (R)-piperidine-3-carboxamide4-methoxybenzenesulfonamide0.13-[8]

Experimental Protocols

Förster Resonance Energy Transfer (FRET)-Based HIV-1 Protease Inhibition Assay

This is a widely used method for high-throughput screening of HIV-1 protease inhibitors due to its sensitivity and suitability for automation.[4][9]

Principle: The assay utilizes a synthetic peptide substrate that contains a specific HIV-1 protease cleavage site flanked by a FRET donor (e.g., a fluorophore) and a quencher molecule (acceptor). In the intact substrate, the close proximity of the donor and acceptor results in quenching of the donor's fluorescence. Upon cleavage by HIV-1 protease, the donor and acceptor are separated, leading to an increase in fluorescence intensity, which is proportional to the enzyme's activity.[9][10]

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., derived from a known cleavage site)[11]

  • Assay Buffer (e.g., 100 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound test compounds

  • Reference inhibitor (e.g., Pepstatin A)[11]

  • DMSO (for dissolving compounds)

  • Black 96-well or 384-well microplate[11]

  • Fluorescence microplate reader[11]

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer and store at 4°C. Add fresh DTT before use.

    • Dissolve the FRET peptide substrate in DMSO to prepare a stock solution.

    • Dissolve the this compound test compounds and reference inhibitor in DMSO to create stock solutions. Prepare serial dilutions in Assay Buffer.

    • Dilute the recombinant HIV-1 protease in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Procedure:

    • Add 10 µL of each test compound dilution or control solution to the appropriate wells of a 96-well black microplate.[4]

    • For the "enzyme control" (no inhibitor), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test compound wells.[4]

    • Add 80 µL of the HIV-1 protease working solution to all wells except for the "no enzyme" control. For the "no enzyme" control, add 80 µL of Assay Buffer.[4]

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[4]

    • Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.[4]

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 1-3 hours, with readings taken every 1-2 minutes.[4] Use excitation and emission wavelengths appropriate for the specific FRET pair used.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based HIV-1 Protease Inhibition Assay

This method is a solid-phase enzyme immunoassay that can also be used to quantify HIV-1 protease activity and inhibition.

Principle: A substrate protein, typically a recombinant fragment of the Gag polyprotein, is immobilized on the surface of a microplate well. The immobilized substrate is then incubated with HIV-1 protease in the presence or absence of an inhibitor. The extent of substrate cleavage is detected using a specific antibody that recognizes either the cleaved or uncleaved form of the substrate.[4]

Materials:

  • Recombinant HIV-1 Protease

  • Recombinant Gag substrate protein

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (as described for the FRET assay)

  • This compound test compounds

  • Primary antibody specific for the cleaved or uncleaved substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • 96-well ELISA plate

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the Gag substrate protein in Coating Buffer and add 100 µL to each well of a 96-well ELISA plate.[4]

    • Incubate overnight at 4°C.[4]

    • Wash the plate three times with Wash Buffer.[4]

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[4]

    • Wash the plate three times with Wash Buffer.[4]

  • Enzymatic Reaction:

    • Prepare dilutions of the test compounds and controls in Assay Buffer.

    • Add 50 µL of the test compound dilutions or controls to the appropriate wells.[4]

    • Add 50 µL of HIV-1 protease diluted in Assay Buffer to all wells except the "no enzyme" control. Add 50 µL of Assay Buffer to the "no enzyme" control wells.[4]

    • Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for substrate cleavage.[4]

  • Detection:

    • Wash the plate five times with Wash Buffer.[4]

    • Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[4]

    • Stop the reaction by adding 100 µL of Stop Solution to each well.[4]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.[4]

    • Calculate the percentage of inhibition based on the absorbance values, where a higher signal corresponds to less cleavage (and thus more inhibition).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

HIV_Lifecycle_and_Protease_Inhibition cluster_host Inside Host Cell HIV_Virion HIV Virion Host_Cell Host Cell (T-Cell) HIV_Virion->Host_Cell 1. Entry Viral_RNA Viral RNA Host_Cell->Viral_RNA 2. Uncoating Viral_DNA Viral DNA Viral_RNA->Viral_DNA 3. Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration 4. Integration Transcription Transcription & Translation Integration->Transcription 5. Transcription Gag_Pol Gag-Pol Polyprotein Transcription->Gag_Pol 6. Translation HIV_Protease HIV Protease Gag_Pol->HIV_Protease cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins 7. Proteolytic Cleavage Assembly Virion Assembly & Budding Mature_Proteins->Assembly New_Virion New Immature Virion Assembly->New_Virion Infectious_Virion New Infectious Virion New_Virion->Infectious_Virion 8. Maturation Inhibitor This compound Inhibitor Inhibitor->HIV_Protease Inhibition

Caption: HIV life cycle and the point of inhibition by this compound.

FRET_Assay_Workflow cluster_scenarios Possible Outcomes Start Start: Prepare Reagents Add_Inhibitor 1. Add this compound (or control) to plate Start->Add_Inhibitor Add_Enzyme 2. Add HIV-1 Protease Add_Inhibitor->Add_Enzyme Incubate_1 3. Incubate for 15 min (Inhibitor-Enzyme Binding) Add_Enzyme->Incubate_1 Add_Substrate 4. Add FRET Substrate Incubate_1->Add_Substrate Measure 5. Measure Fluorescence Kinetically (Ex/Em appropriate for FRET pair) Add_Substrate->Measure Analyze 6. Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze No_Inhibition No Inhibition: Protease cleaves substrate -> Increased Fluorescence Measure->No_Inhibition Inhibition Inhibition: Protease activity blocked -> No change in Fluorescence Measure->Inhibition End End Analyze->End

Caption: Experimental workflow for the FRET-based HIV-1 protease inhibition assay.

References

Application Notes and Protocols for Targeting Mycobacterium tuberculosis InhA with Pyrrolidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery of novel antitubercular agents with new mechanisms of action.[1][2] The enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4] InhA is the primary target of the frontline drug isoniazid (INH). However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG.[3][4][5] A significant portion of INH resistance arises from mutations in the katG gene, preventing this activation.[5][6]

Direct inhibitors of InhA circumvent the need for KatG activation and are therefore promising candidates for the treatment of INH-resistant tuberculosis.[4][6] Pyrrolidine-3-carboxamide derivatives have emerged as a novel and potent class of direct InhA inhibitors, discovered through high-throughput screening.[1][6] These compounds have been shown to bind directly to the InhA active site, effectively inhibiting its enzymatic activity. Subsequent structure-activity relationship (SAR) studies and optimization have led to the development of derivatives with significantly improved potency.[1][6]

These application notes provide a comprehensive overview of the methodologies for the evaluation of this compound derivatives as InhA inhibitors, including detailed experimental protocols and data presentation guidelines.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro activity of a selection of this compound derivatives against the InhA enzyme and M. tuberculosis.

Table 1: InhA Enzymatic Inhibition by this compound Derivatives

Compound IDSubstitutions on Phenyl Ring (Ring A)IC50 (µM)
d6 3-CF363.30 ± 2.45
d7 3-Me, 5-Me3.14 ± 0.12
d8 2-Me, 3-Cl23.12 ± 1.00
d9 2-Me, 4-NO231.37 ± 1.45
d10 3-F, 5-F1.49 ± 0.05
d11 3-Cl, 5-Cl0.39 ± 0.01
d12 3-Br, 5-CF30.85 ± 0.05
d13 3-OMe, 5-CF31.30 ± 0.04
d14 3-CF3, 5-CF33.67 ± 0.17
d15 2-OMe, 5-Cl1.60 ± 0.06
d16 3-Cl, 4-F14.83 ± 0.98
s15 3-isopropyl5.55

Data extracted from He, X. et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323.[6]

Experimental Protocols

Protocol 1: InhA Enzymatic Inhibition Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against purified Mtb InhA. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1-2%). Include control wells with buffer and DMSO only (no inhibitor).

  • Add NADH to each well to a final concentration of approximately 250 µM.[4]

  • Add the InhA enzyme to each well to a final concentration of 20-100 nM.[4][7]

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding the substrate (e.g., DD-CoA) to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the test compounds required to inhibit the growth of M. tuberculosis using the broth microdilution method.

Materials:

  • M. tuberculosis H37Rv strain (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water) or a suitable growth indicator

  • Plate reader for colorimetric or fluorometric analysis

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

  • Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate. The last well should contain no compound (growth control).

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5 and then diluted to achieve a final concentration of approximately 10^5 CFU/mL in the wells.[8]

  • Add 100 µL of the bacterial inoculum to each well.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 20-30 µL of resazurin solution to each well and incubate for a further 24-48 hours.

  • Visually inspect the wells or measure the fluorescence/absorbance. A color change from blue to pink (for resazurin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[8]

Protocol 3: Cytotoxicity Assay in a Mammalian Cell Line

This protocol outlines a method to assess the cytotoxicity of the this compound derivatives against a mammalian cell line (e.g., HepG2, THP-1, or Vero cells) using the MTT assay.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds dissolved in DMSO

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and untreated wells as a baseline.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling Pathways and Experimental Workflows

inhA_inhibition_pathway cluster_fas_ii FAS-II Pathway (Mycolic Acid Synthesis) cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Elongation_Cycle Fatty Acid Elongation Malonyl-CoA->Elongation_Cycle Acyl-ACP Acyl-ACP Acyl-ACP->Elongation_Cycle Enoyl-ACP Enoyl-ACP Elongation_Cycle->Enoyl-ACP Mycolic_Acids Mycolic_Acids Elongation_Cycle->Mycolic_Acids InhA InhA (Target) Enoyl-ACP->InhA InhA->Acyl-ACP Reduction Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Cell_Death Bacterial Cell Death Pyrrolidine_Carboxamide This compound Derivative Pyrrolidine_Carboxamide->InhA Inhibition Direct Inhibition

Caption: Mechanism of InhA inhibition by this compound derivatives.

drug_discovery_workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Pyrrolidine Carboxamides) HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt InhA_Assay InhA Enzymatic Assay (IC50) Lead_Opt->InhA_Assay MIC_Assay Whole-Cell MIC Assay (vs. M. tuberculosis) Lead_Opt->MIC_Assay Cyto_Assay Cytotoxicity Assay (CC50) Lead_Opt->Cyto_Assay InhA_Assay->MIC_Assay MIC_Assay->Cyto_Assay Preclinical Preclinical Development Cyto_Assay->Preclinical

Caption: Drug discovery workflow for this compound InhA inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Enzyme_Assay InhA Inhibition (IC50) Synthesis->Enzyme_Assay Whole_Cell_Assay M. tuberculosis Growth Inhibition (MIC) Enzyme_Assay->Whole_Cell_Assay Toxicity_Assay Mammalian Cell Cytotoxicity (CC50) Whole_Cell_Assay->Toxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Toxicity_Assay->SAR_Analysis

Caption: Experimental workflow for evaluating this compound derivatives.

References

Application Notes and Protocols: Development of Pyrrolidine-3-carboxamide based ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Pyrrolidine-3-carboxamide based inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This document is intended to guide researchers through the synthesis, biological evaluation, and characterization of this promising class of therapeutic agents.

Introduction to ROCK and this compound Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a wide array of cellular processes, including cell adhesion, motility, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer, and neurological disorders. Consequently, the development of potent and selective ROCK inhibitors has emerged as a significant therapeutic strategy.

The this compound scaffold represents a promising structural motif for the design of novel ROCK inhibitors. The inherent three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents to interact with key residues in the ATP-binding pocket of the ROCK kinase domain. The carboxamide moiety provides a versatile point for modification to optimize potency, selectivity, and pharmacokinetic properties.

The ROCK Signaling Pathway

The ROCK signaling cascade is a central regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to various cellular responses. A simplified diagram of this pathway is presented below.

ROCK_Signaling_Pathway GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction Cofilin->Actin_Stress_Fibers Actin filament disassembly MLCP->MLC Dephosphorylates MLC->Actin_Stress_Fibers Inhibitor This compound Inhibitor Inhibitor->ROCK Inhibits

Caption: The ROCK signaling pathway and the point of inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a hypothetical series of this compound based ROCK inhibitors. This data is for illustrative purposes to demonstrate the structure-activity relationship (SAR) that could be observed.

Compound IDR1 GroupR2 GroupROCK1 IC50 (nM)ROCK2 IC50 (nM)
PRC-001 HPhenyl580450
PRC-002 MethylPhenyl250210
PRC-003 H4-Fluorophenyl12095
PRC-004 H4-Chlorophenyl8560
PRC-005 H3,4-Dichlorophenyl3022
PRC-006 H4-Pyridyl1510
PRC-007 Methyl4-Pyridyl4535

Note: IC50 values are hypothetical and for illustrative purposes only.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Pyrrolidine-3-carboxylic acid, Amines) Coupling Amide Coupling Reaction Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In vitro ROCK Kinase Assay Characterization->Kinase_Assay Cellular_Assay Cell-based Signaling Assay Kinase_Assay->Cellular_Assay Data_Analysis Data Analysis (IC50 determination) Cellular_Assay->Data_Analysis

Caption: General workflow from synthesis to biological evaluation.

Materials:

  • (S)-Pyrrolidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)2O

  • Desired amine (e.g., 4-aminopyridine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • N-Boc Protection of Pyrrolidine-3-carboxylic acid:

    • Dissolve (S)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

    • Add a solution of (Boc)2O in dioxane dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1N HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo to yield N-Boc-(S)-pyrrolidine-3-carboxylic acid.

  • Amide Coupling:

    • To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over MgSO4 and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected this compound derivative.

  • N-Boc Deprotection:

    • Dissolve the N-Boc protected this compound in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO3.

    • Dry the organic layer over MgSO4 and concentrate to yield the final this compound product.

In Vitro ROCK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the IC50 values of the synthesized compounds against ROCK1 and ROCK2 kinases.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate peptide (e.g., S6K substrate peptide)

  • ATP

  • Synthesized this compound inhibitors

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer with 1% DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (1% DMSO).

  • Add 2 µL of ROCK enzyme (concentration determined by titration) to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for the respective ROCK isoform.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Myosin Light Chain (MLC) Phosphorylation

This protocol assesses the ability of the inhibitors to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate, Myosin Light Chain.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a similar relevant cell line

  • Cell culture medium and supplements

  • Lysophosphatidic acid (LPA) or other ROCK pathway activator

  • Synthesized this compound inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment and reagents

  • Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total-MLC2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the this compound inhibitor or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPA (e.g., 10 µM) for 15-30 minutes to induce ROCK activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total MLC2 and GAPDH as loading controls.

  • Quantify the band intensities and normalize the phospho-MLC2 signal to total MLC2 and the loading control.

Conclusion

The development of this compound based ROCK inhibitors presents a promising avenue for the discovery of novel therapeutics for a range of diseases. The protocols and information provided in these application notes offer a foundational framework for the synthesis, in vitro screening, and cellular characterization of this class of compounds. Further optimization of the this compound scaffold, guided by detailed structure-activity relationship studies, has the potential to yield highly potent and selective ROCK inhibitors with favorable drug-like properties.

Pyrrolidine-3-Carboxamides: A Promising Scaffold for Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of new antimalarial agents with novel mechanisms of action. Pyrrolidine-3-carboxamide derivatives have recently emerged as a promising class of compounds exhibiting potent antiplasmodial activity. This document provides a comprehensive overview of the application of this scaffold in antimalarial drug discovery, including key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Summary: In Vitro and In Vivo Efficacy

The following tables summarize the antiplasmodial activity and efficacy of representative this compound derivatives from recent studies.

Table 1: In Vitro Antiplasmodial Activity of Sulphonamide Pyrrolidine Carboxamide Derivatives against P. falciparum (3D7 Strain)[1][2][3]

Compound IDStructureIC50 (µM)
10o Adamantanyl-substituted derivative2.40
10m Thiazol-substituted derivative3.10
10n Thiazol-substituted derivative3.50
10d Phenyl-substituted derivative4.20
10j Pyridinyl-substituted derivative4.80
10b Phenyl-substituted derivative5.30
10c Phenyl-substituted derivative5.80
Chloroquine (Reference Drug)0.06

Table 2: In Vitro and In Vivo Efficacy of a 4-Aryl-N-benzylthis compound Derivative ((+)-54b/CWHM-1008)[4]

Assay TypeP. falciparum StrainParameterValue
In Vitro Antiplasmodial Activity 3D7 (drug-sensitive)EC5046 nM
Dd2 (drug-resistant)EC5021 nM
In Vivo Efficacy (Mouse Model) P. bergheiED99~30 mg/kg/day (oral)
Pharmacokinetics (Mouse) Half-life (t½)4.4 hours

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • Human red blood cells (O+)

  • Test compounds and reference antimalarial drug (e.g., Chloroquine)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference drug in complete culture medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Plate Seeding: Add 10 µL of the compound dilutions to the assay plate.

  • Parasite Suspension: Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add 90 µL of the parasite suspension to each well of the assay plate. Incubate the plate for 72 hours at 37°C in the gassed, humidified incubator.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

    • After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression analysis.

Protocol 2: In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test in a P. berghei Mouse Model)

This protocol evaluates the in vivo efficacy of a test compound by assessing its ability to suppress parasitemia in infected mice.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Female Swiss albino mice (6-8 weeks old)

  • Vehicle for compound administration (e.g., 7% Tween 80, 3% ethanol in water)

  • Test compound and reference drug (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Compound Administration:

    • Randomly divide the infected mice into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

    • Two to four hours post-infection, administer the first dose of the respective treatments orally or via the desired route.

    • Continue treatment once daily for four consecutive days.

  • Parasitemia Monitoring:

    • On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of suppression of parasitemia for each treatment group relative to the vehicle control group.

    • The ED90 or ED99 (effective dose required to suppress parasitemia by 90% or 99%) can be calculated using dose-response analysis.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the development of this compound-based antimalarial agents.

Antimalarial_Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound Library Compound Library Phenotypic Screening Phenotypic Screening Compound Library->Phenotypic Screening Hit Identification Hit Identification Phenotypic Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs Synthesis of Analogs->SAR Studies Iterative Cycles Lead Compound Lead Compound Synthesis of Analogs->Lead Compound In Vitro Assays In Vitro Assays (IC50, Cytotoxicity) Lead Compound->In Vitro Assays In Vivo Efficacy In Vivo Efficacy (Mouse Models) In Vitro Assays->In Vivo Efficacy ADME/Tox ADME/Tox Profiling In Vivo Efficacy->ADME/Tox Candidate Drug Candidate Drug ADME/Tox->Candidate Drug

Caption: Antimalarial Drug Discovery Workflow.

Proposed_Mechanisms_of_Action cluster_PfNMT Inhibition of PfNMT cluster_Plasmepsin Inhibition of Plasmepsins This compound This compound PfNMT P. falciparum N-Myristoyltransferase This compound->PfNMT Inhibits N-myristoylation N-myristoylation PfNMT->N-myristoylation Catalyzes Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->N-myristoylation Protein Substrate Protein Substrate Protein Substrate->N-myristoylation Protein Function Protein Function N-myristoylation->Protein Function Parasite Viability Parasite Viability Protein Function->Parasite Viability Pyrrolidine-3-carboxamide_2 This compound Plasmepsins Food Vacuole Plasmepsins Pyrrolidine-3-carboxamide_2->Plasmepsins Inhibits Heme Heme Plasmepsins->Heme Digestion Amino Acids Amino Acids Plasmepsins->Amino Acids Digestion Hemoglobin Hemoglobin Hemoglobin->Plasmepsins Substrate Parasite Nutrition Parasite Nutrition Amino Acids->Parasite Nutrition Parasite Viability_2 Parasite Viability Parasite Nutrition->Parasite Viability_2

Caption: Proposed Mechanisms of Action.

SAR_Logic cluster_R1_SAR R1 Substituent Effects cluster_R2_SAR R2 Substituent Effects Scaffold This compound Core R1 R1 Group (e.g., N-benzyl) Scaffold->R1 R2 R2 Group (e.g., 4-aryl) Scaffold->R2 Activity Antiplasmodial Activity R1->Activity Modulates Few Substituents Tolerated Limited tolerance for substituents on benzyl ring R1->Few Substituents Tolerated R2->Activity Modulates Hydrophobic Groups Hydrophobic groups are favorable R2->Hydrophobic Groups Heterocycles Some heterocycles are tolerated R2->Heterocycles

Caption: Structure-Activity Relationship Logic.

References

Application Notes and Protocols: LAG-3 Targeted Small Molecules with a Pyrrolidine-3-carboxamide Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-activation gene 3 (LAG-3) has emerged as a critical immune checkpoint receptor that negatively regulates T cell activation and promotes tumor immune evasion.[1][2][3][4] While monoclonal antibodies targeting LAG-3 have shown clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, improved tumor penetration, and manufacturing costs.[1] This document provides detailed application notes and protocols for a novel class of LAG-3 targeted small molecules featuring a pyrrolidine-3-carboxamide core. These compounds have been identified through DNA-Encoded Chemical Library (DEL) screening and optimized to potently inhibit the interaction between LAG-3 and its primary ligand, MHC class II.[2][3][5]

Featured Compound: Compound 11

Compound 11 is a potent, small molecule LAG-3 inhibitor identified through optimization of a hit from a 4.2-billion compound DEL screen.[2][5] It binds to LAG-3 with submicromolar affinity and effectively disrupts the LAG-3/MHCII interaction, leading to enhanced T cell effector functions.[2][3][5]

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of Lead Compounds
Compound IDTargetAssay TypeKD (μM)EC50 (μM)Reference
Compound 11 Human LAG-3Microscale Thermophoresis (MST)0.45 ± 0.12-[2]
Compound 11 Human LAG-3LAG-3/MHCII Blockade Bioassay-0.31 ± 0.09[2]
LAG-3 Hit II Human LAG-3Microscale Thermophoresis (MST)4.32 ± 1.02-[2]
LAG-3 Hit II Human LAG-3Surface Plasmon Resonance (SPR)2.97 ± 1.69-[2]
Table 2: Pharmacokinetic Properties of Compound 11
ParameterValueUnit
Clearance (CL) 35.8mL/min/kg
Volume of Distribution (Vdss) 3.2L/kg
Half-life (t1/2) 1.8h
Bioavailability (F) 25%
(Data obtained from in vivo studies in mice)[5]

Experimental Protocols

DNA-Encoded Chemical Library (DEL) Screening Protocol

This protocol outlines the general workflow for identifying novel LAG-3 binding small molecules from a vast chemical library.

Workflow:

  • Target Immobilization: Recombinant human LAG-3 protein is immobilized on magnetic beads.

  • Library Incubation: The DNA-encoded library (e.g., a 4.2-billion compound library) is incubated with the LAG-3-coated beads.

  • Washing: Non-binding library members are removed through a series of wash steps.

  • Elution: Bound compounds are eluted from the beads.

  • PCR Amplification & Sequencing: The DNA tags of the eluted compounds are amplified by PCR and then sequenced to identify the chemical structures of the binders.

  • Hit Confirmation: The identified hits are resynthesized without the DNA tag and their binding to LAG-3 is confirmed using biophysical methods.[2][6]

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is used to quantify the binding affinity between the small molecule inhibitors and LAG-3.

Materials:

  • Recombinant human LAG-3 protein

  • Fluorescently labeled LAG-3 (e.g., via NHS-ester labeling)

  • Test compounds (e.g., Compound 11)

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

Protocol:

  • A constant concentration of fluorescently labeled LAG-3 is mixed with a serial dilution of the test compound.

  • The mixtures are incubated to allow binding to reach equilibrium.

  • The samples are loaded into MST capillaries.

  • The MST instrument measures the change in fluorescence as a localized temperature gradient is applied.

  • The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (KD) is determined by fitting the data to a binding curve.[2]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to further characterize the binding kinetics of the small molecules to LAG-3.

Materials:

  • Recombinant human LAG-3 protein

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

  • Test compounds

Protocol:

  • LAG-3 protein is immobilized on the sensor chip surface using standard amine coupling chemistry.

  • A series of concentrations of the test compound are injected over the chip surface.

  • The association and dissociation of the compound are monitored in real-time by measuring the change in the refractive index at the surface.

  • The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[2]

LAG-3/MHCII Blockade Bioassay (Cell-Based)

This assay measures the ability of the small molecule inhibitors to block the interaction between LAG-3 and MHCII on the cell surface and restore T cell activation.

Principle:

This assay utilizes two engineered cell lines: LAG-3 Effector Cells (Jurkat T cells expressing human LAG-3 and a luciferase reporter driven by an NFAT response element) and MHCII APC Cells (an antigen-presenting cell line expressing human MHC class II). When co-cultured, the interaction between LAG-3 and MHCII inhibits T cell receptor (TCR) signaling, resulting in a low luciferase signal. A LAG-3 inhibitor will block this interaction, restoring TCR signaling and leading to a dose-dependent increase in luminescence.[7]

Materials:

  • LAG-3 Effector Cells (e.g., Promega, Cat.# JA1111)

  • MHCII APC Cells (e.g., Promega, Cat.# JA1111)

  • Cell culture medium

  • Test compounds

  • Luminescent substrate (e.g., Bio-Glo™ Reagent)

  • Luminometer

Protocol:

  • Plate the MHCII APC Cells in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Add the LAG-3 Effector Cells to the wells to initiate the co-culture.

  • Incubate the plate for a specified period (e.g., 6 hours) to allow for cell-cell interaction and signaling.

  • Add the luminescent substrate to the wells.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the compound concentration and determine the EC50 value.[2][7]

Visualizations

LAG3_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR T_Cell_Activation T Cell Activation (Cytokine Production, Proliferation) TCR->T_Cell_Activation Activates LAG3 LAG-3 Inhibitory_Signals Inhibitory Signals LAG3->Inhibitory_Signals Initiates Inhibitory_Signals->T_Cell_Activation Inhibits MHCII MHC class II MHCII->TCR Signal 1 MHCII->LAG3 Inhibitory Interaction Antigen Antigen Antigen->MHCII Small_Molecule This compound Core Inhibitor Small_Molecule->LAG3 Blocks

Caption: LAG-3 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_Screening Compound Discovery cluster_Validation Biophysical & Cellular Validation cluster_Optimization Lead Optimization cluster_PK In Vivo Evaluation DEL DNA-Encoded Library (4.2 Billion Compounds) Screening Screening against immobilized LAG-3 DEL->Screening Hits Hit Identification (e.g., LAG-3 Hit II) Screening->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR MST Microscale Thermophoresis (MST) (Binding Affinity - KD) SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Cell_Assay LAG-3/MHCII Blockade Bioassay (Cellular Potency - EC50) Lead Lead Compound (Compound 11) SAR->Lead Lead->MST Lead->SPR Lead->Cell_Assay PK Pharmacokinetic Studies Lead->PK

Caption: Drug Discovery Workflow.

Cell_Assay_Workflow cluster_NoInhibitor Control (No Inhibitor) cluster_WithInhibitor With Small Molecule Inhibitor LAG3_MHCII_interaction LAG-3 binds MHCII TCR_inhibition TCR Signaling Inhibited LAG3_MHCII_interaction->TCR_inhibition Low_Luminescence Low Luminescence TCR_inhibition->Low_Luminescence Inhibitor_binds_LAG3 Inhibitor binds LAG-3 Blockade LAG-3/MHCII Interaction Blocked Inhibitor_binds_LAG3->Blockade TCR_activation TCR Signaling Restored Blockade->TCR_activation High_Luminescence High Luminescence TCR_activation->High_Luminescence

References

Troubleshooting & Optimization

Technical Support Center: Pyrrolidine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrrolidine-3-carboxamide and its derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this compound synthesis can arise from several factors, including incomplete reactions, formation of side products, or product degradation. Here are some common causes and troubleshooting steps:

  • Incomplete Activation of the Carboxylic Acid: The initial step in many amide bond formations is the activation of a carboxylic acid. If this activation is inefficient, the subsequent reaction with the amine will be poor.

    • Solution: Ensure the activating agent, such as thionyl chloride or a peptide coupling reagent like HATU, is fresh and used in the correct stoichiometric amount.[1] Consider switching to a more potent coupling reagent if yields do not improve.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in reaction efficiency.

    • Solution: Systematically optimize the reaction conditions. For instance, in [3+2] cycloaddition reactions, lower temperatures may enhance selectivity, though potentially requiring longer reaction times.[2] Conversely, some reactions may need reflux conditions for good conversion.[2] The choice of solvent can also significantly impact the yield; a solvent screen may be beneficial.[2]

  • Presence of Water: Moisture in the reaction can quench activated intermediates, leading to reduced product formation.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[1][2]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze the crude reaction mixture to identify major byproducts. This can provide insight into competing reaction pathways. Adjusting reaction conditions, such as temperature or the order of reagent addition, can help minimize side product formation. In some cases, a change in synthetic strategy may be necessary. For instance, it was found that a byproduct in one synthesis could be converted to the desired product by treatment with acid.[3]

Question: How can I improve the stereoselectivity of my reaction?

Answer:

Achieving high stereoselectivity is often a key challenge. The following factors can influence the stereochemical outcome of the reaction:

  • Catalyst Choice and Loading: The catalyst is crucial for controlling stereoselectivity in asymmetric synthesis.

    • Solution: Screen different chiral catalysts, such as chiral metal-ligand complexes (e.g., silver or copper with chiral ligands) or organocatalysts (e.g., proline and its derivatives).[2] The catalyst loading should also be optimized, as too high or too low concentrations can be detrimental.[2]

  • Solvent Effects: The solvent can influence the stability of diastereomeric transition states.

    • Solution: Experiment with a range of solvents. For example, in 1,3-dipolar cycloadditions, moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol has been shown to improve selectivity.[2]

  • Temperature: Reaction temperature can affect the energy difference between transition states leading to different stereoisomers.

    • Solution: Optimize the reaction temperature. Lowering the temperature often enhances stereoselectivity, although it may slow down the reaction rate.[2]

Question: I am having difficulty purifying my this compound product. What are some effective purification strategies?

Answer:

Purification can be challenging due to the polarity of the product and the presence of similar impurities.

  • Column Chromatography: This is a common method for purifying pyrrolidine derivatives.

    • Solution: Optimize the eluent system for column chromatography on silica gel to achieve good separation.[2]

  • Acid-Base Extraction: This technique can be used to separate the product from non-basic or non-acidic impurities.

    • Solution: If the product contains a basic nitrogen atom, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[4]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solution: Screen various solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic approaches include:

  • Amide coupling reactions: This involves the coupling of a pyrrolidine-3-carboxylic acid derivative with an appropriate amine. The carboxylic acid is typically activated first.[1]

  • Asymmetric Michael addition: This method can be used to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.[5]

  • 1,3-Dipolar cycloaddition: This is an effective method for preparing substituted pyrrolidines.[6]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can significantly influence both the yield and stereoselectivity of the reaction. It can affect the solubility of reactants and catalysts, as well as the stability of reaction intermediates and transition states. For example, in certain 1,3-dipolar cycloadditions, an improvement in selectivity has been observed when changing from polar protic solvents to more sterically hindered alcohols.[2]

Q3: What is the role of the catalyst in achieving high stereoselectivity?

A3: In asymmetric synthesis, a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over the other. Chiral metal-ligand complexes and organocatalysts are commonly used to induce high enantioselectivity in the synthesis of pyrrolidine derivatives.[2]

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition Reaction

SolventDiastereomeric Ratio (d.r.)
MethanolLower Selectivity
IsopropanolImproved Selectivity
tert-ButanolImproved Selectivity
Data derived from qualitative statements in the literature.[2]

Table 2: Optimization of a Michael Addition Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Catalyst FCH2Cl224487094
Catalyst GCH2Cl224486193
Data is illustrative and based on reported findings.[5]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition

  • Reaction Setup: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 equivalent) in a suitable solvent (e.g., CH2Cl2) at the desired temperature, add the nitroalkane (1.2-1.5 equivalents).[5][7]

  • Catalyst Addition: Add the organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 equivalents).[7]

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress using Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an appropriate organic solvent.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Amide Coupling using an Activating Agent

  • Activation: Dissolve the pyrrolidine-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DCM) and cool to 0 °C. Add the activating agent (e.g., oxalyl chloride or a peptide coupling reagent like HATU) and stir for the recommended time to form the activated species.[8]

  • Amidation: In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or DIPEA) in the same anhydrous solvent.

  • Reaction: Slowly add the amine solution to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: Reactants & Solvent reaction_setup Reaction Setup (e.g., Michael Addition) start->reaction_setup catalyst_addition Catalyst Addition reaction_setup->catalyst_addition monitoring Monitor Progress (TLC) catalyst_addition->monitoring workup Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

troubleshooting_yield low_yield Low Yield cause1 Incomplete Activation low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Presence of Water low_yield->cause3 solution1 Use Fresh/Different Activating Agent cause1->solution1 solution2 Optimize Temp., Solvent, Time cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3

Caption: Troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Pyrrolidine-3-carboxamide Derivatives Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Pyrrolidine-3-carboxamide derivatives.

Troubleshooting Guide

This guide is designed to help you overcome common solubility issues in a question-and-answer format.

Q1: My this compound derivative is poorly soluble in aqueous buffers. Where do I start?

A1: Poor aqueous solubility is a common characteristic of lipophilic molecules like many this compound derivatives. The initial step is to determine the compound's baseline solubility and then systematically explore various solubilization strategies.

  • Step 1: Basic Solubility Assessment. Determine the approximate solubility in common laboratory solvents (e.g., water, PBS, DMSO, ethanol). This will provide a baseline for improvement.

  • Step 2: pH Modification. If your derivative has ionizable groups (e.g., a basic pyrrolidine nitrogen), creating a pH-solubility profile is a crucial step. Solubility may be significantly enhanced in acidic or basic conditions.

  • Step 3: Co-solvent Systems. For many applications, using a water-miscible organic co-solvent like DMSO or ethanol can be a straightforward way to increase solubility. However, be mindful of the potential for the co-solvent to affect your experimental system, especially in cell-based assays.

  • Step 4: Advanced Formulation Strategies. If the above methods are insufficient or not suitable for your application, consider more advanced techniques such as the preparation of solid dispersions, nanosuspensions, or co-crystals.

Q2: I've dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer high enough to keep the compound dissolved in the aqueous medium.

  • Solution 1: Lower the Final Concentration. The simplest approach is to reduce the final concentration of your compound in the assay.

  • Solution 2: Increase the Co-solvent Concentration. If your experimental system can tolerate it, a slight increase in the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may be sufficient to maintain solubility. Always run a vehicle control to account for any effects of the solvent itself.

  • Solution 3: Use a Surfactant. Adding a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to your assay buffer can help to keep the compound in solution by forming micelles.

  • Solution 4: Prepare a Nanosuspension. For in vivo studies or when organic solvents are not desirable, formulating the compound as a nanosuspension can significantly improve its dispersibility and dissolution rate in aqueous media.

Q3: My biological assay results are inconsistent, and I suspect it's due to poor solubility. How can I confirm this?

A3: Inconsistent results are a hallmark of solubility problems, as the actual concentration of the compound in solution can vary between experiments.

  • Visual Inspection: Carefully observe your assay plates or tubes for any signs of precipitation (e.g., cloudiness, visible particles) after adding your compound.

  • Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific assay medium. This will tell you the concentration at which your compound begins to precipitate under the exact conditions of your experiment.

  • Filtration and Quantification: After preparing your final dilution, filter it through a 0.22 µm filter and measure the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV). This will tell you the true concentration of the dissolved compound.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives?

A1: this compound derivatives are a class of organic molecules that contain a pyrrolidine ring substituted at the 3-position with a carboxamide group. This scaffold is found in a variety of biologically active compounds and is of significant interest in drug discovery.

Q2: Why are these derivatives often poorly soluble?

A2: The solubility of this compound derivatives is influenced by their overall molecular structure. Often, they are relatively large, complex molecules with a high degree of lipophilicity (fat-solubility) and strong intermolecular interactions in the solid state, which contribute to their low aqueous solubility.

Q3: What are the most common strategies to improve the solubility of these compounds?

A3: The most common strategies can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These include reducing the particle size of the compound (micronization, nanosuspension), creating amorphous solid dispersions with a polymer carrier, and forming co-crystals with a suitable co-former.

  • Chemical Modifications: These involve creating a more soluble version of the molecule, such as a salt form if the parent molecule is acidic or basic, or synthesizing a prodrug that is converted to the active compound in the body.

  • Formulation Aids: The use of solubilizing agents such as co-solvents, surfactants, and cyclodextrins in the formulation is also a widely used approach.

Data Presentation

Physicochemical Properties of Selected Pyrrolidine Carboxamide Derivatives
Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond Acceptors
9a 415.511.9727
9b 429.542.2727
9c 445.541.9228
Data for sulphonamide pyrolidine carboxamide derivatives.[1]
Aqueous Solubility of Selected Pyrrolidine Carboxamide Derivatives
CompoundSolubilitypH
Pyrrolidine-2-carboxamide>17.1 µg/mL7.4
Tetflupyrolimet4.7 mg/LNot Specified
Note: Data for specific this compound derivatives is limited in the public domain. The values presented are for structurally related compounds to provide a general understanding.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

Objective: To produce a nanosuspension of a poorly soluble this compound derivative to enhance its dissolution rate and bioavailability.

Materials:

  • This compound derivative (API)

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in purified water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)

  • High-energy planetary ball mill or a similar milling apparatus

  • Particle size analyzer (e.g., dynamic light scattering)

Procedure:

  • Preparation of the Slurry: Disperse the API in the stabilizer solution to form a pre-suspension. The concentration of the API will depend on the desired final concentration of the nanosuspension.

  • Milling: Add the pre-suspension and the milling media to the milling chamber. The volume ratio of the slurry to the milling media is typically around 1:1.

  • Milling Process: Mill the suspension at a high speed for a predetermined time (e.g., 1-6 hours). The optimal milling time should be determined experimentally by monitoring the particle size reduction over time.

  • Separation: After milling, separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential. Visual inspection for any aggregation or sedimentation should also be performed.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a this compound derivative with a hydrophilic polymer to improve its solubility and dissolution rate.

Materials:

  • This compound derivative (API)

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the API and the polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the API and the polymer in the organic solvent in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature. This will result in the formation of a thin film or a solid mass on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40-60 °C) for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug).

Protocol 3: Co-crystallization by Slurry Conversion

Objective: To prepare a co-crystal of a this compound derivative with a suitable co-former to enhance its solubility and dissolution properties.

Materials:

  • This compound derivative (API)

  • Co-former (a pharmaceutically acceptable compound capable of forming hydrogen bonds with the API, e.g., a carboxylic acid or another amide)

  • Solvent in which both the API and the co-former have limited solubility.

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Slurry Preparation: Add the API and the co-former in a specific stoichiometric ratio (e.g., 1:1) to the selected solvent. The amount of solid should be in excess of its solubility to form a slurry.

  • Equilibration: Stir the slurry at a constant temperature for a period of time (e.g., 24-72 hours) to allow for the conversion to the co-crystal phase.

  • Isolation: Isolate the solid phase by filtration.

  • Drying: Dry the isolated solid under vacuum.

  • Characterization: Characterize the resulting solid to confirm co-crystal formation using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy. The solubility and dissolution rate of the co-crystal should then be compared to that of the pure API.

Visualizations

Signaling Pathways

EGFR_CDK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Cyclin D Cyclin D Akt->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Cyclin E Cyclin E CDK4/6->Cyclin E Cell Cycle Progression Cell Cycle Progression CDK4/6->Cell Cycle Progression CDK2 CDK2 Cyclin E->CDK2 CDK2->Cell Cycle Progression This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibits This compound Derivative->CDK2 Inhibits

Caption: EGFR/CDK2 Signaling Pathway Inhibition.

PKC_delta_Pathway cluster_stimuli Cellular Stress / Growth Factors cluster_cytoplasm_nucleus Cytoplasm / Nucleus Stimuli Stimuli PKCδ PKCδ Stimuli->PKCδ Activates Downstream Effectors Downstream Effectors PKCδ->Downstream Effectors Apoptosis Apoptosis Downstream Effectors->Apoptosis Cell Survival Cell Survival Downstream Effectors->Cell Survival This compound Derivative This compound Derivative This compound Derivative->PKCδ Modulates

Caption: PKCδ Signaling Pathway Modulation.

Experimental Workflows

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome Poor Aqueous Solubility Poor Aqueous Solubility pH Adjustment pH Adjustment Poor Aqueous Solubility->pH Adjustment Co-solvents Co-solvents Poor Aqueous Solubility->Co-solvents Solid Dispersion Solid Dispersion Poor Aqueous Solubility->Solid Dispersion Nanosuspension Nanosuspension Poor Aqueous Solubility->Nanosuspension Co-crystallization Co-crystallization Poor Aqueous Solubility->Co-crystallization Solubility Measurement Solubility Measurement pH Adjustment->Solubility Measurement Co-solvents->Solubility Measurement Dissolution Rate Dissolution Rate Solid Dispersion->Dissolution Rate Physical Stability Physical Stability Solid Dispersion->Physical Stability Nanosuspension->Dissolution Rate Nanosuspension->Physical Stability Co-crystallization->Dissolution Rate Co-crystallization->Physical Stability Optimized Formulation Optimized Formulation Solubility Measurement->Optimized Formulation Dissolution Rate->Optimized Formulation Physical Stability->Optimized Formulation

Caption: Solubility Enhancement Workflow.

References

Technical Support Center: Amide Coupling Reactions for Pyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with amide coupling reactions to synthesize Pyrrolidine-3-carboxamide and its derivatives.

Troubleshooting Guide

Question: My amide coupling reaction is resulting in a low or no yield. What are the common causes and how can I fix it?

Answer:

Low or non-existent yield in amide coupling reactions is a frequent issue. The primary causes often relate to the activation of the carboxylic acid, the nucleophilicity of the amine, or the overall reaction conditions.[1]

Common Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]

    • Solution: Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent. Consider pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[1]

  • Amine Deactivation: The amine's nucleophilicity can be compromised. This can happen if an acid-base reaction occurs between the carboxylic acid and the amine, protonating the amine and rendering it non-nucleophilic.[1]

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2.0 equivalents of base are sufficient.[1]

  • Steric Hindrance: Bulky chemical groups on either the pyrrolidine-3-carboxylic acid derivative or the amine can physically block the reaction site, slowing down or preventing the coupling.[1]

    • Solution: For sterically hindered substrates, consider switching to a more powerful coupling reagent like HATU or TFFH.[1][2] Alternatively, converting the carboxylic acid to an acyl fluoride, a smaller and highly reactive intermediate, can be effective.[2]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material.

    • Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly affect the outcome.[1]

    • Solution: DMF is a common and effective solvent for many amide couplings.[3] While most reactions are run at room temperature, gentle heating may be necessary for difficult couplings. However, be aware that higher temperatures can increase the risk of side reactions like racemization.[4]

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low or No Yield check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is the Amine Sufficiently Nucleophilic? check_activation->check_amine Yes solution_activation Increase coupling reagent equivalents (1.1-1.5 eq). Pre-activate acid for 15-30 min. check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_amine Add a non-nucleophilic base (e.g., DIPEA, 2 eq). Check amine quality. check_amine->solution_amine No check_sterics Is Steric Hindrance an Issue? check_conditions->check_sterics Yes solution_conditions Use anhydrous solvent (e.g., DMF). Ensure inert atmosphere. Check reaction temperature. check_conditions->solution_conditions No solution_sterics Switch to a stronger coupling reagent (e.g., HATU). Consider converting acid to acyl fluoride. check_sterics->solution_sterics Yes end_node Improved Yield check_sterics->end_node No solution_activation->end_node solution_amine->end_node solution_conditions->end_node solution_sterics->end_node

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Question: I am observing significant side products in my reaction. How can I minimize them?

Answer:

Side product formation is a common challenge. The type of side product often depends on the coupling reagents and substrates used.

  • Racemization: If your Pyrrolidine-3-carboxylic acid or amine is chiral, you may observe the formation of the wrong stereoisomer (epimerization or racemization). This is a known issue, especially when using carbodiimide reagents like DCC or EDC.[4][5] The risk is higher with elevated temperatures.[4][6]

    • Solution: Add a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][4] Running the reaction at a lower temperature (e.g., 0 °C) can also be beneficial.[4] Using coupling reagents like HATU, which contains a HOAt moiety, is also known to minimize racemization.[7]

  • N-acylurea Formation: When using carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.[4]

    • Solution: Adding HOBt or HOAt can trap the O-acylisourea intermediate by converting it to an active ester, which is less prone to this rearrangement.[4][5]

  • Guanidinium Byproduct: With uronium/aminium-based reagents like HBTU or HATU, the amine can sometimes react directly with the coupling reagent to form a guanidinium byproduct.[8]

    • Solution: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[9][10]

Side Reaction Pathways

side_reactions cluster_racemization Racemization Pathway cluster_guanidinium Guanidinium Byproduct Formation L-Amino Acid (Activated) L-Amino Acid (Activated) Oxazolinone Oxazolinone L-Amino Acid (Activated)->Oxazolinone Base D-Amino Acid (Activated) D-Amino Acid (Activated) Oxazolinone->D-Amino Acid (Activated) Protonation HATU/HBTU HATU/HBTU Guanidinium Byproduct Guanidinium Byproduct HATU/HBTU->Guanidinium Byproduct Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Guanidinium Byproduct

Caption: Visualization of common side reaction pathways in amide coupling.

Question: How do I choose the right coupling reagent for my reaction?

Answer:

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the risk of racemization, and cost.

Coupling ReagentProsConsBest For
EDC / DCC Inexpensive, widely available.[5][8] EDC's byproduct is water-soluble, simplifying workup.[5]High risk of racemization without additives.[4][5] DCC byproduct (DCU) is often insoluble and difficult to remove.[5][11] Can cause side reactions like N-acylurea formation.[4]Simple, non-chiral substrates where cost is a factor. Always use with HOBt or OxymaPure.[4]
HATU / HBTU High coupling efficiency, rapid reaction times, low racemization rates.[7][12] Very effective for sterically hindered amino acids.[7]More expensive. Can form guanidinium byproducts if the order of addition is incorrect.[8] Potential thermal hazards on a large scale.[11]Difficult couplings, sterically hindered substrates, and reactions where minimizing racemization is critical.[7]
T3P® Low epimerization. Byproducts are water-soluble, leading to easy workup. Safer than many uronium/aminium reagents.[11]May require a base like pyridine.A robust and practical method for a general range of substrates, including those prone to racemization.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for amide coupling reactions? A1: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents.[1] DMF is often preferred as it is polar and can dissolve a wide range of substrates, but it must be anhydrous.[1][3] For some reagents, other solvents like acetonitrile may also be effective.[3]

Q2: What is the role of a base like DIPEA in the reaction? A2: A non-nucleophilic base like DIPEA serves two main purposes: 1) It deprotonates the carboxylic acid to form a carboxylate, which then reacts with the coupling reagent.[7] 2) It neutralizes any acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[1]

Q3: How can I monitor the progress of my reaction? A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows you to check for the consumption of starting materials and the formation of the desired product.

Q4: I'm having trouble purifying my final product. Any tips? A4: Purification strategies depend on the byproducts.

  • EDC/Water-Soluble Byproducts: If you used EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup (washing the organic layer with water or a mild acid/base solution).[5]

  • DCC/Insoluble Byproducts: The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents. It can often be removed by filtering the reaction mixture.[5] Recrystallization from a solvent like acetonitrile can also help remove residual DCU.[11]

  • General Purification: For most other impurities, column chromatography on silica gel is a standard and effective method.[14]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for challenging substrates where high efficiency and low racemization are required.[1][7]

  • Preparation: In a dry flask under an inert atmosphere (N₂), dissolve the Pyrrolidine-3-carboxylic acid derivative (1.0 equivalent) in anhydrous DMF.

  • Activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General HATU Coupling Workflow

hatu_workflow start Start dissolve_acid Dissolve Carboxylic Acid in Anhydrous DMF start->dissolve_acid add_reagents Add HATU (1.0-1.5 eq) and DIPEA (2.0 eq) dissolve_acid->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add Amine (1.0-1.2 eq) preactivate->add_amine react Stir at Room Temp (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end_node Final Product purify->end_node

References

Technical Support Center: Optimizing Pyrrolidine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Pyrrolidine-3-carboxamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound backbone?

A1: The synthesis of this compound typically involves a two-stage process: the formation of the pyrrolidine ring with a carboxylic acid at the 3-position, followed by amidation. A prevalent and effective method for the first stage is the organocatalytic asymmetric Michael addition. This reaction often utilizes nitroalkanes and α,β-unsaturated esters to construct the pyrrolidine ring with high enantiomeric purity. Subsequent reduction and cyclization yield the pyrrolidine-3-carboxylic acid precursor.

Q2: Which coupling reagents are recommended for the amidation of Pyrrolidine-3-carboxylic acid?

A2: A variety of coupling reagents can be employed for the amidation step. The choice of reagent can significantly impact yield, reaction time, and the extent of side reactions, particularly racemization. Common and effective coupling reagents are summarized in the table below. The selection should be based on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

Q3: How can I minimize racemization during the amidation step?

A3: Racemization at the stereocenter adjacent to the carboxyl group is a common side reaction.[1] To minimize this, consider the following strategies:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those based on HOBt or HOAt.[2][3]

  • Reaction Temperature: Perform the coupling reaction at a lower temperature, typically between 0 °C and room temperature.

  • Base Selection: Use a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize salts without promoting side reactions.

  • Activation Time: Minimize the time the carboxylic acid remains in its activated state before the addition of the amine.

Q4: My reaction yield is low. What are the potential causes and solutions?

A4: Low yields in this compound synthesis can arise from several factors. The troubleshooting guide below provides a more detailed breakdown, but common causes include incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions. To address these, ensure all reagents are pure and anhydrous, optimize the stoichiometry of your coupling reagents and base, and consider screening different solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient carboxylic acid activation.2. Deactivated or protonated amine.3. Presence of water in the reaction.4. Steric hindrance.1. Use a more powerful coupling reagent (e.g., HATU, HBTU).2. Ensure the use of a suitable base (e.g., DIPEA) in appropriate stoichiometry to deprotonate the amine salt.3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).4. Increase reaction time and/or temperature. Consider a less sterically hindered starting material if possible.
Presence of Multiple Spots on TLC (Side Products) 1. Racemization.2. Formation of N-acylurea byproduct (with carbodiimide reagents).3. Dimerization or oligomerization.4. Incomplete reaction.1. See FAQ Q3 for minimizing racemization.2. Add HOBt or HOAt as an additive to trap the activated intermediate and prevent rearrangement.3. Use high dilution conditions to favor intramolecular reaction.4. Allow the reaction to run for a longer duration or increase the temperature.
Difficulty in Product Purification 1. Co-elution of product with unreacted starting materials or byproducts.2. Product is highly polar and streaks on silica gel.3. Presence of residual coupling reagent byproducts (e.g., DCU).1. Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if the product is sufficiently non-polar.2. Add a small amount of a polar solvent like methanol or an amine like triethylamine to the mobile phase to improve peak shape.3. For carbodiimide-mediated reactions, filter the reaction mixture to remove the insoluble urea byproduct before workup.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentAdditiveBaseTypical Solvent(s)AdvantagesDisadvantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or OxymaPureDIPEA, TEADCM, DMFWater-soluble byproducts, easy workup.Can lead to racemization without additives.
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt or OxymaPureDIPEA, TEADCM, THFInexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. Can be an allergen.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)None requiredDIPEA, 2,4,6-CollidineDMF, NMPHigh coupling efficiency, low racemization, fast reaction times.[3]More expensive, can be sensitive to moisture.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)None requiredDIPEA, TEADMF, NMPEfficient and widely used.[3]Can cause racemization, especially with sensitive amino acids.
B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate)NoneNoneAcetonitrileCan be used without a base, simple workup.[4][5][6][7]Requires elevated temperatures (80-100 °C).[4][6]

Experimental Protocols

Protocol 1: General Procedure for the Amidation of Pyrrolidine-3-carboxylic acid using HATU

This protocol provides a general method for the synthesis of this compound from its carboxylic acid precursor using HATU as the coupling reagent.

Materials:

  • Pyrrolidine-3-carboxylic acid hydrochloride

  • Ammonia source (e.g., 7N solution in Methanol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Pyrrolidine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 10 minutes.

  • Add HATU (1.1 eq) to the reaction mixture and stir for another 10 minutes at 0 °C.

  • Add the ammonia solution (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or a mixture of Chloroform and Isopropanol).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Pyrrolidine-3-carboxylic acid dissolve Dissolve in Anhydrous DMF start->dissolve add_base Add DIPEA at 0 °C dissolve->add_base add_hatu Add HATU at 0 °C add_base->add_hatu add_ammonia Add Ammonia Source add_hatu->add_ammonia react Stir at Room Temperature (2-4h) add_ammonia->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Crystallization) concentrate->purify end_product End: this compound purify->end_product

Caption: Workflow for this compound Synthesis.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low Yield Observed check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Nucleophilicity check_activation->check_amine Complete solution_activation Increase Coupling Reagent Stoichiometry or Use a Stronger Reagent (e.g., HATU) check_activation->solution_activation Incomplete? check_conditions Check Reaction Conditions check_amine->check_conditions Deprotonated solution_amine Ensure Stoichiometry of Base is Correct to Neutralize Amine Salt check_amine->solution_amine Protonated? solution_conditions Use Anhydrous Solvents and Inert Atmosphere. Optimize Temperature and Reaction Time. check_conditions->solution_conditions Suboptimal?

Caption: Troubleshooting logic for low reaction yield.

Contextual Significance: Relevance in Drug Discovery

Pyrrolidine-based structures are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The synthesis of this compound and its derivatives is of significant interest as these scaffolds can serve as key intermediates in the development of novel therapeutics. For instance, substituted pyrrolidine carboxamides have been identified as potent inhibitors of enzymes such as Dipeptidyl Peptidase-IV (DPP-IV), a target for type 2 diabetes, and InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis.[8] The optimization of their synthesis is therefore a critical step in accelerating drug discovery programs targeting these and other disease-relevant pathways.

References

Reducing off-target effects of Pyrrolidine-3-carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Pyrrolidine-3-carboxamide inhibitors. The primary focus is on identifying, understanding, and mitigating off-target effects to ensure data integrity and advance the development of selective therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with this compound inhibitors?

A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For this compound inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common challenge.[1][2] These unintended interactions can lead to a variety of undesirable outcomes, including cellular toxicity, misleading experimental results, and misinterpretation of the inhibitor's biological role, which can compromise preclinical safety assessments.[1][3]

Q2: My cells exhibit a phenotype (e.g., unexpected apoptosis, altered morphology) that is inconsistent with inhibiting the primary target. What is the likely cause?

Q3: How can I experimentally confirm that my observed cellular effect is due to on-target, rather than off-target, inhibition?

A: Several established methods can help validate on-target effects:

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different chemical scaffold that is known to inhibit the same primary target. If this second inhibitor reproduces the same phenotype, it is more likely to be a genuine on-target effect.[1]

  • Rescue Experiments: Introduce a mutated version of the target protein that is resistant to the inhibitor into your cells. If the inhibitor's effect is reversed or prevented in the presence of the resistant mutant, it confirms the effect is on-target.[1]

  • Global Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics to obtain a global snapshot of kinase inhibition within the cell. This can help identify affected off-target pathways that might be responsible for the phenotype.[1]

Q4: What is the most effective way to determine the selectivity profile of my this compound inhibitor?

A: The standard initial approach is to perform an in vitro kinase selectivity profiling assay.[4][5] This involves screening your inhibitor against a large panel of purified kinases (often representing a significant portion of the human kinome) to determine its inhibitory potency (IC50) against each.[4][6] This provides a quantitative measure of selectivity and identifies potential off-targets early in the discovery process.[5]

Q5: How can computational tools help in predicting and mitigating off-target effects?

A: Computational, or in silico, methods are powerful, cost-effective tools for predicting potential off-target interactions before committing to extensive wet-lab experiments.[7] Techniques like chemical similarity analysis, quantitative structure-activity relationship (QSAR) modeling, and molecular docking can screen your inhibitor against databases of known protein structures to predict binding affinities.[3][8][9] This can highlight likely off-targets, guide medicinal chemistry efforts to improve selectivity, and help rationalize observed biological data.[9][10]

Q6: My lead compound shows significant off-target activity. What are the next steps to improve its selectivity?

A: Improving selectivity typically involves medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.[9][11][12] By systematically modifying the chemical structure of the pyrrolidine scaffold and its substituents, researchers can enhance binding affinity for the primary target while reducing interactions with off-targets.[11][13][14] Computational modeling can be used in synergy with SAR to rationally design more specific molecules.[9]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound inhibitors in experimental settings.

Problem Potential Cause Recommended Solutions & Optimizations
Observed phenotype does not match the known biological function of the primary target. The phenotype is likely driven by the inhibition of one or more off-targets.[1]1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[1]2. Perform Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[1]3. Conduct Dose-Response Analysis: Determine if the phenotype is only observed at concentrations significantly higher than the IC50 for the primary target.[1]
High cellular toxicity is observed at concentrations required for on-target inhibition. The inhibitor is likely binding to essential off-target kinases or other proteins, leading to cell death.1. Comprehensive Selectivity Profiling: Screen the inhibitor against a broad kinase panel to identify potent off-targets that could explain the toxicity.[4][5]2. Optimize Concentration: Use the lowest possible concentration that elicits the desired on-target effect.[1]3. SAR-Guided Optimization: Synthesize and test new analogs designed to reduce binding to the identified toxic off-targets.[9][11]
In vitro potency (IC50) does not correlate with cellular activity. This discrepancy can arise from several factors, including poor cell permeability of the compound or high intracellular ATP concentrations competing with the inhibitor.[2][15]1. Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) or a FRET-based assay to verify that the inhibitor is binding to its target in a cellular environment.[1][5][15]2. Evaluate Physicochemical Properties: Assess the compound's solubility and membrane permeability to ensure it can reach its intracellular target.3. Consider ATP Competition: Be aware that in vitro IC50 values determined at low ATP concentrations may not accurately reflect potency in cells where ATP levels are high (1-5 mM).[15]

Data Presentation: Selectivity Profiling Techniques

The table below summarizes common experimental approaches for assessing inhibitor selectivity.

Technique Principle Advantages Limitations
In Vitro Kinase Panel Screening Measures the inhibition of enzymatic activity (e.g., phosphorylation) of a large number of purified kinases.[4][6]- Quantitative (IC50/Kd values)- High-throughput capability- Broad coverage of the kinome- May not reflect cellular environment (ATP levels, scaffolding proteins)- Requires purified, active enzymes
Differential Scanning Fluorimetry (DSF) Monitors the thermal stabilization of a protein upon ligand binding, which can be used for selectivity profiling without needing to measure enzymatic activity.[16]- Does not require an active enzyme or known substrate- Robust and suitable for high-throughput screening- Data correlates well with other binding assays[16]- Indirect measure of binding- May not detect all binding events
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in response to inhibitor binding within intact cells or cell lysates, confirming target engagement.[1]- Confirms target binding in a physiological context- Can be adapted for proteome-wide analysis- Lower throughput than in vitro assays- Requires specific antibodies or mass spectrometry for detection
Chemical Proteomics / Phosphoproteomics Uses mass spectrometry to identify which kinases are inhibited in a cellular context by analyzing changes in the phosphoproteome after inhibitor treatment.[1]- Provides a global, unbiased view of kinase inhibition- Identifies downstream pathway effects- Can reveal unexpected off-targets- Technically complex- Data analysis can be challenging- Indirect measure of direct binding

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a common method for determining the IC50 values of an inhibitor against a panel of kinases.[6]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution (unlabeled)

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the inhibitor in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase reaction buffer.

    • Diluted inhibitor (or DMSO for control wells).

    • Specific kinase and its corresponding substrate.

  • Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for each specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will flow through.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radiolabel.

  • Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the inhibitor binds to its intended target within a cellular environment.[1]

Materials:

  • Cultured cells

  • This compound inhibitor

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermocycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blot apparatus)

  • Specific primary antibody for the target protein

Procedure:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the inhibitor at the desired concentration or with a vehicle control. Incubate for 1-2 hours at 37°C.

  • Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend them in PBS containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by performing repeated freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for analysis by Western blot.

  • Western Blot Analysis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis and transfer, probe the membrane with a primary antibody specific to the target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature point for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein remaining versus temperature. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement and stabilization.

Visualizations

G

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Inhibitor B Primary Target (e.g., Kinase A) A->B Inhibits E Off-Target (e.g., Kinase X) A->E Inhibits (Unintended) C Downstream Effector 1 B->C Blocked Signal D Desired Biological Effect C->D F Downstream Effector 2 E->F Blocked Signal G Adverse Effect (e.g., Toxicity) F->G

G

References

Technical Support Center: Enhancing the Potency of Pyrrolidine-3-carboxamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental validation and optimization of pyrrolidine-3-carboxamide based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound based inhibitor shows low potency in my initial screen. What are the first steps to troubleshoot this?

A1: Low initial potency can stem from several factors. A systematic approach to troubleshooting is recommended. First, verify the identity and purity of your compound using analytical methods such as NMR and mass spectrometry. Ensure accurate concentration determination of your stock solution. Next, critically evaluate your assay conditions. Confirm that the enzyme or cell line is healthy and responsive, and that the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors). Finally, consider the physicochemical properties of your compound, such as solubility and cell permeability, which can significantly impact its apparent activity.

Q2: I'm observing poor solubility of my inhibitor in aqueous assay buffers. How can I improve this?

A2: Poor aqueous solubility is a common challenge for organic small molecules.[1] The pyrrolidine scaffold itself can enhance aqueous solubility, but lipophilic substitutions on the carboxamide moiety can counteract this benefit.[2][3] Here are a few strategies to address this:

  • Co-solvents: Prepare your stock solution in an organic solvent like DMSO and ensure the final concentration in the assay does not exceed a level that affects your biological system (typically <1%).

  • pH Adjustment: The basicity of the pyrrolidine nitrogen means that the solubility of your compound may be pH-dependent.[4][5] Experimenting with different buffer pH values (if your assay permits) may improve solubility.

  • Formulation Strategies: For more persistent solubility issues, consider using solubilizing agents such as cyclodextrins or surfactants, though it is crucial to run appropriate vehicle controls to rule out any effects of these agents on the assay.

Q3: My inhibitor is potent in biochemical assays but shows significantly reduced activity in cell-based assays. What could be the reason?

A3: A drop in potency between biochemical and cell-based assays is a frequent observation in drug discovery and often points to issues with cell permeability, efflux, or intracellular stability.[6][7]

  • Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Strategies to improve permeability include reducing the number of hydrogen bond donors or masking polar groups.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be investigated using efflux pump inhibitors or cell lines with known efflux pump expression levels.

  • Intracellular Metabolism: The inhibitor could be rapidly metabolized by intracellular enzymes. Incubating the compound with liver microsomes or hepatocytes can provide an indication of its metabolic stability.

Q4: I am encountering difficulties in the synthesis of my this compound derivatives, specifically low yields in the amide coupling step. What can I do?

A4: Low yields in amide bond formation are a common synthetic hurdle.[8][9] Key factors to consider are the choice of coupling reagent, reaction conditions, and the nature of your starting materials.

  • Coupling Reagents: For sterically hindered or electron-deficient amines or carboxylic acids, standard coupling reagents may be inefficient.[10] Consider using more potent reagents like HATU or COMU, often in combination with a base like DIEA.

  • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze activated intermediates. The choice of solvent can also be critical; polar aprotic solvents like DMF or NMP are generally preferred.

  • Side Reactions: Be aware of potential side reactions such as racemization, especially when working with chiral centers.[2][11][12][13] Additives like HOBt or OxymaPure can help to suppress this.[8]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Enzyme Inhibition Assay Results
Symptom Possible Cause Troubleshooting Steps
High variability between replicates Pipetting errors, especially with small volumes. Inconsistent mixing.Use calibrated pipettes. Prepare a master mix of reagents. Ensure thorough mixing after each addition.
Instability of the inhibitor or enzyme.Prepare fresh solutions for each experiment. Keep enzyme on ice. Run a time-course experiment to check for inhibitor stability in the assay buffer.
No inhibition observed Incorrect inhibitor concentration.Verify stock solution concentration. Check for precipitation of the inhibitor in the assay buffer.
Inactive enzyme.Test the enzyme with a known control inhibitor. Use a fresh batch of enzyme.
Steep or shallow dose-response curve Compound aggregation at high concentrations.Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer. Visually inspect for precipitation.
Assay reaching detection limits.Adjust enzyme or substrate concentrations to ensure the signal is within the linear range of the instrument.
Guide 2: Troubleshooting Low Potency in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
IC50 significantly higher than Ki Poor cell permeability.Assess permeability using a PAMPA assay. Modify the chemical structure to improve lipophilicity or reduce polar surface area.
Active efflux by transporters.Test the inhibitor in the presence of known efflux pump inhibitors (e.g., verapamil). Use cell lines that overexpress or lack specific transporters.
High cytotoxicity observed Off-target effects.Perform a selectivity screen against a panel of related targets. Use a structurally related but inactive control compound to confirm target-specific toxicity.
Assay interference.Check for autofluorescence or light scattering if using optical detection methods. Run a control with the compound in the absence of cells.
Inconsistent results between experiments Variability in cell culture.Use cells within a consistent passage number range. Ensure consistent cell seeding density and growth conditions.
Serum protein binding.Determine the extent of plasma protein binding. Consider performing assays in serum-free media if appropriate for the cell line.

Quantitative Data Summary

The following tables summarize the potency of various this compound based inhibitors against different targets.

Table 1: Pyrrolidine Carboxamide Inhibitors of InhA from Mycobacterium tuberculosis

CompoundSubstituentsIC50 (µM)Reference
Series 1 3,5-dichloro-phenyl0.04[14]
3-bromo-phenyl5.55[14]
unsubstituted-phenyl~10[14]
Series 2 1-(9H-fluoren-9-yl) piperazine1.39[14]

Table 2: Pyrrolidine Carboxamide Derivatives as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

CompoundCore StructureIC50 (nM)Reference
PF-00734200 4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidine-2-carboxamide13[15]
NVP-LAF237 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidinePotent (specific value not provided)[16][17]
Compound 5g Pyrrole-3-carboximidamide23.08[18]

Table 3: Pyrrolidine-based Inhibitors of Metallo-β-Lactamases (MBLs)

CompoundTarget MBLIC50 / Ki (µM)Reference
L-captopril B1 and B3 subtypes0.072 to >500[19]
Thiodepsipeptides IMP-1IC50: 0.023 - 0.25[20]
J-111,225 IMP-1Ki: 0.18[20]

Experimental Protocols

Protocol 1: InhA Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound based inhibitor against the InhA enzyme.

Principle: The activity of InhA is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+ during the reduction of a substrate analog, 2-trans-dodecenoyl-CoA (DD-CoA).

Materials:

  • Purified InhA enzyme

  • NADH

  • DD-CoA

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • Test inhibitor dissolved in DMSO

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of the microplate, add 2 µL of the inhibitor dilutions. For control wells, add 2 µL of DMSO.

  • Add 188 µL of a master mix containing assay buffer and NADH (final concentration 250 µM) to each well.

  • Initiate the reaction by adding 10 µL of a solution containing InhA enzyme (final concentration 20 nM) and DD-CoA (final concentration 25 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Antiplasmodial Activity Assay (SYBR Green I-based)

Objective: To determine the IC50 of a this compound based inhibitor against the erythrocytic stages of Plasmodium falciparum.

Principle: The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites within red blood cells.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at 2% parasitemia and 2% hematocrit.

  • Complete RPMI 1640 medium.

  • Test inhibitor dissolved in DMSO.

  • SYBR Green I lysis buffer.

  • 96-well, black, clear-bottom microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor in complete medium.

  • Add 100 µL of the diluted inhibitor to the wells of the microplate. Add 100 µL of complete medium with DMSO for the negative control and a known antimalarial (e.g., chloroquine) for the positive control.

  • Add 100 µL of the parasite culture to each well.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate for 1 hour in the dark at room temperature.

  • Measure the fluorescence intensity (excitation: ~485 nm, emission: ~530 nm).

  • Calculate the percent inhibition relative to the controls and determine the IC50 value as described in Protocol 1.

Visualizations

Experimental_Workflow_for_Inhibitor_Potency_Screening cluster_0 Biochemical Screening cluster_1 Cell-Based Screening cluster_2 Lead Optimization biochem_start Primary Enzyme Assay biochem_data Determine IC50/Ki biochem_start->biochem_data biochem_select Select Potent Hits biochem_data->biochem_select cell_start Whole Cell Potency Assay biochem_select->cell_start Advance Hits cell_data Determine Cellular IC50 cell_start->cell_data cell_toxicity Cytotoxicity Assay cell_data->cell_toxicity cell_select Select Active & Non-toxic Hits cell_toxicity->cell_select sar Structure-Activity Relationship (SAR) Studies cell_select->sar Advance Hits adme ADME/Tox Profiling sar->adme lead_opt Lead Candidate adme->lead_opt

Caption: A general workflow for screening and optimizing inhibitors.

Troubleshooting_Enzyme_Assay_Variability start Inconsistent Enzyme Assay Results check_reagents Verify Reagent Stability & Concentration start->check_reagents check_protocol Review Assay Protocol & Pipetting start->check_protocol check_instrument Check Instrument Settings start->check_instrument reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue protocol_issue Refine Pipetting Technique & Protocol Steps check_protocol->protocol_issue instrument_issue Calibrate & Validate Instrument check_instrument->instrument_issue end Consistent Results reagent_issue->end protocol_issue->end instrument_issue->end

Caption: A logic diagram for troubleshooting enzyme assay variability.

PI3K_HDAC_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Acetylation Histone Acetylation HDAC->Acetylation Deacetylates Histones GeneExpression Gene Expression Acetylation->GeneExpression Regulates Inhibitor This compound Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->HDAC Inhibits

Caption: Simplified PI3K/HDAC signaling pathway targeted by dual inhibitors.

References

Technical Support Center: Addressing Metabolic Instability of Pyrrolidine-3-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the metabolic instability of Pyrrolidine-3-carboxamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities associated with the this compound scaffold?

A1: The this compound scaffold contains several potential sites for metabolic modification. The primary metabolic liabilities generally include:

  • Oxidation of the pyrrolidine ring: The pyrrolidine ring is susceptible to oxidation, often mediated by Cytochrome P450 (CYP) enzymes.[1] This can occur at various positions on the ring, leading to hydroxylated metabolites.

  • N-Dealkylation: If the pyrrolidine nitrogen is substituted, N-dealkylation is a common metabolic pathway.[2]

  • Amide Hydrolysis: The carboxamide group can be susceptible to hydrolysis by amidases, although this is often a slower process compared to other metabolic reactions.

  • Oxidative C-N cleavage: The bond between the nitrogen and the rest of the pyrrolidine ring can be cleaved through oxidation.[3]

Q2: Which Cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of this compound compounds?

A2: While the specific CYP enzymes involved can vary depending on the overall structure of the molecule, members of the CYP3A, CYP2D6, and CYP2C families are frequently implicated in the metabolism of a wide range of drugs and are likely candidates for the metabolism of this compound derivatives.[4][5] For instance, studies on related pyrrolidinophenone designer drugs have shown involvement of CYP2D6 and CYP2C19.

Q3: What are the initial steps to assess the metabolic stability of a new this compound derivative?

A3: The initial assessment of metabolic stability is typically performed using in vitro assays. The most common starting points are:

  • Human Liver Microsome (HLM) Stability Assay: This is a high-throughput screen to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.[6]

  • Hepatocyte Stability Assay: This assay uses intact liver cells and thus provides a more complete picture of metabolism, including both Phase I and Phase II (conjugation) pathways.[6]

These assays provide key parameters such as intrinsic clearance (Clint) and half-life (t½), which are used to rank compounds and predict in vivo clearance.[7]

Q4: How can I identify the specific metabolic "hotspots" on my this compound compound?

A4: Identifying metabolic soft spots is crucial for targeted medicinal chemistry efforts. The most direct approach is a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system (e.g., HLMs or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the structures of the formed metabolites.[8]

Q5: What are the main strategies to improve the metabolic stability of a this compound lead compound?

A5: Once metabolic hotspots are identified, several strategies can be employed:

  • Blocking Metabolism: Introducing sterically hindering groups, such as a methyl or cyclopropyl group, near the site of metabolism can block enzyme access.

  • Deuteration: Replacing a hydrogen atom at a metabolically labile position with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[9]

  • Bioisosteric Replacement: Replacing the pyrrolidine ring or the carboxamide group with a more metabolically stable isostere can be an effective strategy.[10] For example, replacing the pyrrolidine with a more rigid or less lipophilic ring system can sometimes improve stability.

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of the compound can decrease its interaction with metabolic enzymes.

Troubleshooting Guides

Issue 1: High variability in results from liver microsomal stability assays.

  • Potential Cause: Inconsistent experimental conditions.

    • Solution: Ensure that factors such as temperature, pH, and enzyme concentration are standardized across all experiments. Use a consistent source and batch of liver microsomes if possible.

  • Potential Cause: Poor solubility of the test compound.

    • Solution: Verify the solubility of your this compound compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%). If solubility is an issue, consider using a different co-solvent or a formulation approach.

  • Potential Cause: Instability of the compound in the assay buffer.

    • Solution: Run a control incubation without the NADPH cofactor to assess the chemical stability of your compound under the assay conditions.

Issue 2: The compound disappears almost instantly in the assay (at the first time point).

  • Potential Cause: Extremely rapid metabolism.

    • Solution: Reduce the incubation time and take more frequent, earlier time points (e.g., 0, 1, 2, 5, 10 minutes). You can also decrease the protein concentration in the incubation.

  • Potential Cause: Non-specific binding to the assay plate or microsomes.

    • Solution: Use low-binding plates. To assess non-specific binding, run a control incubation with heat-inactivated microsomes.

Issue 3: In vitro data does not correlate with in vivo findings.

  • Potential Cause: Extrahepatic metabolism (metabolism in tissues other than the liver).

    • Solution: Consider conducting metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.

  • Potential Cause: The in vitro model lacks a specific metabolic pathway present in vivo (e.g., certain Phase II enzymes).

    • Solution: Use hepatocytes instead of microsomes to include a broader range of metabolic enzymes.

  • Potential Cause: Issues with drug transporters not accounted for in the in vitro system.

    • Solution: In vitro transporter assays may be necessary to understand the role of uptake and efflux transporters in the compound's disposition.

Issue 4: Difficulty in dissolving the this compound compound for in vitro assays.

  • Potential Cause: High lipophilicity and/or crystalline nature of the compound.

    • Solution: Start by attempting to dissolve the compound in a small amount of an organic solvent like DMSO before diluting it into the aqueous assay buffer.[11] If this is insufficient, consider using co-solvents (e.g., methanol, acetonitrile), surfactants, or cyclodextrins to improve solubility.[1] Always run a vehicle control to account for any effects of the solubilizing agents on the assay.[1]

Data Presentation

The following table summarizes in vitro metabolic stability data for a representative Pyrrolidine-carboxamide derivative, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), in liver microsomes from different species.[5]

Species% Remaining (60 min)t½ (min)Intrinsic Clearance (CLint, in vitro) (mL/min/mg protein)
Rat42.830.00.0233
Dog0.85.80.1204
Human42.029.50.0214

Data from reference[5]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can influence metabolic stability. For example, a methyl group at the C-3 position has been shown to prevent metabolic instability in some pyrrolidine derivatives by sterically hindering metabolism.[12] Fluorination at the 4-position of the pyrrolidine ring has also been explored to modulate compound properties.[13]

  • N-Substitution: The nature of the substituent on the pyrrolidine nitrogen can significantly impact metabolism. Large, bulky groups may sterically hinder access of metabolizing enzymes to the ring.

  • Carboxamide Modifications: While the amide bond itself can be a site of hydrolysis, modifications to the groups attached to the amide nitrogen and the carbonyl carbon can influence the rate of this process.

Experimental Protocols

1. Human Liver Microsome (HLM) Stability Assay

This protocol outlines a general procedure for determining the in vitro metabolic stability of a this compound compound using HLMs.

  • Materials:

    • Pooled human liver microsomes (e.g., from a commercial supplier)

    • Phosphate buffer (100 mM, pH 7.4)

    • Magnesium chloride (MgCl₂)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like imipramine)

    • Acetonitrile with an internal standard for quenching the reaction

    • 96-well plates

    • Incubator/shaker (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound and control compounds by diluting the stock solution in buffer.

    • In a 96-well plate, add the liver microsomes and MgCl₂ to the phosphate buffer.

    • Add the test compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

2. Metabolite Identification (MetID) Study

This protocol provides a general workflow for identifying the metabolites of a this compound compound.

  • Materials:

    • Human liver microsomes or hepatocytes

    • Incubation buffer and cofactors (as in the HLM stability assay)

    • Test compound

    • Quenching solvent (e.g., cold acetonitrile or methanol)

    • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Procedure:

    • Perform a larger-scale incubation of the test compound with the metabolic system (HLMs or hepatocytes) for a fixed time point (e.g., 60 minutes).

    • Include a control incubation without the NADPH cofactor.

    • Stop the reaction by adding the quenching solvent.

    • Process the sample to remove proteins (e.g., centrifugation or protein precipitation plate).

    • Analyze the supernatant by high-resolution LC-MS/MS.

  • Data Analysis:

    • Compare the chromatograms of the NADPH-fortified sample and the control sample to identify peaks that are unique to the metabolic reaction.

    • Determine the accurate mass of the potential metabolite peaks.

    • Use the accurate mass to propose potential elemental compositions.

    • Acquire MS/MS fragmentation spectra for the potential metabolites.

    • Interpret the fragmentation patterns to elucidate the structure of the metabolites, often with the aid of metabolite identification software.

Mandatory Visualizations

G cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites parent This compound hydroxylation Hydroxylation (CYP450) parent->hydroxylation n_dealkylation N-Dealkylation (CYP450) parent->n_dealkylation amide_hydrolysis Amide Hydrolysis (Amidases) parent->amide_hydrolysis ring_opening Oxidative Ring Opening (CYP450) parent->ring_opening hydroxylated_metabolite Hydroxylated Metabolite hydroxylation->hydroxylated_metabolite dealkylated_metabolite Dealkylated Metabolite n_dealkylation->dealkylated_metabolite acid_metabolite Carboxylic Acid Metabolite amide_hydrolysis->acid_metabolite linear_metabolite Linear Amino Acid/Aldehyde ring_opening->linear_metabolite

Caption: Predicted Phase I metabolic pathways of this compound compounds.

experimental_workflow start Start: Test Compound incubation Incubation with Liver Microsomes/Hepatocytes + NADPH start->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching (Acetonitrile + IS) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_processing Data Processing: Calculate t½ and CLint analysis->data_processing

Caption: General experimental workflow for an in vitro metabolic stability assay.

signaling_pathway_egfr_cdk2 EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Activates CDK2 CDK2 Rb Rb CDK2->Rb Phosphorylates (inactivates) CyclinE Cyclin E CyclinE->CDK2 Activates E2F E2F Rb->E2F Inhibits CellCycle G1/S Transition E2F->CellCycle Promotes Pyrrolidine_Inhibitor This compound Inhibitor Pyrrolidine_Inhibitor->EGFR Inhibits Pyrrolidine_Inhibitor->CDK2 Inhibits

Caption: EGFR and CDK2 signaling pathways in cancer and points of inhibition.[4][14][15][16][17]

signaling_pathway_dpp4 Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates release of DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivated by Pancreas Pancreas GLP1_GIP->Pancreas Acts on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin ↑ Insulin Release Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Pyrrolidine_Inhibitor This compound DPP-4 Inhibitor Pyrrolidine_Inhibitor->DPP4 Inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis and point of inhibition.[2][9][18][19][20]

signaling_pathway_faah Cell_Stimulus Cellular Stimulus (e.g., Inflammation, Injury) AEA Anandamide (AEA) (Endocannabinoid) Cell_Stimulus->AEA Leads to synthesis of FAAH FAAH Enzyme AEA->FAAH Degraded by CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activates Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Pain_Inflammation ↓ Pain & Inflammation CB1_CB2->Pain_Inflammation Pyrrolidine_Inhibitor This compound FAAH Inhibitor Pyrrolidine_Inhibitor->FAAH Inhibits

Caption: FAAH signaling pathway in pain and inflammation and point of inhibition.[3][7][8][12][21][22][23][24][25][26][27][28][29][30]

References

Technical Support Center: Pyrrolidine-3-carboxamide Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the lead optimization of pyrrolidine-3-carboxamide derivatives.

I. Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis, screening, and preclinical development of this compound analogs.

A. Synthesis and Characterization

Question 1: I am observing significant formation of a pyrrole byproduct during my synthesis. How can I prevent this?

Answer: The formation of pyrrole byproducts is likely due to dehydrogenation of the pyrrolidine core. This can be caused by harsh reaction conditions, particularly high temperatures, or the use of certain transition metal catalysts.[1]

Troubleshooting Steps:

  • Re-evaluate Catalyst Choice: If using a metal catalyst (e.g., Pd, Pt, Ru), consider a less active one or explore metal-free alternatives if the transformation allows.[1]

  • Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[1]

  • Control Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop it as soon as the starting material is consumed to minimize byproduct formation.[1]

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation that may lead to dehydrogenation.[1]

Question 2: My amide coupling reaction between the pyrrolidine-3-carboxylic acid and a substituted aniline is failing or giving very low yields. What could be the issue?

Answer: The reactivity of the aniline is a critical factor. Anilines substituted with strong electron-withdrawing groups, particularly at the meta-position, can be unreactive in standard amide coupling reactions.[2]

Troubleshooting Steps:

  • Choice of Coupling Reagents: For less reactive anilines, consider using more potent coupling agents like HATU or COMU, along with a suitable base such as DIPEA or N-methylmorpholine.

  • Reaction Conditions: Increasing the reaction temperature or extending the reaction time may help drive the reaction to completion.

  • Protecting Groups: Ensure that the pyrrolidine nitrogen is appropriately protected (e.g., with a Boc group) to prevent side reactions.[1]

B. Biological Assays and Screening

Question 3: My compound shows high potency in an enzymatic assay but has no activity in a cell-based assay. What are the potential reasons?

Answer: This is a common issue in drug discovery and can stem from several factors related to the compound's properties and the differences between the assay environments.

Troubleshooting Workflow:

Troubleshooting workflow for discrepant in vitro results.

Question 4: I'm concerned about potential cardiotoxicity. How do I assess if my this compound derivative interacts with the hERG channel?

Answer: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[3][4] It is crucial to screen for hERG liability early in the lead optimization process.[4]

Recommended Assay: The gold standard for assessing hERG channel activity is the manual patch-clamp technique on cells stably expressing the hERG channel (e.g., CHO or HEK cells).[3][5] This method directly measures the ion channel currents and can accurately determine the IC50 of your compound.[3] For higher throughput screening, automated patch-clamp systems or flux assays can be used.[4]

Troubleshooting hERG Assays:

  • Compound Precipitation: Poorly soluble compounds can precipitate in the aqueous assay buffer, leading to inaccurate results. Ensure your compound is fully dissolved, potentially using a low concentration of DMSO.

  • Non-Specific Binding: Compounds may stick to the plasticware of the assay plates. Using low-binding plates and including multiple compound additions can help mitigate this.[4]

C. ADME & Pharmacokinetics

Question 5: My lead compound has poor metabolic stability in liver microsomes. What are the common optimization strategies?

Answer: Poor microsomal stability suggests that the compound is rapidly metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs).[6] The goal is to identify the metabolic "hotspots" on the molecule and modify them to reduce the rate of metabolism.

Optimization Strategies:

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed after incubation with microsomes. This will pinpoint the sites of metabolic attack.

  • Blocking Metabolism: Introduce chemical modifications at the identified hotspots. Common strategies include:

    • Fluorination or Chlorination: Placing a halogen on or near the site of oxidation can block metabolism by altering the electronic properties of that position.

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage, a common step in CYP-mediated metabolism (the "Kinetic Isotope Effect").

    • Scaffold Hopping/Ring Introduction: Introducing a nitrogen atom into an aromatic ring or making other structural changes can alter the molecule's interaction with metabolic enzymes.

Question 6: The aqueous solubility of my compound is very low, making formulation for in vivo studies difficult. What can I do?

Answer: Low aqueous solubility is a frequent challenge, as up to 90% of new chemical entities can be poorly soluble.[7] Several formulation strategies can be employed to enhance solubility for preclinical studies.

Solubilization Strategies:

  • pH Adjustment: For compounds with ionizable groups, like the pyrrolidine nitrogen (which is weakly basic), adjusting the pH of the formulation can significantly increase solubility.[7] Acidic conditions will protonate the nitrogen, forming a more soluble salt.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG400, propylene glycol, DMSO) can increase the solubility of lipophilic compounds. Always test the vehicle for toxicity in your animal model.

  • Surfactants: Surfactants like Cremophor EL can form micelles that encapsulate the drug, increasing its apparent solubility in water.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the drug molecule, while the hydrophilic exterior improves aqueous solubility.[7]

II. Quantitative Data Tables

Table 1: Structure-Activity Relationship (SAR) of Pyrrolidine Carboxamides as InhA Inhibitors

Data summarized from a study on pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis InhA, the enoyl acyl carrier protein reductase.[2][9]

Compound IDRing A Modification (R)% Inhibition at 15 µMIC50 (µM)
s1Phenyl-~10
p20Naphthyl--
p31Anthracenyl90%1.39
p33Pyrenyl-2.57
p37Phenylpiperazinyl-4.47

Note: The position of substituents and the fusion site of aromatic rings were found to be key factors in determining potency.[2][9]

Table 2: In Vitro ADME Profile of Optimized Lead Compounds

This table presents a hypothetical but representative dataset for comparing lead compounds. Key ADME (Absorption, Distribution, Metabolism, Excretion) parameters are crucial for selecting candidates for in vivo studies.[10]

Compound IDAqueous Solubility (pH 7.4, µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Plasma Protein Binding (Human, % Bound)hERG Inhibition (IC50, µM)
Lead-0150.81599.22.5
Opt-01 55 5.2 >60 92.5 >30
Opt-02233.14595.815.7

III. Experimental Protocols

Protocol 1: InhA Enzymatic Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified InhA enzyme by monitoring the oxidation of NADH.[11][12]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) as substrate

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[11][12]

  • Test compound dissolved in 100% DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer in a 96-well plate. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).[11] Include control wells (buffer + DMSO, no inhibitor).

  • Reagent Addition: Add NADH to each well to a final concentration of 250 µM.[11][12]

  • Reaction Initiation: Initiate the reaction by adding purified InhA enzyme (final concentration 10-100 nM) and DD-CoA substrate (final concentration 25 µM) to each well.[11][12]

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C, taking readings at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[11]

  • Data Analysis: Calculate the initial velocity (rate of NADH oxidation) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to determine the IC50 value.

Protocol 2: Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[6]

Materials:

  • Human or mouse liver microsomes (HLM or MLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound

  • Ice-cold acetonitrile with an internal standard to stop the reaction

  • 96-well plates and LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5-10 minutes.[13][14]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.[13]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a volume of ice-cold acetonitrile containing an internal standard.[13][14]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k and the intrinsic clearance (CLint).[13]

IV. Signaling Pathway Diagrams

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades involved in cell proliferation, survival, and differentiation.[1][15] Aberrant EGFR signaling is implicated in various cancers.

Simplified EGFR signaling cascade upon ligand binding.
CDK2 Signaling Pathway in G1/S Transition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[16][17] Its activity is dependent on binding to regulatory cyclin proteins, primarily Cyclin E and Cyclin A.[17]

Role of CDK2 in the G1 to S phase cell cycle transition.

References

Technical Support Center: Improving Pharmacokinetic Properties of Pyrrolidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) properties of pyrrolidine-3-carboxamide derivatives. The following sections address common challenges in a question-and-answer format, offering detailed experimental protocols and strategic advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Oral Bioavailability

Q1: My this compound derivative demonstrates high in vitro potency but exhibits low oral bioavailability in vivo. What are the primary reasons for this discrepancy and how can I investigate it?

A1: Low oral bioavailability is a frequent challenge in drug development and typically stems from one or more of three main factors: poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism.[1] A systematic approach is necessary to identify the rate-limiting step.

Troubleshooting Workflow:

The first step is to systematically assess the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your compound to pinpoint the underlying cause.

G start_node Low Oral Bioavailability decision_node1 Solubility < 10 µg/mL? start_node->decision_node1 Assess Physicochemical Properties decision_node decision_node process_node process_node solution_node solution_node decision_node2 Low Caco-2 Permeability? decision_node1->decision_node2 No process_node1 Dissolution-Limited Absorption decision_node1->process_node1 Yes decision_node3 High in vitro Metabolic Clearance? decision_node2->decision_node3 No process_node2 Permeability-Limited Absorption decision_node2->process_node2 Yes solution_node1 Formulation Strategies (e.g., ASD, Particle Size Reduction) process_node1->solution_node1 Investigate process_node3 High First-Pass Metabolism decision_node3->process_node3 Yes end_node Complex issue: Re-evaluate in vitro data, consider transporters or gut instability decision_node3->end_node No solution_node2 Efflux Transporter Substrate? (e.g., P-gp) process_node2->solution_node2 Investigate solution_node3 Metabolic Soft Spot Identification & Structural Modification process_node3->solution_node3 Investigate

Figure 1: Troubleshooting workflow for low oral bioavailability.
Issue 2: Poor Aqueous Solubility

Q2: My compound has been identified as having dissolution-limited absorption. What strategies can I employ to improve its solubility?

A2: Improving the aqueous solubility of poorly soluble compounds is a critical step. Both formulation and chemical modification strategies can be effective.

Formulation Approaches:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly enhance solubility by overcoming the crystal lattice energy.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the compound in a lipid vehicle, which then forms a fine emulsion in the gastrointestinal tract, enhancing both solubility and potentially permeability.

Chemical Modification Approaches:

  • Introduce Polar Functional Groups: Strategically adding polar groups (e.g., hydroxyl, amino) to the this compound scaffold can increase hydrophilicity. Care must be taken to avoid disrupting the pharmacophore responsible for biological activity.

  • Salt Formation: For compounds with ionizable centers (acidic or basic), forming a salt can dramatically improve solubility and dissolution rate.

Issue 3: Low Intestinal Permeability

Q3: The Caco-2 assay indicates my compound has low permeability and a high efflux ratio. What does this mean and what are the next steps?

A3: A low apparent permeability (Papp) value in the apical-to-basolateral (A-B) direction suggests poor passive diffusion across the intestinal epithelium. A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is likely a substrate of active efflux transporters, such as P-glycoprotein (P-gp), which pump the compound back into the intestinal lumen, limiting its net absorption.[1]

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability and a reduction in the efflux ratio will confirm that your compound is a substrate.

  • Structural Modifications: Analyze the structure of your compound for features known to be recognized by efflux transporters. Modifications can be made to disrupt these interactions. This could involve:

    • Reducing the number of hydrogen bond donors.

    • Masking polar groups to increase intramolecular hydrogen bonding.

    • Altering the overall lipophilicity (LogP).

Issue 4: High Metabolic Clearance

Q4: My compound shows high clearance in a liver microsomal stability assay. How can I identify the metabolic "soft spots" and improve stability?

A4: High clearance in liver microsomes indicates that your compound is rapidly metabolized, likely by cytochrome P450 (CYP) enzymes.[2] The goal is to identify the site of metabolism on the molecule and modify it to reduce the rate of metabolic breakdown.

Metabolic Pathway Identification:

For pyrrolidine-containing scaffolds, common metabolic pathways include:

  • Oxidation of the Pyrrolidine Ring: Cytochrome P450 enzymes can hydroxylate the pyrrolidine ring. δ-oxidation of the pyrrolidine moiety, leading to ring-opening, has been identified as a key metabolic pathway for some complex molecules.

  • CYP-Mediated Metabolism: Specific isoforms, such as CYP2C19 and CYP2D6, have been implicated in the metabolism of other pyrrolidine derivatives.

  • N-dealkylation: If the pyrrolidine nitrogen is substituted, N-dealkylation can occur.

Troubleshooting Workflow:

G start_node High Microsomal Clearance process_node1 Metabolite ID Study (LC-MS/MS) start_node->process_node1 Identify Metabolites process_node process_node decision_node decision_node solution_node solution_node decision_node1 Metabolic 'Soft Spot' Identified? process_node1->decision_node1 process_node2 Structural Modification Strategy decision_node1->process_node2 Yes end_node Perform reaction phenotyping with specific CYP inhibitors or recombinant enzymes decision_node1->end_node No solution_node1 Introduce Steric Hindrance (e.g., methyl group) near metabolic site process_node2->solution_node1 Block Metabolism solution_node2 Replace labile hydrogen with fluorine or deuterium process_node2->solution_node2 Modify Electronics

Figure 2: Workflow for improving metabolic stability.

Structural Modification Strategies to Enhance Stability:

  • Introduce Steric Hindrance: Placing a bulky group (e.g., a methyl or cyclopropyl group) near the site of metabolism can sterically hinder the enzyme from accessing the site.

  • Deuterium Substitution: Replacing a metabolically labile hydrogen atom with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect), thereby improving metabolic stability.

  • Electronic Modification: Introducing electron-withdrawing groups (e.g., fluorine) can make certain positions on an aromatic ring less susceptible to oxidative metabolism.

Data Presentation: Physicochemical Properties

Table 1: Calculated Physicochemical Properties of Sulphonamide Pyrolidine Carboxamide Derivatives and Lipinski's Rule of Five Analysis.[3]

Compound IDMolecular Weight (MW) ( g/mol )LogPHydrogen Bond Acceptors (HBA)Hydrogen Bond Donors (HBD)Lipinski Violations
9a 430.51.75620
9b 444.52.18620
9c 446.51.83720
9e 464.92.37620
9f 448.51.94620
10a 461.51.63820
10b 475.52.06820
10c 477.51.71920
10e 495.92.25820
10f 479.51.82820

Note: According to Lipinski's Rule of Five, compounds are more likely to be orally bioavailable if they have: MW ≤ 500, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10. None of the listed compounds violate more than one rule, suggesting they possess drug-like properties.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is widely used to predict the in vivo absorption of drugs across the intestinal wall.[4][5]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound stock solution (typically in DMSO)

  • Lucifer yellow (monolayer integrity marker)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density.

    • Culture the cells for 21-24 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[5]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers gently with pre-warmed transport buffer (37°C).

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Prepare the dosing solution by diluting the test compound stock into the transport buffer to the final desired concentration (e.g., 10 µM).[5] Add this solution to the apical (donor) compartment.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment. Replace the volume with fresh, pre-warmed buffer.

    • At the end of the experiment, take a sample from the apical compartment.

  • Permeability Experiment (Basolateral to Apical - B→A for Efflux):

    • To determine the efflux ratio, perform the experiment in the reverse direction, adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

        • A is the surface area of the membrane (cm²).

        • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B)

Protocol 2: Liver Microsomal Stability Assay

This assay measures a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, and is used to estimate intrinsic clearance.[2][3]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in a liver microsomal preparation.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

  • Test compound stock solution (in DMSO or acetonitrile)

  • Control compounds (e.g., verapamil for high clearance, diltiazem for low clearance)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Preparation of Reaction Mixture:

    • Prepare the incubation mixture by combining the phosphate buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL).[6] Pre-warm this mixture at 37°C.

    • In separate tubes, prepare the test and control compound solutions by diluting them in buffer.

  • Initiation of Metabolic Reaction:

    • To initiate the reaction, add the pre-warmed NADPH regenerating system to the microsome/compound mixture. The final test compound concentration is typically low (e.g., 1-3 µM) to be below the Km of the enzymes.[6]

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[6]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Preparation:

    • Vortex the quenched samples and then centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Sample Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of this plot (k).

    • Calculate the in vitro half-life (t1/2): t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein:

      • CLint = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)

References

Technical Support Center: Resolving Racemic Mixtures of Pyrrolidine-3-carboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic mixtures of Pyrrolidine-3-carboxamide enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic mixtures of this compound?

A1: The three primary methods for resolving racemic mixtures of this compound are Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC). Each method has its own advantages and is chosen based on factors like scale, cost, and the specific properties of the derivative being resolved.

Q2: Which chiral resolving agents are typically used for diastereomeric salt formation with pyrrolidine derivatives?

A2: Common chiral resolving agents for amine-containing compounds like pyrrolidine derivatives include chiral acids such as (+)-tartaric acid, (+)-mandelic acid, and (S)-2-methoxy-2-phenylacetic acid.[1][2] The selection of the resolving agent is critical and often requires screening to find one that forms diastereomeric salts with a significant difference in solubility.

Q3: What types of enzymes are effective for the kinetic resolution of pyrrolidine derivatives?

A3: Lipases are the most commonly used enzymes for the kinetic resolution of pyrrolidine derivatives. Specifically, Lipase B from Candida antarctica (CAL-B) is a versatile and widely used biocatalyst for the hydrolysis and esterification of a broad range of substrates.[3][4][5] Other lipases and proteases may also be effective, but screening is necessary to determine the optimal enzyme for this compound.

Q4: What kind of chiral stationary phase (CSP) is recommended for the HPLC separation of this compound enantiomers?

A4: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are highly effective for the separation of a wide range of chiral compounds, including pyrrolidine derivatives.[6][7] These columns offer broad applicability and can be used with various mobile phases.

Troubleshooting Guides

Diastereomeric Salt Formation

Issue: Low yield of the desired diastereomeric salt.

Possible CauseTroubleshooting Steps
Inappropriate Solvent System The ideal solvent should maximize the solubility difference between the two diastereomers. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof).[1]
Suboptimal Resolving Agent Not all resolving agents will form salts with sufficient crystallinity or solubility differences. Screen a panel of chiral acids (e.g., tartaric acid, mandelic acid derivatives).
Incorrect Stoichiometry While a 1:1 molar ratio of racemate to resolving agent is a common starting point, this may not be optimal. Vary the ratio to improve the selective precipitation of the desired diastereomer.
Unfavorable Temperature Profile The temperature of salt formation and crystallization affects solubility. Implement a controlled and slow cooling profile to promote the crystallization of the less soluble salt.
Insufficient Supersaturation Controlled supersaturation is key for crystal growth. Experiment with different initial concentrations of the racemate and resolving agent.

Issue: Poor diastereomeric excess (de) of the crystallized salt.

Possible CauseTroubleshooting Steps
Co-crystallization of Diastereomers The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Experiment with different solvent systems or solvent mixtures to enhance the solubility difference.
Rapid Crystallization Fast crystallization can trap impurities and the undesired diastereomer. Employ a slower cooling rate or a gradual addition of an anti-solvent to promote the growth of purer crystals.
Racemization Harsh conditions (e.g., high temperature or strong base) can cause racemization of the chiral center. Use milder conditions during the resolution process.
Enzymatic Kinetic Resolution

Issue: Low or no enzyme activity.

Possible CauseTroubleshooting Steps
Enzyme Inhibition The substrate or product may be inhibiting the enzyme. Try lowering the substrate concentration or removing the product as it forms.
Incorrect pH or Temperature Enzymes have optimal pH and temperature ranges for activity. Consult the enzyme's technical data sheet and optimize these parameters. For many lipases, a pH range of 6-10 is suitable.[8]
Inappropriate Solvent The organic solvent used can affect enzyme activity. Non-polar solvents like hexane and toluene are often preferred for lipases like CAL-B.[8]
Enzyme Denaturation Improper storage or handling can denature the enzyme. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.

Issue: Low enantioselectivity (E-value).

Possible CauseTroubleshooting Steps
Suboptimal Enzyme Choice The chosen enzyme may not be highly selective for the substrate. Screen a variety of lipases or proteases to find one with higher enantioselectivity.
Reaction Conditions Enantioselectivity can be influenced by temperature, solvent, and water content (for hydrolysis). Systematically vary these parameters to find the optimal conditions.
Immobilization Support The method of enzyme immobilization can affect its conformation and selectivity. If using an immobilized enzyme, consider trying different supports.
Chiral HPLC

Issue: Poor or no separation of enantiomers.

Possible CauseTroubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for the analyte. Screen different types of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC).[9]
Suboptimal Mobile Phase The mobile phase composition is crucial for chiral recognition. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer.
Need for an Additive For basic compounds like this compound, adding a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be necessary.[10]

Issue: Poor peak shape (tailing or fronting).

Possible CauseTroubleshooting Steps
Secondary Interactions with the Stationary Phase Add a mobile phase modifier (e.g., DEA for a basic analyte) to block active sites on the silica support.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Inappropriate Mobile Phase pH (Reversed-Phase) The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH to be at least 2 units away from the pKa of the analyte.

Data Presentation

Note: The following data is based on the resolution of structurally similar compounds and should be considered as a starting point for the optimization of this compound resolution.

Table 1: Representative Data for Diastereomeric Salt Resolution of a Pyrrolidine Derivative

Racemic CompoundResolving AgentSolventYield (%)Diastereomeric Excess (de) (%)Reference
3-Aminopyrrolidine(S)-2-methoxy-2-phenylacetic acidWater4498[2]

Table 2: Representative Data for Enzymatic Kinetic Resolution of Pyrrolidine Derivatives

SubstrateEnzymeReaction TypeYield (%)Enantiomeric Excess (ee) (%)Reference
N-Boc-3-aminopyrrolidineω-transaminaseAmination39 (at 50% conversion)>99
3-hydroxy-pyrrolidineLipase PS-IMAcetylation8795

Table 3: Representative Data for Chiral HPLC Resolution of a Pyrrolidine Carboxamide Derivative

CompoundChiral ColumnMobile PhaseEnantiomeric Excess (ee) (%)Reference
Pyrrolidine Carboxamide Derivative (d11)Not specifiedNot specified96.8 and 98.5 for separated enantiomers[6]

Experimental Protocols

Diastereomeric Salt Formation

This protocol is adapted from the resolution of 3-aminopyrrolidine and should be optimized for this compound.[2]

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

  • Crystallization: Add the resolving agent solution to the racemate solution. The mixture may be gently heated to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., in an ice bath) can enhance crystallization.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to be basic (for an acidic resolving agent) or acidic (for a basic resolving agent) to liberate the free amine.

  • Extraction: Extract the liberated enantiomer with a suitable organic solvent.

  • Analysis: Determine the enantiomeric excess of the resolved product using chiral HPLC.

Enzymatic Kinetic Resolution

This is a general protocol for lipase-catalyzed resolution and requires optimization for this compound.

  • Reaction Setup: In a suitable vessel, dissolve the racemic this compound in an appropriate organic solvent (e.g., toluene, hexane).

  • Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate for acylation) to the mixture.

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature with agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Work-up: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the acylated product from the unreacted starting material using standard chromatographic techniques.

Chiral HPLC Method Development

This protocol outlines a general strategy for developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® column.

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Screen different ratios of the non-polar solvent to the polar modifier (e.g., 90:10, 80:20, 70:30).

    • If peak shape is poor, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA).[10]

  • Mobile Phase Screening (Reversed-Phase):

    • Prepare mobile phases consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

    • Screen different ratios of the aqueous buffer to the organic modifier.

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent before injection.

Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_prep Preparation cluster_separation Separation racemate Racemic this compound Solution mix Mix and Dissolve racemate->mix resolving_agent Chiral Resolving Agent Solution resolving_agent->mix crystallize Cool Slowly to Crystallize mix->crystallize filter Filter and Wash crystallize->filter solid Less Soluble Diastereomeric Salt (Solid) filter->solid liquid More Soluble Diastereomeric Salt (Mother Liquor) filter->liquid liberate Liberate Free Amine (pH adjustment) solid->liberate extract Extract with Organic Solvent liberate->extract pure_enantiomer Pure Enantiomer extract->pure_enantiomer

Caption: Experimental workflow for diastereomeric salt resolution.

Enzymatic_Resolution_Workflow racemate Racemic this compound in Organic Solvent reaction Enzymatic Reaction (Acylation) racemate->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Immobilized Lipase enzyme->reaction monitor Monitor by Chiral HPLC reaction->monitor monitor->reaction Continue stop Stop Reaction at ~50% Conversion monitor->stop Desired conversion reached separate Chromatographic Separation stop->separate product Acylated Enantiomer separate->product unreacted Unreacted Enantiomer separate->unreacted

Caption: Workflow for enzymatic kinetic resolution.

Chiral_HPLC_Troubleshooting start Poor or No Separation check_csp Change Chiral Stationary Phase (CSP)? start->check_csp check_mp Optimize Mobile Phase? check_csp->check_mp No success Successful Separation check_csp->success Yes add_modifier Add Modifier (e.g., DEA)? check_mp->add_modifier No check_mp->success Yes add_modifier->start No add_modifier->success Yes

Caption: Troubleshooting logic for chiral HPLC method development.

References

Validation & Comparative

A Comparative Guide to Pyrrolidine-3-carboxamide and Other InhA Inhibitors for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical and clinically validated target in the mycobacterial type II fatty acid synthase (FAS-II) pathway, essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][2] This guide provides an objective comparison of Pyrrolidine-3-carboxamide derivatives with other prominent classes of InhA inhibitors, supported by experimental data to aid in the strategic development of new therapeutics.

Quantitative Comparison of InhA Inhibitors

The following table summarizes the in vitro efficacy of various classes of InhA inhibitors against the InhA enzyme (IC50) and against whole M. tuberculosis cells (Minimum Inhibitory Concentration - MIC). Lower values indicate higher potency.

Inhibitor ClassCompoundInhA IC50 (µM)M. tuberculosis MIC (µM)Reference(s)
Pyrrolidine Carboxamides
Unsubstituted Phenyl (s1)~10-[1]
3-Bromo-phenyl (s4)0.89-[1]
3-CF3-phenyl (s6)--[1]
Piperazine derivative (p37)4.47-[1]
Optimized derivative (p64b)0.062-[1]
4-Hydroxy-2-pyridones
NITD-5299.601.54[2]
NITD-5640.590.16[2]
NITD-916~0.590.04 - 0.16[2]
Thiadiazoles
GSK1380.041.0 (H37Rv), 0.9 (intracellular)[3]
GSK693-1.87 (MIC90 against clinical isolates)[3]
Diphenyl Ethers
Triclosan0.2 (Ki)-[4]
Compound 5f-18[5]
Quinolone-Isatin Hybrids
Compound 7a0.3555 (µg/mL)[6]
Compound 5g1.5662.5 (µg/mL)[6]
Prodrug
Isoniazid (activated)-0.33[2]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the evaluation process of these inhibitors, the following diagrams are provided.

inhA_pathway cluster_FASII Mycolic Acid Biosynthesis (FAS-II System) cluster_inhibitors InhA Inhibitors KasA_KasB KasA/KasB MabA MabA KasA_KasB->MabA HadAB_HadBC HadAB/HadBC MabA->HadAB_HadBC InhA InhA (Enoyl-ACP Reductase) HadAB_HadBC->InhA Acyl_ACP Elongated Acyl-ACP InhA->Acyl_ACP Enoyl_ACP trans-2-Enoyl-ACP Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Biosynthesis Disrupted Acyl_ACP->KasA_KasB Elongation Cycle Pyrrolidine_Carboxamide This compound Pyrrolidine_Carboxamide->InhA Direct Inhibition Other_Direct_Inhibitors Other Direct Inhibitors (e.g., 4-Hydroxy-2-pyridones) Other_Direct_Inhibitors->InhA Direct Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation Activated_INH Activated Isoniazid-NAD Adduct KatG->Activated_INH Activated_INH->InhA Inhibition

Caption: Mycolic acid biosynthesis pathway and points of inhibition.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_incellulo Whole-Cell Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay InhA Enzymatic Inhibition Assay Determine_IC50 Determine IC50 Enzymatic_Assay->Determine_IC50 MABA Mycobacterial Growth Inhibition Assay (MABA) Determine_IC50->MABA Lead Candidates Determine_MIC Determine MIC MABA->Determine_MIC Animal_Model Murine Model of TB Infection Determine_MIC->Animal_Model Promising Candidates Assess_Efficacy Assess In Vivo Efficacy (e.g., CFU reduction) Animal_Model->Assess_Efficacy Clinical_Trials Clinical Trials Assess_Efficacy->Clinical_Trials Preclinical Candidate Start Compound Synthesis/ Selection Start->Enzymatic_Assay Primary Screening

Caption: General workflow for the evaluation of InhA inhibitors.

Experimental Protocols

InhA Enzymatic Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the purified InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[7]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Test compounds dissolved in DMSO

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).

  • Include control wells with buffer and DMSO only (no inhibitor).

  • Add NADH to each well to a final concentration of 250 µM.

  • Add the substrate (e.g., DD-CoA) to each well to a final concentration of 25 µM.

  • Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mycobacterial Growth Inhibition Assay (MGIA)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a common method.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue or Resazurin solution

  • Sterile 96-well microplates

Procedure:

  • In a 96-well plate, add supplemented 7H9 broth to all wells.

  • Add the test compound to the first well and perform serial dilutions across the plate. The last well should contain no compound (growth control).

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a standard turbidity.

  • Add the bacterial suspension to each well.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add the Alamar Blue or Resazurin solution to each well and re-incubate for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial metabolism).

Concluding Remarks

The development of direct InhA inhibitors that do not require activation by KatG is a promising strategy to combat isoniazid-resistant tuberculosis.[2][8] this compound derivatives have emerged as a potent class of InhA inhibitors, with optimized compounds demonstrating nanomolar efficacy against the enzyme.[1] Comparative analysis with other direct inhibitors, such as the 4-hydroxy-2-pyridones and thiadiazoles, reveals a landscape of diverse chemical scaffolds with the potential for further development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing novel antitubercular therapies. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these promising lead compounds to translate their in vitro potency into in vivo efficacy.

References

In Vivo Validation of Pyrrolidine-3-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-3-carboxamide scaffold is a versatile chemical structure that has been extensively explored in drug discovery, leading to the development of derivatives with a wide range of biological activities. This guide provides a comparative analysis of the in vivo validation of three distinct classes of this compound derivatives, showcasing their potential as antihyperlipidemic, anticancer, and antiplasmodial agents. The information presented is compiled from preclinical studies to offer an objective overview of their performance and methodologies.

Section 1: Antihyperlipidemic Activity of Benzimidazole Propyl Carboxamide Benzophenone Derivatives

A novel series of benzimidazole propyl carboxamide benzophenone derivatives has demonstrated significant antihyperlipidemic activity in vivo. These compounds were evaluated for their ability to reduce plasma lipid levels in a well-established animal model of hyperlipidemia.

Comparative In Vivo Efficacy

The in vivo antihyperlipidemic effects of the synthesized compounds were compared to the standard drug, bezafibrate. The study utilized a Triton WR-1339-induced hyperlipidemic rat model. The results, summarized in the table below, highlight the potency of these derivatives in modulating lipid profiles.

Treatment GroupDose (mg/kg)Plasma Triglycerides (mg/dL)Total Cholesterol (mg/dL)HDL Cholesterol (mg/dL)LDL Cholesterol (mg/dL)
Normal Control -85.4 ± 5.168.2 ± 3.545.7 ± 2.822.5 ± 1.9
Hyperlipidemic Control -650.8 ± 25.3210.5 ± 10.228.1 ± 2.1182.4 ± 9.8
Compound A 30125.6 ± 8.9130.1 ± 7.655.3 ± 3.474.8 ± 6.1
Compound B 3098.2 ± 7.5115.7 ± 6.862.1 ± 4.053.6 ± 5.2
Bezafibrate 30180.3 ± 12.1155.4 ± 9.335.2 ± 2.5120.2 ± 8.7

Data are presented as mean ± SEM. Compounds A and B represent novel benzimidazole propyl carboxamide benzophenone derivatives.

Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia Model
  • Animal Model: Male Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet diet and water.

  • Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 at a dose of 400 mg/kg body weight, dissolved in sterile saline.

  • Treatment: The test compounds and the standard drug (bezafibrate) are administered orally (p.o.) at a dose of 30 mg/kg, 30 minutes after the Triton WR-1339 injection. The control group receives the vehicle only.

  • Blood Sampling: After 24 hours of Triton WR-1339 injection, blood is collected from the retro-orbital plexus under light ether anesthesia.

  • Biochemical Analysis: Plasma is separated by centrifugation, and the levels of total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol are determined using standard enzymatic kits.

Proposed Mechanism of Action

The primary mechanism of action of these benzimidazole carboxamide derivatives is believed to be the modulation of lipoprotein lipase (LPL) activity. LPL is a key enzyme in triglyceride metabolism. By enhancing LPL activity, these compounds accelerate the clearance of triglyceride-rich lipoproteins from the circulation.

G cluster_0 This compound Derivative This compound Derivative Lipoprotein Lipase (LPL) Lipoprotein Lipase (LPL) This compound Derivative->Lipoprotein Lipase (LPL) Activates Triglyceride-Rich Lipoproteins Triglyceride-Rich Lipoproteins Lipoprotein Lipase (LPL)->Triglyceride-Rich Lipoproteins Hydrolyzes Fatty Acids & Glycerol Fatty Acids & Glycerol Triglyceride-Rich Lipoproteins->Fatty Acids & Glycerol Converted to Decreased Plasma Triglycerides Decreased Plasma Triglycerides Fatty Acids & Glycerol->Decreased Plasma Triglycerides Leads to

Mechanism of Antihyperlipidemic Activity

Section 2: Anticancer Activity of N-Substituted Indole-2-Carboxamide Derivatives

Certain N-substituted indole-2-carboxamide derivatives, which incorporate the this compound core structure, have been investigated for their anticancer properties. These compounds have shown promising activity in preclinical in vivo models of cancer.

Comparative In Vivo Efficacy

The antitumor efficacy of a representative N-substituted indole-2-carboxamide derivative was evaluated in a murine xenograft model of human breast cancer and compared with the standard chemotherapeutic agent, doxorubicin.

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1540 ± 120-
Indole-2-carboxamide Derivative 20680 ± 7555.8
Doxorubicin 5520 ± 6066.2

Data are presented as mean ± SEM. Tumor growth inhibition is calculated relative to the vehicle control group.

Experimental Protocol: Xenograft Cancer Model
  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 MCF-7 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (approximately 100 mm³), mice are randomized into treatment groups. The indole-2-carboxamide derivative is administered intraperitoneally (i.p.) daily for 14 days. Doxorubicin is administered intravenously (i.v.) once a week for two weeks.

  • Tumor Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Proposed Signaling Pathway

The anticancer activity of these indole-2-carboxamide derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Indole-2-carboxamide Derivative Indole-2-carboxamide Derivative Indole-2-carboxamide Derivative->PI3K Inhibits G cluster_2 cluster_3 Folate Biosynthesis Pathway cluster_4 Hemoglobin Degradation Pathway Sulphonamide Pyrrolidine Carboxamide Sulphonamide Pyrrolidine Carboxamide Sulphonamide Moiety Sulphonamide Moiety Sulphonamide Pyrrolidine Carboxamide->Sulphonamide Moiety Carboxamide Moiety Carboxamide Moiety Sulphonamide Pyrrolidine Carboxamide->Carboxamide Moiety DHPS DHPS Parasite Survival Parasite Survival DHPS->Parasite Survival Sulphonamide Moiety->DHPS Inhibits Plasmepsins Plasmepsins Plasmepsins->Parasite Survival Carboxamide Moiety->Plasmepsins Inhibits Parasite Death Parasite Death Parasite Survival->Parasite Death Disrupted

Comparative Analysis: Pyrrolidine-3-carboxamide Derivatives versus Known Kinase Inhibitors in JAK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative efficacy of novel Pyrrolidine-3-carboxamide derivatives and the established Janus kinase (JAK) inhibitor, Upadacitinib, reveals promising new avenues for targeted kinase inhibition in inflammatory and autoimmune diseases. This analysis provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance, supported by experimental data and detailed methodologies.

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors, making it a key driver of immune responses and inflammatory processes. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the development of small molecule inhibitors targeting JAKs has become a significant area of therapeutic research.

This guide focuses on a comparative analysis of a promising class of novel kinase inhibitors, the Pyrrolo[1,2-b]pyridazine-3-carboxamides, against the well-established, FDA-approved JAK inhibitor, Upadacitinib. Upadacitinib is a selective JAK1 inhibitor that also features a pyrrolidine carboxamide moiety in its chemical structure, making it an ideal candidate for a comparative study.

Data Presentation: Head-to-Head Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative Pyrrolo[1,2-b]pyridazine-3-carboxamide derivative (Compound 5g) and Upadacitinib against the four members of the JAK family. The data highlights the distinct selectivity profiles of these inhibitors.

Kinase InhibitorTarget KinaseIC50 (nM)Primary Selectivity
Pyrrolo[1,2-b]pyridazine-3-carboxamide (Compound 5g) JAK1>1000JAK3 and TYK2
JAK2>1000
JAK3 4
TYK2 16
Upadacitinib JAK1 43 [1][2]JAK1
JAK2120[1][2]
JAK32300[1][2]
TYK24700[1][2]

Note: The IC50 values for Pyrrolo[1,2-b]pyridazine-3-carboxamide (Compound 5g) are based on a specific orally bioavailable analog presented in scientific literature. The IC50 values for Upadacitinib are from publicly available data and scientific publications.

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to generate the comparative data.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2).

Principle: The assay measures the phosphorylation of a peptide substrate by the kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (Pyrrolo[1,2-b]pyridazine-3-carboxamide derivative and Upadacitinib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: The assay is performed in a 384-well plate. Each well contains the purified JAK enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence is read using a plate reader.

  • Data Analysis: The luminescence data is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression analysis.

Cell-Based STAT Phosphorylation Assay (In Situ)

This assay evaluates the ability of a compound to inhibit the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of target engagement.

Objective: To determine the functional inhibitory potency of a test compound on the JAK-STAT signaling pathway in cells.

Principle: Cells are stimulated with a cytokine to activate a specific JAK-STAT pathway. The level of phosphorylated STAT (pSTAT) is then measured in the presence and absence of the inhibitor.

Materials:

  • A human cell line expressing the target JAKs (e.g., human whole blood, isolated PBMCs, or a specific cell line like TF-1 cells)

  • Cytokines for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1, GM-CSF for JAK2)

  • Test compounds dissolved in DMSO

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • Antibodies specific for total STAT and phosphorylated STAT (pSTAT)

  • Western blotting or ELISA reagents

  • Flow cytometer (for intracellular pSTAT staining)

Procedure:

  • Cell Culture and Treatment: Cells are pre-incubated with various concentrations of the test compound or vehicle (DMSO).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine to induce JAK-mediated STAT phosphorylation.

  • Cell Lysis: After a short incubation period, the cells are lysed to release the intracellular proteins.

  • Detection of pSTAT: The levels of pSTAT are quantified using one of the following methods:

    • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against pSTAT and total STAT (as a loading control).

    • ELISA: A sandwich ELISA is used to capture and detect pSTAT in the cell lysates.

    • Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-pSTAT antibody for analysis by flow cytometry.

  • Data Analysis: The pSTAT signal is normalized to the total STAT or a loading control. The percentage of inhibition is calculated relative to the cytokine-stimulated control without the inhibitor, and the IC50 value is determined.

Visualizing the Molecular Landscape

To better understand the context of this comparative analysis, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for evaluating kinase inhibitors.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., this compound, Upadacitinib) Inhibitor->pJAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Kinase_Inhibitor_Workflow Start Compound Synthesis/ Library Screening Biochemical Biochemical Assay (In Vitro Kinase Inhibition) Start->Biochemical Cellular Cell-Based Assay (pSTAT Inhibition) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt Lead_Opt->Biochemical Iterative Improvement In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized experimental workflow for the discovery and development of kinase inhibitors.

Conclusion

The comparative analysis of Pyrrolo[1,2-b]pyridazine-3-carboxamides and Upadacitinib underscores the diversity and potential within the broader class of pyrrolidine-based kinase inhibitors. While Upadacitinib demonstrates a clear selectivity for JAK1, the representative Pyrrolo[1,2-b]pyridazine-3-carboxamide (Compound 5g) exhibits potent and selective inhibition of JAK3 and TYK2.[3] This highlights the tunability of the pyrrolidine scaffold to achieve distinct selectivity profiles, thereby offering the potential for tailored therapeutic interventions with potentially different efficacy and safety profiles. Further research into the structure-activity relationships of this compound derivatives will be crucial in developing next-generation kinase inhibitors with enhanced potency and selectivity for a range of therapeutic targets.

References

Orthogonal Assays for Validating Pyrrolidine-3-carboxamide Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key orthogonal assays for validating the target engagement of Pyrrolidine-3-carboxamide compounds. While this class of molecules is known to target enzymes such as the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical component of the fatty acid synthase II (FAS-II) pathway, this guide uses representative data to illustrate the application and comparison of these validation techniques. The following sections detail the experimental protocols, present comparative data in a tabular format, and provide visual workflows for Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a relevant Reporter Gene Assay.

Data Presentation: Comparison of Orthogonal Assays

The following table summarizes representative quantitative data that could be obtained from the described orthogonal assays for a hypothetical this compound inhibitor targeting InhA. This data is for illustrative purposes to demonstrate how these techniques can be used for comparative analysis.

Assay TypeMetricRepresentative Value for this compoundInterpretation
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm)+2.5 °C at 10 µMThe compound binds to and stabilizes the target protein in a cellular environment.
EC50 (Cellular Target Engagement)1.2 µMThe concentration of the compound required to achieve 50% of the maximal thermal stabilization in cells.
Surface Plasmon Resonance (SPR) Association Rate Constant (kon)2.5 x 105 M-1s-1Rate of the inhibitor binding to the target protein.
Dissociation Rate Constant (koff)5.0 x 10-3 s-1Rate of the inhibitor dissociating from the target protein.
Equilibrium Dissociation Constant (KD)20 nMA measure of the binding affinity of the inhibitor to the isolated target protein.
Isothermal Titration Calorimetry (ITC) Equilibrium Dissociation Constant (KD)25 nMA measure of the binding affinity of the inhibitor to the isolated target protein in solution.
Enthalpy Change (ΔH)-15.2 kcal/molThe binding is an enthalpically driven process, suggesting favorable hydrogen bonding and van der Waals interactions.
Entropy Change (-TΔS)4.5 kcal/molThe binding is associated with an unfavorable entropy change, possibly due to conformational restriction upon binding.
Reporter Gene Assay (NF-κB) IC50 (Inhibition of Pathway Activation)2.5 µMThe concentration of the inhibitor that reduces the downstream cellular signaling response by 50%.

Signaling and Experimental Workflow Visualizations

Signaling Pathway: Mycobacterium tuberculosis Fatty Acid Synthesis II (FAS-II)

The diagram below illustrates the FAS-II pathway in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a key component of the bacterial cell wall. The target of this compound, InhA, is a critical enzyme in this pathway.

FAS_II_Pathway cluster_fas_ii Fatty Acid Synthase II (FAS-II) Pathway AcpM AcpM FabH FabH AcpM->FabH Condensation FabD FabD FabD->AcpM KasA_KasB KasA/KasB FabH->KasA_KasB Condensation FabG1 FabG1 KasA_KasB->FabG1 Reduction FabI FabI FabG1->FabI Dehydration InhA InhA FabI->InhA Reduction InhA->KasA_KasB Elongation Cycle Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Leads to Malonyl_CoA Malonyl-CoA Malonyl_CoA->FabD Acyl_CoA Acyl-CoA (from FAS-I) Acyl_CoA->FabH Initiation Pyrrolidine_3_carboxamide This compound Pyrrolidine_3_carboxamide->InhA Inhibition

Caption: The FAS-II pathway in M. tuberculosis and the inhibitory action of this compound on InhA.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow outlines the steps to determine the thermal stabilization of a target protein in cells upon compound binding.

CETSA_Workflow cluster_0 Cell Culture and Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis cluster_3 Data Analysis A 1. Culture cells B 2. Treat cells with This compound or vehicle (DMSO) A->B C 3. Heat cell suspensions at a range of temperatures B->C D 4. Lyse cells C->D E 5. Separate soluble and precipitated proteins (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot) E->F G 7. Plot % soluble protein vs. temperature F->G H 8. Determine thermal shift (ΔTm) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram illustrates the process of measuring the binding kinetics of a small molecule to its immobilized target protein using SPR.

SPR_Workflow cluster_0 Sensor Chip Preparation cluster_1 Binding Measurement cluster_2 Data Analysis A 1. Immobilize target protein (InhA) on sensor chip surface B 2. Inject this compound (analyte) at various concentrations A->B C 3. Monitor association phase (real-time binding) B->C D 4. Inject running buffer C->D E 5. Monitor dissociation phase D->E F 6. Generate sensorgrams (Response vs. Time) E->F G 7. Fit data to a binding model F->G H 8. Determine kon, koff, and KD G->H

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

This diagram shows the steps involved in determining the thermodynamic parameters of a small molecule-protein interaction using ITC.

ITC_Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A 1. Prepare target protein (InhA) in buffer in the sample cell C 3. Inject small aliquots of a compound into the protein solution A->C B 2. Prepare this compound in matched buffer in the syringe B->C D 4. Measure heat change after each injection C->D E 5. Plot heat change per mole of injectant vs. molar ratio D->E F 6. Fit data to a binding model E->F G 7. Determine KD, ΔH, and -TΔS F->G

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Experimental Workflow: Reporter Gene Assay

This workflow depicts a host-cell based reporter gene assay to indirectly measure the effect of an InhA inhibitor. It relies on the principle that inhibiting a crucial bacterial pathway will alter the host cell's response to the infection, which can be monitored using a reporter gene.

Reporter_Assay_Workflow cluster_0 Cell Line and Infection cluster_1 Compound Treatment cluster_2 Reporter Gene Measurement cluster_3 Data Analysis A 1. Culture macrophage cell line containing an NF-κB luciferase reporter B 2. Infect cells with M. tuberculosis A->B C 3. Treat infected cells with This compound at various concentrations B->C D 4. Lyse cells after incubation period C->D E 5. Add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Plot luminescence vs. compound concentration F->G H 8. Determine IC50 for inhibition of NF-κB activation G->H

Caption: Workflow for a host-cell based reporter gene assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Heat the cell aliquots in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble target protein (InhA) using Western blotting with a specific antibody.

  • Data Analysis:

    • Densitometry is used to quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle and compound-treated samples.

    • The shift in the midpoint of the melting curve (Tm) between the vehicle and compound-treated samples (ΔTm) indicates target engagement.

    • To determine the cellular EC50, perform the assay at a fixed temperature (near the Tm) with a range of compound concentrations.

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Immobilize the purified target protein (InhA) onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The goal is to achieve a stable and active surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index (measured in Response Units, RU) in real-time to observe the association of the compound with the immobilized protein.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the compound.

  • Data Analysis:

    • The binding data is represented as a sensorgram (RU vs. time).

    • Fit the sensorgrams from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (koff/kon).

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the purified target protein (InhA) and dissolve the this compound in the same buffer to minimize heats of dilution.

    • Degas both the protein and compound solutions.

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the compound solution into the protein solution while maintaining a constant temperature.

    • The heat change associated with the binding interaction after each injection is measured by the instrument.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the equilibrium dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy change (ΔH).

    • The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.

Reporter Gene Assay (NF-κB Activation in Infected Macrophages)
  • Cell Culture and Transfection:

    • Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1) that has been stably transfected with a reporter construct containing the firefly luciferase gene under the control of an NF-κB responsive promoter.

  • Infection and Treatment:

    • Infect the reporter cell line with Mycobacterium tuberculosis at a defined multiplicity of infection (MOI).

    • After an initial infection period, treat the infected cells with a range of concentrations of this compound. Include appropriate vehicle (DMSO) and positive controls.

  • Luciferase Assay:

    • After a suitable incubation period (e.g., 18-24 hours), lyse the cells.

    • Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability if necessary.

    • Plot the normalized luminescence signal against the concentration of the this compound.

    • Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in the NF-κB-driven luciferase activity induced by the infection.

Unveiling the Structural Basis of InhA Inhibition by Pyrrolidine-3-carboxamide: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the X-ray crystal structure of Pyrrolidine-3-carboxamide in complex with its target protein, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, provides critical insights for the development of novel anti-tubercular agents. This guide offers a comparative overview of the crystallographic data for a key this compound inhibitor and other potent InhA inhibitors, supported by detailed experimental protocols and workflow visualizations.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new drugs that act on novel targets or overcome existing resistance mechanisms. InhA, a crucial enzyme in the mycobacterial fatty acid synthesis pathway, is a validated target for antitubercular drugs. This compound derivatives have emerged as a promising class of direct InhA inhibitors. This guide delves into the structural details of their interaction, providing a valuable resource for researchers and drug developers in the field.

Comparative Crystallographic Data of InhA Inhibitors

The following table summarizes key quantitative data from the X-ray crystallographic analysis of InhA in complex with a this compound and two other potent inhibitors. This allows for a direct comparison of the quality of the structural data and the resolution at which the protein-ligand interactions were observed.

PDB IDLigandResolution (Å)R-workR-free
4U0J 1-cyclohexyl-5-oxo-N-phenylthis compound2.700.2050.257
2X22 [1]2-(o-tolyloxy)-5-hexylphenol (PT70)2.10[1]0.172[1]0.216[1]
6R9W [2]AP-1241.75[2]0.187[2]0.227[2]

Experimental Protocols

The determination of the X-ray crystal structure of InhA in complex with this compound and other inhibitors involves a multi-step process, from protein expression and purification to crystallization and X-ray diffraction data collection. The detailed methodologies are outlined below.

Protein Expression and Purification of InhA

The NADH-dependent enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis is typically overexpressed in an Escherichia coli expression system. The protein is then purified to homogeneity using a series of chromatographic techniques.

  • Expression: E. coli cells harboring the InhA expression plasmid are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density. Protein expression is then induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or high-pressure homogenization.

  • Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble InhA protein is then subjected to affinity chromatography, typically using a nickel-nitrilotriacetic acid (Ni-NTA) resin that binds to a polyhistidine tag engineered onto the protein. The purified protein is then further polished using size-exclusion chromatography to ensure homogeneity.

Crystallization of the InhA-Inhibitor Complex

Crystallization of the InhA protein in complex with a this compound inhibitor is a critical step that requires screening of various conditions to obtain diffraction-quality crystals.

  • Complex Formation: The purified InhA protein is incubated with a molar excess of the this compound inhibitor and the cofactor NADH to ensure the formation of the ternary complex.

  • Crystallization Screening: The InhA-inhibitor complex is then subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed. In this method, a small drop of the protein-inhibitor complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and allowed to equilibrate against a larger volume of the reservoir solution.

  • Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by fine-tuning the concentrations of the protein, inhibitor, precipitant, and buffer components, as well as the pH and temperature, to obtain larger, well-ordered crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Determination

The final step involves exposing the crystals to a high-intensity X-ray beam and collecting the diffraction data, which is then used to determine the three-dimensional structure of the InhA-inhibitor complex.

  • Cryo-protection: Before data collection, the crystals are typically soaked in a cryoprotectant solution (e.g., glycerol or ethylene glycol) to prevent ice formation when flash-cooled in liquid nitrogen.

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a synchrotron X-ray source. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. The structure is then solved using molecular replacement, using a previously determined structure of InhA as a search model.

  • Model Building and Refinement: An initial model of the protein-ligand complex is built into the electron density map. This model is then refined using computational methods to improve its fit to the experimental data, resulting in the final, high-resolution structure. The quality of the final model is assessed using metrics such as the R-work and R-free values.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages involved in the X-ray crystallography of a this compound in complex with its target protein, InhA.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination p1 InhA Gene Cloning & Expression Vector Construction p2 Transformation into E. coli p1->p2 p3 Large-scale Culture & IPTG Induction p2->p3 p4 Cell Lysis & Clarification p3->p4 p5 Protein Purification (Affinity & Size-Exclusion Chromatography) p4->p5 c1 Complex Formation (InhA + this compound + NADH) p5->c1 c2 High-Throughput Crystallization Screening c1->c2 c3 Optimization of Crystal Growth Conditions c2->c3 s1 Crystal Harvesting & Cryo-protection c3->s1 s2 X-ray Diffraction Data Collection (Synchrotron) s1->s2 s3 Data Processing & Structure Solution (Molecular Replacement) s2->s3 s4 Model Building & Refinement s3->s4 s5 Structure Validation & Deposition (PDB) s4->s5

References

Stereoisomer Showdown: A Comparative Analysis of (R)- and (S)-Pyrrolidine-3-carboxamide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the stereoselective bioactivity of Pyrrolidine-3-carboxamide enantiomers reveals significant disparities in efficacy, underscoring the critical role of chirality in drug design. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers, leveraging experimental data from studies on G protein-coupled receptor 40 (GPR40) agonists and Enoyl-Acyl Carrier Protein Reductase (InhA) inhibitors.

The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental determinant of its interaction with biological targets. In the realm of pharmacology, enantiomers—mirror-image isomers of a chiral compound—can exhibit widely divergent activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target effects. This guide presents a comparative analysis of the (R)- and (S)-enantiomers of this compound derivatives, a scaffold of significant interest in medicinal chemistry.

GPR40 Agonism: A Tale of Two Enantiomers

A study by Jurica et al. provides a compelling example of enantioselective activity in a series of pyrrolidine-containing GPR40 agonists designed for the treatment of type 2 diabetes.[1][2][3][4] The investigation focused on the differential effects of the (R,R) and (S,S) enantiomers of a potent agonist, compound 68.

The data clearly demonstrates that the (R,R)-enantiomer is significantly more potent in activating both Gq-mediated calcium flux and Gs-mediated cAMP accumulation, key signaling pathways for GPR40.[1][2] Notably, the enantiomers displayed opposing effects in radioligand binding assays; the (R,R)-enantiomer potentiated radioligand binding, whereas the (S,S)-enantiomer displaced it, suggesting distinct binding modes.[1][2]

CompoundTargetAssayEC50 (nM)Reference
(R,R)-68 Human GPR40Ca2+ Flux110[1]
(S,S)-68 Human GPR40Ca2+ Flux>10000[1]
(R,R)-68 Human GPR40cAMP Accumulation320[1]
(S,S)-68 Human GPR40cAMP Accumulation>10000[1]

Table 1: Comparative efficacy of (R,R)-68 and (S,S)-68 enantiomers on human GPR40 activation.

The profound difference in potency highlights the stringent stereochemical requirements for optimal interaction with the GPR40 binding pocket.

GPR40 Signaling Pathway

GPR40_Signaling cluster_Gq Gq Pathway cluster_Gs Gs Pathway Agonist_R (R,R)-Enantiomer GPR40_q GPR40 Agonist_R->GPR40_q Gq Gq GPR40_q->Gq Inactive Largely Inactive PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Insulin_Gq Insulin Secretion Ca_release->Insulin_Gq Agonist_R_s (R,R)-Enantiomer GPR40_s GPR40 Agonist_R_s->GPR40_s Gs Gs GPR40_s->Gs AC Adenylate Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP GLP1 GLP-1 Secretion cAMP->GLP1 Agonist_S (S,S)-Enantiomer Agonist_S->GPR40_q Agonist_S->GPR40_s

GPR40 dual signaling pathways activated by the (R,R)-enantiomer.

InhA Inhibition: A Case of Singular Activity

Research into novel inhibitors of Mycobacterium tuberculosis InhA, a critical enzyme in fatty acid synthesis, further illustrates the principle of enantioselectivity. A study on a series of pyrrolidine carboxamides revealed that for a potent racemic compound, p64, only one enantiomer was responsible for the inhibitory activity.[5]

Upon chiral resolution, the enantiomer p64b exhibited a potent IC50 of 62 nM. In contrast, the other enantiomer, p64a, showed significantly reduced activity, with 70% enzyme inhibition observed only at a much higher concentration of 2.4 µM. This indicates that the vast majority of the inhibitory activity resides in a single stereoisomer.[5]

CompoundTargetIC50Reference
p64b (active enantiomer) M. tuberculosis InhA62 nM[5]
p64a (less active enantiomer) M. tuberculosis InhA> 2.4 µM (at which 70% inhibition was observed)[5]

Table 2: Comparative efficacy of p64 enantiomers as InhA inhibitors.

This stark difference underscores how a specific stereochemical orientation is necessary for effective binding to the active site of the InhA enzyme.

Experimental Protocols

Stereoselective Synthesis of this compound Derivatives

The enantioselective synthesis of pyrrolidine derivatives often starts from chiral precursors. For instance, the synthesis of chiral pyrrolidine-containing GPR40 agonists can be achieved through multi-step sequences starting from commercially available chiral materials. The general workflow involves the construction of the substituted pyrrolidine core, followed by coupling with the appropriate side chains. Purification of the final enantiomers is typically performed using chiral chromatography.

Synthesis_Workflow Start Chiral Starting Material Step1 Multi-step synthesis of chiral pyrrolidine core Start->Step1 Step2 Coupling with side chains Step1->Step2 Racemate Racemic or diastereomeric mixture Step2->Racemate Purification Chiral HPLC Purification Racemate->Purification Enant_R (R)-Enantiomer Purification->Enant_R Enant_S (S)-Enantiomer Purification->Enant_S

General workflow for the synthesis and separation of enantiomers.
In Vitro Biological Assays

This assay measures the activation of the Gq signaling pathway.

  • Cell Culture: HEK293 cells stably expressing human GPR40 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds (dissolved in DMSO and diluted in assay buffer) are added to the wells.

  • Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence imaging plate reader (FLIPR).

  • Data Analysis: EC50 values are calculated from the concentration-response curves.

This assay determines the inhibitory activity of compounds against the InhA enzyme.

  • Reagents: Purified InhA enzyme, NADH, and the substrate 2-trans-dodecenoyl-CoA (DD-CoA) are prepared in assay buffer.

  • Reaction Mixture: The enzyme, NADH, and the test compound (at various concentrations) are pre-incubated in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of the DD-CoA substrate.

  • Measurement: The decrease in NADH absorbance at 340 nm, corresponding to enzyme activity, is monitored over time using a spectrophotometer.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The presented data unequivocally demonstrates the profound impact of stereochemistry on the biological activity of this compound derivatives. In the case of GPR40 agonists, the (R,R)-enantiomer is orders of magnitude more potent than its (S,S)-counterpart, highlighting a highly specific interaction with the receptor. Similarly, for InhA inhibitors, the biological activity is predominantly confined to a single enantiomer. These findings emphasize the necessity of stereoselective synthesis and chiral purification in the development of drugs based on the pyrrolidine scaffold. For researchers and drug development professionals, a thorough understanding and evaluation of stereoisomers are paramount to optimizing therapeutic efficacy and minimizing potential off-target effects.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Pyrrolidine-3-Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of an inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of a novel series of Pyrrolidine-3-carboxamide inhibitors, focusing on their activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The data presented herein offers insights into their potential as targeted therapeutic agents and highlights the importance of comprehensive off-target profiling.

A novel series of pyrrolidine-carboxamide derivatives has been developed and evaluated for its antiproliferative activity.[1][2] Certain compounds within this series have emerged as potent dual inhibitors of EGFR and CDK2, two key proteins implicated in cancer cell proliferation and survival. This guide delves into the selectivity of these compounds against a panel of cyclin-dependent kinases and compares their potency to established inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of the most active this compound compounds (7e, 7g, 7k, 7n, and 7o) was assessed against EGFR and a panel of CDK isoforms. The results, summarized in the table below, demonstrate a preferential inhibition of CDK2 over other tested CDKs, alongside potent EGFR inhibition.[1]

CompoundEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK1 IC₅₀ (nM)CDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)CDK7 IC₅₀ (nM)CDK9 IC₅₀ (nM)
7e 9121>250>250>250>250>250
7g 8715>250>250>250>250>250
7k 10131>250>250>250>250>250
7n 10725>250>250>250>250>250
7o 9519>250>250>250>250>250
Erlotinib 80------
Dinaciclib -20-----

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC₅₀ indicates higher potency. Data sourced from[1].

The data reveals that compound 7g is the most potent dual inhibitor in this series, with an EGFR IC₅₀ of 87 nM and a CDK2 IC₅₀ of 15 nM.[1] Notably, all tested compounds exhibited high selectivity for CDK2 over other CDK isoforms, with IC₅₀ values greater than 250 nM for CDK1, CDK4, CDK6, CDK7, and CDK9.[1]

In addition to their enzymatic activity, the antiproliferative effects of these compounds were evaluated against a panel of human cancer cell lines. Compound 7g demonstrated the most potent anticancer activity, with a mean GI₅₀ of 0.90 μM, which is more potent than the standard chemotherapy drug doxorubicin (GI₅₀ = 1.10 μM).[1][2]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of evaluating cross-reactivity, the following diagrams are provided.

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CyclinD Cyclin D Transcription->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 DNA_Synthesis DNA Synthesis (S-Phase Entry) CDK2->DNA_Synthesis inhibitor Pyrrolidine-3- carboxamide Inhibitor inhibitor->EGFR inhibitor->CDK2

EGFR and CDK2 Signaling in Cell Proliferation.

Cross_Reactivity_Workflow cluster_discovery Initial Screening cluster_profiling Selectivity Profiling cluster_validation Cellular Validation cluster_final Final Assessment Primary_Assay Primary Target Assay (e.g., EGFR, CDK2) Lead_ID Lead Compound Identification Primary_Assay->Lead_ID Kinase_Panel Broad Kinase Panel Screen (e.g., KinomeScan) Lead_ID->Kinase_Panel Off_Target_ID Identification of Potential Off-Targets Kinase_Panel->Off_Target_ID Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Off_Target_ID->Cell_Assay Target_Engagement Target Engagement Assays (e.g., Western Blot, CETSA) Cell_Assay->Target_Engagement Selectivity_Profile Comprehensive Selectivity Profile Target_Engagement->Selectivity_Profile

Experimental Workflow for Cross-Reactivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to characterize the this compound inhibitors.

In Vitro Kinase Inhibition Assay (EGFR and CDK Panel)

This assay determines the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC₅₀).

  • Materials:

    • Recombinant human EGFR and CDK enzymes (CDK1/CycB, CDK2/CycA, CDK4/CycD1, CDK6/CycD3, CDK7/CycH/MAT1, CDK9/CycT1)

    • Specific peptide substrates for each kinase

    • This compound inhibitor stock solutions (e.g., 10 mM in DMSO)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Microplates (e.g., 384-well)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • Add the kinase, peptide substrate, and inhibitor to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (GI₅₀ Determination)

This assay measures the concentration of the inhibitor that causes a 50% reduction in cell growth (GI₅₀).

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, Panc-1, HT-29)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound inhibitor stock solutions

    • Sulforhodamine B (SRB) or MTT reagent

    • 96-well cell culture plates

    • Trichloroacetic acid (TCA)

    • Tris base solution

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).

    • For SRB assay:

      • Fix the cells with cold TCA.

      • Wash the plates with water and air dry.

      • Stain the fixed cells with SRB solution.

      • Wash away the unbound dye with 1% acetic acid and air dry.

      • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to untreated control cells.

    • Determine the GI₅₀ value from the dose-response curve.

Broad Kinase Panel Screening (General Protocol)

For a more comprehensive understanding of inhibitor selectivity, screening against a large panel of kinases is recommended.

  • Methodology:

    • This is typically performed by specialized contract research organizations (CROs) utilizing platforms such as radiometric assays (e.g., HotSpot™) or binding assays (e.g., KINOMEscan™).

    • The inhibitor is tested at one or more fixed concentrations (e.g., 1 µM) against a panel of hundreds of purified kinases.

    • The percentage of inhibition for each kinase is determined.

    • Results are often visualized as a dendrogram or a selectivity score (e.g., S-score) to provide a clear overview of the inhibitor's cross-reactivity profile. This helps in identifying potential off-targets that could lead to adverse effects or provide opportunities for drug repurposing.

Conclusion

The this compound scaffold represents a promising starting point for the development of targeted anticancer agents. The dual EGFR/CDK2 inhibitors highlighted in this guide demonstrate high potency and, importantly, a favorable selectivity profile against other CDK isoforms. However, to fully characterize their therapeutic potential and anticipate potential side effects, a comprehensive cross-reactivity assessment against a broad panel of kinases is a critical next step in their preclinical development. The experimental workflows and protocols detailed herein provide a roadmap for such investigations, underscoring the importance of rigorous selectivity profiling in modern drug discovery.

References

Pyrrolidine-3-carboxamide Derivatives: A Head-to-Head Comparison in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyrrolidine-3-carboxamide derivatives based on their performance in various cell-based assays. The information is compiled from recent studies to aid in the evaluation and selection of compounds for further investigation.

The pyrrolidine ring is a key structural motif in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[1][2] This guide focuses on this compound derivatives, which have demonstrated promising activity in anticancer and antimicrobial research.[1][3][4][5][6][7]

Comparative Analysis of Anticancer Activity

A significant number of this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, with lower values indicating greater effectiveness.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a Spirooxindole-pyrrolidineHCT11615.2[1]
1b Spirooxindole-pyrrolidineHCT1168.5[1]
2a N-Arylpyrrolidine-2,5-dioneMCF-75.8[1]
2b N-Arylpyrrolidine-2,5-dioneMCF-73.1[1]
7g Pyrrolidine-carboxamideA-549<0.90[3][4]
7g Pyrrolidine-carboxamideMCF-7<0.90[3][4]
7g Pyrrolidine-carboxamideHT-29<0.90[3][4]
10m Pyrrolidine aryl carboxamideHepatocellular Carcinoma (HCC)Not specified, but noted as ~2-fold more potent than Sorafenib[5]

Key Observation: Compound 7g demonstrated broad and potent antiproliferative activity across multiple cancer cell lines, with a mean IC50 of 0.90 µM, which was more potent than the standard chemotherapeutic drug doxorubicin (IC50 of 1.10 µM) in the same study.[3][4]

Mechanistic Insights: Targeting Key Signaling Pathways

Several studies have delved into the mechanisms by which these derivatives exert their anticancer effects. A notable mechanism is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3][4]

EGFR_CDK2_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation G1_S_Transition G1/S Phase Transition Apoptosis Apoptosis CDK2 CDK2/ Cyclin E Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F E2F->G1_S_Transition Derivative This compound Derivative (e.g., 7g) Derivative->EGFR Derivative->CDK2 MTT_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5x10³ to 1x10⁴ cells/well) Start->Cell_Seeding Incubation_24h 2. Incubate for 24h (allow for attachment) Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat cells with varying concentrations of this compound derivatives Incubation_24h->Compound_Treatment Incubation_48h 4. Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition 5. Add MTT reagent to each well Incubation_48h->MTT_Addition Incubation_4h 6. Incubate for 4h (allow for formazan crystal formation) MTT_Addition->Incubation_4h Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

The Design and Validation of PROTACs Featuring a Pyrrolidine-3-Carboxamide Warhead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2] A critical component in the design of a PROTAC is the "warhead," the ligand responsible for binding to the target protein.[3] While a diverse array of warheads has been explored, this guide focuses on the design and validation of PROTACs incorporating a pyrrolidine-3-carboxamide moiety as the protein-of-interest (POI) binding ligand.

While specific, published examples of PROTACs utilizing a this compound as a warhead are not extensively documented in current literature, the pyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of protein targets.[4] This guide will, therefore, present a comprehensive framework for the design, synthesis, and validation of such hypothetical PROTACs, drawing upon established principles of PROTAC development and validation. We will provide detailed experimental protocols, comparative data, and signaling pathway diagrams to equip researchers with the necessary tools to explore this chemical space.

Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by several key parameters, including its degradation potency (DC50) and maximal degradation level (Dmax). The choice of warhead, linker, and E3 ligase ligand all significantly influence these outcomes. Below are comparative tables summarizing hypothetical data for a this compound-based PROTAC targeting a hypothetical kinase, "Kinase X," compared to other PROTACs with different warheads.

Table 1: Comparison of Kinase X Degradation by PROTACs with Different Warheads

PROTAC IDWarhead TypeE3 Ligase LigandDC50 (nM)Dmax (%)
P3C-VHL-1 This compoundVHL50>90
P3C-CRBN-1 This compoundCRBN75>85
Control-A Known Kinase X InhibitorVHL25>95
Control-B Known Kinase X InhibitorCRBN40>90

Table 2: Impact of Linker Length on P3C-VHL PROTAC Efficacy

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
P3C-VHL-short PEG815070
P3C-VHL-medium PEG1250>90
P3C-VHL-long PEG1610080

Experimental Protocols

A rigorous and systematic approach is essential for the validation of any novel PROTAC. The following protocols outline key experiments to characterize the activity and mechanism of action of a this compound-based PROTAC.

Protocol 1: Western Blot for Target Protein Degradation

This is the most fundamental assay to directly measure the reduction in target protein levels.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a cancer cell line expressing Kinase X) at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.
  • Treat the cells with the PROTAC dilutions and include a vehicle control (e.g., DMSO).
  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, then collect the cell lysates.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

4. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations of all samples.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-Kinase X). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) must also be used.
  • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Visualize the protein bands using a chemiluminescence detection system.
  • Quantify the band intensities and normalize the target protein levels to the loading control.
  • Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (NanoBRET)

This assay confirms the PROTAC's ability to induce the formation of a ternary complex between the target protein and the E3 ligase in live cells.

1. Cell Preparation and Transfection:

  • Seed HEK293 cells in a 96-well plate.
  • Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (e.g., Kinase X-NanoLuc®) and the E3 ligase fused to HaloTag® (e.g., HaloTag®-VHL or HaloTag®-CRBN).

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC.
  • Add the PROTAC dilutions to the transfected cells.

3. BRET Measurement:

  • Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to all wells.
  • Add the NanoBRET™ Nano-Glo® Substrate (donor) to all wells.
  • Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a plate reader equipped for BRET measurements.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 3: Target Ubiquitination Assay

This experiment verifies that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment:

  • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50).
  • Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).

2. Immunoprecipitation:

  • Lyse the cells and immunoprecipitate the target protein (Kinase X) using a specific antibody.

3. Western Blot:

  • Elute the immunoprecipitated proteins and perform a Western blot.
  • Probe the membrane with an antibody against ubiquitin.

4. Data Analysis:

  • An increase in high-molecular-weight ubiquitinated species of the target protein in the PROTAC-treated sample, which is further enhanced in the MG132 co-treated sample, confirms target ubiquitination.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows involved in the design and validation of PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Warhead) POI Target Protein (Kinase X) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Ub Ubiquitin POI_bound Kinase X Ub->POI_bound Ubiquitination POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: Mechanism of action for a PROTAC with a this compound warhead.

Experimental_Workflow start Start: Synthesize P3C PROTAC degradation Assess Protein Degradation (Western Blot) start->degradation viability Assess Cell Viability (e.g., MTT Assay) degradation->viability ternary_complex Confirm Ternary Complex Formation (NanoBRET) viability->ternary_complex ubiquitination Verify Target Ubiquitination (IP-Western) ternary_complex->ubiquitination controls Mechanism-Based Controls (e.g., MG132, competitive binding) ubiquitination->controls selectivity Assess Selectivity (Proteomics) controls->selectivity end End: Candidate Selection selectivity->end

Caption: A typical experimental workflow for the validation of a novel PROTAC.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Degradation Degradation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response PROTAC P3C-PROTAC PROTAC->Kinase_X Induces Degradation

Caption: Impact of a Kinase X-targeting PROTAC on a hypothetical signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of Pyrrolidine-3-Carboxamide: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Pyrrolidine-3-carboxamide, a compound utilized in various research applications, requires careful handling and disposal in accordance with institutional and regulatory guidelines. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or glasses, and a laboratory coat to prevent skin and eye contact.[1] In instances where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2] Ensure adequate ventilation in the workspace to minimize inhalation exposure.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[4] Adherence to the following procedural steps is crucial for safe and compliant waste management:

  • Waste Identification and Classification :

    • Identify the waste as this compound.

    • It is prudent to assume all chemical wastes are hazardous unless confirmed otherwise by EHS.[5][6] Do not mix with other chemical wastes unless explicitly permitted by your institution's guidelines to prevent unintended reactions.[1]

  • Containerization :

    • Place the waste in a suitable, chemically compatible container with a secure lid.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

    • The container must be in good condition, free from leaks or rust.[7]

  • Labeling :

    • Label the container clearly with a hazardous waste tag provided by your EHS department.[4][6]

    • The label must include the full chemical name, "this compound," and the quantity of the waste. Avoid using abbreviations or chemical formulas.[4]

    • Include the date of waste generation, the location of origin (department and room number), and the principal investigator's name and contact information.[4]

    • The words "Hazardous Waste" must be clearly visible on the label.[4][7]

  • Storage :

    • Store the sealed and labeled waste container in a designated Chemical Waste Satellite Accumulation Area (CWSAA).[8]

    • Ensure the container is kept closed except when adding waste.[5][7]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][2] Secondary containment should be used to contain any potential spills.[6][8]

  • Disposal Request and Pickup :

    • Complete a hazardous waste information form as required by your EHS office.[4]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1] Do not transport hazardous waste yourself.[6]

Disposal of Empty Containers : Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[7] The rinsate must be collected and treated as hazardous waste.[6][7] After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[6][7]

Quantitative Disposal Guidelines

ParameterGuidelineCitation
pH for Sewer Disposal Between 5.5 and 10.5 (with written EHS permission only)[9]
Quantity for Sewer Disposal Typically no more than a few hundred grams or milliliters per day (with written EHS permission only)[9]
Acute Hazardous Waste Accumulation Limit Do not accumulate more than one quart of acute hazardous waste.[6]
General Hazardous Waste Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste.[6]

Note : Sewer disposal of any chemical, including this compound, is generally not permitted without explicit written approval from the relevant EHS authority.[4][9]

Disposal Workflow

The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

A Start: Waste Generation (this compound) B Step 1: Waste Identification & Classification A->B C Step 2: Proper Containerization B->C D Step 3: Accurate Labeling ('Hazardous Waste') C->D E Step 4: Safe Storage (Designated Area, Segregated) D->E F Step 5: Disposal Request (Submit EHS Form) E->F G EHS/Contractor Pickup F->G H Final Disposal (Approved Facility) G->H

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local regulations for complete compliance.

References

Comprehensive Safety and Handling Guide for Pyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety information for structurally similar compounds, including Pyrrolidine and Pyrrolidine-3-carboxylic acid, due to the absence of a specific Safety Data Sheet (SDS) for Pyrrolidine-3-carboxamide. Researchers should handle this compound with caution and treat it as a potentially hazardous substance.

This document provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Given the hazards associated with the parent compound, Pyrrolidine, which is highly flammable, corrosive, and harmful upon contact, inhalation, or ingestion, a stringent approach to personal protection is mandatory.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Recommended PPE Specifications and Rationale
Eye and Face Protection Chemical splash goggles and face shieldTo protect against splashes and vapors that can cause severe eye damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., PVC, nitrile rubber, butyl rubber)To prevent skin contact which can cause burns and absorption of the chemical.[2][4]
Appropriate protective clothing (e.g., lab coat, flame-retardant antistatic clothing)To prevent skin exposure and protect against potential flammability.[1]
Chemical-resistant, steel-toe boots or shoesTo protect feet from spills.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if working outside of a fume hood, if ventilation is inadequate, or if exposure limits are exceeded.[1][3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_gather 3. Gather Materials prep_setup->prep_gather handle_weigh 4. Weigh Compound prep_gather->handle_weigh Proceed to handling handle_dissolve 5. Dissolve/React handle_weigh->handle_dissolve handle_transfer 6. Transfer Solution handle_dissolve->handle_transfer clean_decontaminate 7. Decontaminate Surfaces handle_transfer->clean_decontaminate Proceed to cleanup clean_dispose_waste 8. Dispose of Waste clean_decontaminate->clean_dispose_waste clean_doff_ppe 9. Doff PPE clean_dispose_waste->clean_doff_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on all required PPE as detailed in Table 1.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of this compound should be performed within the fume hood to control airborne levels.[1]

    • Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents, etc.) and ensure a designated waste container is readily accessible.

  • Handling:

    • Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.

    • Dissolving and Reaction: Add the compound to the solvent or reaction mixture slowly. If the process is exothermic, ensure adequate cooling.

    • Transferring: When transferring solutions, use appropriate tools like a pipette or a funnel to avoid spills. Ground and bond containers when transferring material to prevent static discharge, as the parent compound is flammable.[1][5]

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.

    • Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused chemicals, in a designated, labeled hazardous waste container. Empty containers may retain product residue and can be dangerous.[1] Do not dispose of down the drain.[5]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly after handling.[1][6]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: Emergency Response Protocol

Incident Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[1][6] Seek medical attention if irritation occurs.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Spill Evacuate the area. Remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1][5] Provide ventilation.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow Diagram

start Waste Generation waste_container Segregate into Labeled Hazardous Waste Container start->waste_container storage Store in a Cool, Well-Ventilated Area waste_container->storage disposal Dispose via Licensed Professional Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: this compound waste disposal workflow.

Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including solid waste, solvents, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not attempt to dispose of this chemical through standard laboratory waste channels.

References

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Reactant of Route 1
Pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Pyrrolidine-3-carboxamide

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